Metakelfin
Description
Structure
2D Structure
Properties
CAS No. |
81247-66-7 |
|---|---|
Molecular Formula |
C23H25ClN8O3S |
Molecular Weight |
529 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,15) |
InChI Key |
PEAOTGMAUFSVOA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
81247-66-7 |
Synonyms |
metakelfin |
Origin of Product |
United States |
Foundational & Exploratory
Metakelfin's Mechanism of Action Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metakelfin, a combination antimalarial drug, comprises sulfadoxine and pyrimethamine. This guide provides a detailed technical overview of its mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite. It delves into the molecular targets within the parasite's folate biosynthesis pathway, the synergistic interaction between the two drug components, and the genetic basis of resistance. This document also includes comprehensive experimental protocols for researchers studying antifolate drugs, along with quantitative data on drug efficacy and enzyme kinetics.
Introduction
Malaria remains a significant global health challenge, with Plasmodium falciparum accounting for the majority of severe cases and deaths. The parasite's ability to develop resistance to frontline antimalarial drugs necessitates a continuous effort in drug discovery and a thorough understanding of the mechanisms of existing therapeutics. This compound, a combination of sulfadoxine and pyrimethamine, has been a cornerstone in the treatment of uncomplicated falciparum malaria, particularly in regions with chloroquine resistance. Its efficacy stems from the synergistic inhibition of a critical metabolic pathway in the parasite. This guide aims to provide an in-depth technical resource on the molecular pharmacology of this compound's action on P. falciparum.
The Folate Biosynthesis Pathway in Plasmodium falciparum
Unlike their human hosts, who obtain folate from their diet, malaria parasites synthesize folate de novo. This metabolic distinction makes the folate biosynthesis pathway an attractive target for selective drug action. This pathway is essential for the synthesis of precursors required for DNA, RNA, and protein biosynthesis, which are vital for the parasite's rapid proliferation within the host's red blood cells.
The key enzymes in this pathway that are targeted by this compound are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).
Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by this compound components.
Mechanism of Action of this compound Components
This compound's potent antimalarial activity is a result of the synergistic action of its two components, sulfadoxine and pyrimethamine, which create a sequential blockade of the folate pathway.
Sulfadoxine: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfadoxine is a structural analog of para-aminobenzoic acid (pABA), a key substrate for DHPS. It acts as a competitive inhibitor of this enzyme, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[1][2][3] This initial step blockade significantly reduces the parasite's ability to produce dihydrofolate.
Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)
Pyrimethamine targets the subsequent enzyme in the pathway, DHFR. This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the biologically active form of folate. Pyrimethamine has a much higher affinity for the parasite's DHFR than for the human equivalent, which accounts for its selective toxicity. By inhibiting DHFR, pyrimethamine prevents the regeneration of THF, which is crucial for the synthesis of thymidylate, purines, and certain amino acids.[4][5]
Synergistic Effect
The combination of sulfadoxine and pyrimethamine results in a synergistic effect, meaning their combined antimalarial activity is greater than the sum of their individual effects.[6][7] This is because they inhibit two distinct, sequential steps in the same essential metabolic pathway. The initial inhibition by sulfadoxine reduces the production of the substrate for DHFR, making the subsequent inhibition by pyrimethamine more effective. This dual action significantly depletes the parasite's THF pool, leading to a rapid cessation of DNA synthesis and cell division, ultimately causing parasite death.
Molecular Basis of Resistance
The widespread use of sulfadoxine-pyrimethamine has led to the selection of resistant P. falciparum strains. Resistance is primarily conferred by point mutations in the genes encoding DHPS (dhps) and DHFR (dhfr).[5][8]
DHPS Mutations
Mutations in the dhps gene, particularly at codons 436, 437, 540, 581, and 613, are associated with sulfadoxine resistance. These mutations alter the enzyme's active site, reducing its binding affinity for sulfadoxine while still allowing it to bind to its natural substrate, pABA. The accumulation of these mutations leads to a stepwise increase in the level of resistance.[8]
DHFR Mutations
Similarly, point mutations in the dhfr gene, notably at codons 51, 59, 108, and 164, are responsible for pyrimethamine resistance.[5] The S108N mutation is a key initial step, and the subsequent acquisition of mutations at other codons leads to higher levels of resistance. These mutations reduce the binding affinity of pyrimethamine to the DHFR enzyme.
The combination of mutations in both dhps and dhfr genes results in high-level resistance to this compound. The "quintuple mutant," carrying the DHFR triple mutant (N51I, C59R, S108N) and the DHPS double mutant (A437G, K540E), is a well-characterized highly resistant haplotype.[5]
Caption: Logical relationship of drug action and resistance mechanism.
Quantitative Data
The efficacy of sulfadoxine and pyrimethamine, both individually and in combination, can be quantified by determining their half-maximal inhibitory concentrations (IC50) against P. falciparum cultures and their inhibitory constants (Ki) against the target enzymes. These values vary significantly between drug-sensitive and resistant parasite strains.
Table 1: In Vitro IC50 Values of Pyrimethamine and Sulfadoxine against P. falciparum Strains
| P. falciparum Strain | DHFR Genotype (Codons 51, 59, 108) | DHPS Genotype (Codons 437, 540) | Pyrimethamine IC50 (nM) | Sulfadoxine IC50 (nM) | Reference |
| 3D7 | Wild Type (NCS) | Wild Type (AK) | ~0.5 - 5 | ~10 - 50 | [6] |
| K1 | Mutant (IRN) | Wild Type (AK) | >1000 | ~20 - 100 | [6] |
| W2 | Mutant (IRN) | Wild Type (AK) | >2000 | ~30 - 150 | [6] |
| Dd2 | Mutant (IRN) | Mutant (GE) | >2500 | >3000 | [6] |
| Field Isolates (Triple DHFR/Double DHPS) | Mutant (IRN) | Mutant (GE) | High (>2000) | High (>3000) | [6] |
Table 2: Kinetic Parameters of Wild-Type and Mutant P. falciparum DHFR and DHPS
| Enzyme | Genotype | Substrate | Km (µM) | Ki (Pyrimethamine) (nM) | Ki (Sulfadoxine) (µM) | Reference |
| DHFR | Wild-Type | DHF | 3.5 | ~0.5 - 2 | N/A | [9] |
| DHFR | S108N Mutant | DHF | 2.8 | ~50 - 100 | N/A | [9] |
| DHFR | N51I/C59R/S108N Triple Mutant | DHF | 1.9 | >1000 | N/A | [9] |
| DHPS | Wild-Type | pABA | ~0.3 | N/A | ~0.4 | [10] |
| DHPS | A437G Mutant | pABA | ~0.4 | N/A | ~1.5 | [10] |
| DHPS | K540E Mutant | pABA | ~0.5 | N/A | ~2.5 | [10] |
| DHPS | A437G/K540E Double Mutant | pABA | ~0.6 | N/A | >10 | [10] |
N/A: Not Applicable
Experimental Protocols
The following are detailed methodologies for key experiments used to study the mechanism of action of antifolate drugs against P. falciparum.
Caption: General experimental workflow for studying this compound's action and resistance.
In Vitro Culture of P. falciparum (Trager and Jensen Method)
This method allows for the continuous propagation of the asexual erythrocytic stages of P. falciparum.
-
Materials:
-
RPMI 1640 medium supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, and hypoxanthine.
-
Human serum (Type A+) or Albumax II.
-
Human erythrocytes (Type O+).
-
Gentamicin.
-
Gas mixture (5% CO2, 5% O2, 90% N2).
-
37°C incubator.
-
Sterile culture flasks.
-
-
Procedure:
-
Prepare complete culture medium by supplementing RPMI 1640 with 10% human serum or 0.5% Albumax II, 25 mM HEPES, 2 g/L sodium bicarbonate, and 50 mg/L hypoxanthine.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
Initiate the culture by adding cryopreserved or established parasite lines to a suspension of fresh erythrocytes in complete medium to achieve a desired hematocrit (typically 2-5%) and initial parasitemia (typically 0.1-0.5%).
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases, typically every 2-3 days, to maintain the parasitemia within a desired range (e.g., 1-5%).
-
Monitor parasite growth and morphology by microscopic examination of Giemsa-stained thin blood smears.
-
In Vitro Drug Susceptibility Assay (SYBR Green I-Based)
This assay is a high-throughput method to determine the IC50 values of antimalarial drugs.[2][3][11]
-
Materials:
-
Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5-1% parasitemia).
-
96-well black microtiter plates.
-
Antimalarial drugs (sulfadoxine, pyrimethamine).
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test drugs in complete culture medium.
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours in a gassed chamber at 37°C.
-
After incubation, lyse the red blood cells by adding 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
DHFR and DHPS Enzyme Inhibition Assays
These assays measure the inhibitory activity of compounds against the recombinant DHFR and DHPS enzymes.
-
DHFR Inhibition Assay (Spectrophotometric): [12][13][14]
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and BSA).
-
Recombinant P. falciparum DHFR.
-
Dihydrofolate (DHF).
-
NADPH.
-
Pyrimethamine (inhibitor).
-
-
Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, recombinant DHFR, NADPH, and varying concentrations of pyrimethamine.
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Determine the initial reaction velocities and calculate the percentage of inhibition for each inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.
-
-
-
DHPS Inhibition Assay:
-
Principle: This assay often uses a coupled spectrophotometric method or a radioisotope-based method to measure the incorporation of [14C]pABA into dihydropteroate.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT).
-
Recombinant P. falciparum DHPS.
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (CHPP).
-
p-Aminobenzoic acid (pABA) (or radiolabeled pABA).
-
Sulfadoxine (inhibitor).
-
-
Procedure (Conceptual):
-
In a reaction mixture, combine the assay buffer, recombinant DHPS, CHPP, and varying concentrations of sulfadoxine.
-
Initiate the reaction by adding pABA.
-
After a defined incubation period, stop the reaction.
-
Quantify the product (dihydropteroate) using a suitable method (e.g., HPLC or scintillation counting for radiolabeled product).
-
Calculate the percentage of inhibition and determine the Ki value.
-
-
Conclusion
This compound's mechanism of action against Plasmodium falciparum is a well-defined example of targeted chemotherapy, exploiting a metabolic pathway essential for the parasite but not for its human host. The synergistic inhibition of DHPS and DHFR by sulfadoxine and pyrimethamine, respectively, provides a potent antimalarial effect. However, the emergence and spread of resistance due to mutations in the dhps and dhfr genes have compromised its clinical efficacy in many regions. A thorough understanding of this mechanism and the molecular basis of resistance, facilitated by the experimental protocols outlined in this guide, is crucial for the surveillance of drug resistance, the development of new antifolate drugs, and the design of effective malaria control strategies. The quantitative data and methodologies presented here serve as a valuable resource for researchers dedicated to combating this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dhfr and dhps genotype and sulfadoxine-pyrimethamine treatment failure in children with falciparum malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. Kinetic properties of dihydrofolate reductase from wild-type and mutant Plasmodium vivax expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iddo.org [iddo.org]
- 12. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Metakelfin's Inhibition of Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which Metakelfin, through its active component Pyrimethamine, inhibits the enzyme dihydrofolate reductase (DHFR). It covers the core mechanism of action, quantitative inhibitory data, molecular basis of resistance, and detailed experimental protocols for studying this interaction.
Introduction: The Folate Pathway as a Therapeutic Target
This compound is a combination antiprotozoal medication containing Pyrimethamine and a sulfonamide (either sulfalene or sulfadoxine).[1][2][3] This combination therapy targets the folate biosynthesis pathway, which is critical for the survival and replication of parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.[4][5]
The pathway is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][6] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7] THF acts as a vital one-carbon donor for the synthesis of purines and pyrimidines, the building blocks of DNA.[8][9] The therapeutic efficacy of this compound relies on the synergistic inhibition of two distinct steps in this pathway, with Pyrimethamine specifically targeting DHFR.[1]
Core Mechanism of Action: Competitive Inhibition of DHFR
The primary role of this compound in folate antagonism is executed by Pyrimethamine, a 2,4-diaminopyrimidine compound.[2][8] Pyrimethamine functions as a potent and selective competitive inhibitor of the DHFR enzyme.[4][10]
Mechanism:
-
Binding: Pyrimethamine binds with high affinity to the active site of parasitic DHFR.[5] This binding is competitive with the natural substrate, DHF.
-
Inhibition: By occupying the active site, Pyrimethamine blocks the conversion of DHF to THF.[5][7]
-
Depletion of THF: The inhibition of DHFR leads to a depletion of the cellular pool of THF.[6]
-
Disruption of Biosynthesis: Without sufficient THF, the synthesis of thymidylate and purines is halted, which in turn disrupts DNA synthesis and prevents cell division and replication of the parasite.[6][8][11]
The therapeutic success of Pyrimethamine is rooted in its high selectivity for the parasitic DHFR enzyme over the human ortholog.[4][5] This selectivity is significant, with studies showing that the affinity of Pyrimethamine for the plasmodial DHFR can be over a thousand times greater than for the mammalian enzyme.[8]
The sulfonamide component of this compound, such as sulfalene, inhibits an earlier enzyme in the pathway, dihydropteroate synthase (DHPS), which prevents the synthesis of DHF from para-aminobenzoic acid (PABA).[1][7] This dual-target approach creates a powerful synergistic effect, enhancing the overall efficacy of the drug.[4]
Quantitative Inhibitory Data
The inhibitory potency of Pyrimethamine against DHFR has been quantified across various species and enzyme forms. The data highlights its selectivity for parasitic enzymes over the human counterpart.
| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |
| Pyrimethamine | Human DHFR | IC₅₀ | 52 ± 35 µM | [12] |
| Pyrimethamine | Human DHFR | IC₅₀ | 4.49 µM | [13] |
| Pyrimethamine | Human DHFR | KD | 13.9 ± 8.8 nM | [12] |
| Pyrimethamine | P. falciparum DHFR (adapted isolates) | IC₅₀ | 733.26 nM | [14] |
| Pyrimethamine | T. gondii DHFR (wild-type) | Kᵢ | 1.5 nM | [4] |
| Pyrimethamine | T. gondii DHFR (quadruple mutant) | Kᵢ | 859 nM | [4] |
| Pyrimethamine | T. brucei DHFR | Kᵢ | 24.2 nM | [15] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. KD: Dissociation constant.
Molecular Basis of Resistance
Widespread clinical use of Pyrimethamine has led to the emergence of drug-resistant strains of P. falciparum.[8][10] Resistance is primarily conferred by the stepwise accumulation of non-synonymous point mutations in the dhfr gene.[10][16] These mutations alter the enzyme's active site, thereby reducing the binding affinity of Pyrimethamine while largely maintaining the enzyme's catalytic function.[7][10]
Key mutations associated with resistance include:
-
S108N: Often the initial mutation, conferring a significant level of resistance.[4]
-
N51I and C59R: These mutations, when added to the S108N background, form a "triple mutant" that exhibits markedly reduced susceptibility.[4][16]
-
I164L: The addition of this mutation to the triple mutant background creates a "quadruple mutant" with even higher levels of resistance.[4][10]
The presence of these mutations can increase the inhibition constant (Kᵢ) for Pyrimethamine by several orders of magnitude, rendering the drug clinically ineffective.[4]
Experimental Protocols
The characterization of DHFR inhibitors like Pyrimethamine involves standardized biochemical and biophysical assays.
Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies an inhibitor's ability to block DHFR activity by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[13][17]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Assay Buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA, 75 mM 2-mercaptoethanol, 1 mg/mL BSA)[10]
-
Recombinant DHFR enzyme (human or parasitic)
-
Pyrimethamine (or other test inhibitor) stock solution in DMSO
-
Dihydrofolate (DHF) solution
-
NADPH solution
Methodology:
-
Assay Preparation: In a 96-well plate, add the assay buffer to each well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (Pyrimethamine) to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Enzyme Addition: Add a fixed concentration of the DHFR enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: To start the reaction, add a solution containing fixed concentrations of NADPH (e.g., 60-100 µM) and DHF (e.g., 50-100 µM) to all wells.[10][13]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for a period of 15-30 minutes.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the velocities to the "no inhibitor" control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to its target enzyme.
Methodology Outline:
-
Preparation: Prepare solutions of DHFR protein and Pyrimethamine in the same dialysis buffer. A typical setup involves placing DHFR (e.g., 11 µM) in the sample cell and Pyrimethamine (e.g., 130 µM) in the injection syringe.[12]
-
Titration: A series of small, precise injections of the Pyrimethamine solution are made into the DHFR solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).
-
Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of Pyrimethamine to DHFR. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to calculate the KD, ΔH, and stoichiometry.[12]
Conclusion
This compound leverages a synergistic two-pronged attack on the essential folate pathway of protozoan parasites. Its key component, Pyrimethamine, acts as a powerful and selective competitive inhibitor of dihydrofolate reductase, a pivotal enzyme for DNA synthesis and cellular replication. While its efficacy is well-documented, the clinical utility of Pyrimethamine is challenged by the emergence of resistance, driven by specific mutations within the DHFR active site that diminish drug binding. A thorough understanding of its inhibitory mechanism, quantitative potency, and the molecular basis of resistance is critical for the development of next-generation antifolates that can overcome these challenges.
References
- 1. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 2. pillintrip.com [pillintrip.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]
- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicinesfaq.com [medicinesfaq.com]
- 12. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
The Synergistic Interplay: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Metakelfin's Components
For Researchers, Scientists, and Drug Development Professionals
Metakelfin, a combination antimalarial therapy, leverages the synergistic action of its two core components: sulfadoxine and pyrimethamine. This technical guide provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of these compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development. By understanding the intricate mechanisms and quantitative parameters that govern their efficacy, we can better appreciate their clinical utility and the ongoing challenges of drug resistance.
Pharmacodynamics: A Dual Assault on Folate Biosynthesis
The antimalarial activity of this compound's components stems from their sequential blockade of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's survival and replication.[1][2] Sulfadoxine and pyrimethamine target two distinct enzymes in this pathway, creating a synergistic effect that is more potent than the sum of their individual actions.[3][4]
Sulfadoxine , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS) .[5][6] This enzyme is responsible for the conversion of PABA to dihydropteroate, a precursor of dihydrofolate.[7] By blocking this step, sulfadoxine effectively halts the production of dihydrofolate.
Pyrimethamine , on the other hand, is a potent inhibitor of dihydrofolate reductase (DHFR) .[3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folate. The inhibition of DHFR by pyrimethamine represents the final blow to the parasite's folate supply.
The combined action of sulfadoxine and pyrimethamine leads to a significant depletion of tetrahydrofolate, thereby disrupting DNA synthesis and ultimately causing parasite death.[8] This synergistic mechanism also helps to slow the development of drug resistance, as the parasite would need to develop mutations in both target enzymes simultaneously to overcome the drug's effects.[9]
Signaling Pathway of Sulfadoxine and Pyrimethamine Action
The following diagram illustrates the points of intervention of sulfadoxine and pyrimethamine within the folate biosynthesis pathway of Plasmodium falciparum.
References
- 1. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 7. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Historical Development and Discovery of Metakelfin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination antimalarial drug, represents a significant chapter in the history of chemotherapy against Plasmodium falciparum. This technical guide provides an in-depth exploration of the historical development, discovery, and mechanism of action of this compound, a formulation of sulfalene and pyrimethamine. By examining the scientific journey from the synthesis of its components to its clinical application and eventual challenges with drug resistance, this document serves as a comprehensive resource for researchers in parasitology and drug development.
Historical Development and Discovery
The story of this compound is rooted in the strategic development of antifolate antimalarial agents. The combination of a sulfonamide with a dihydrofolate reductase inhibitor proved to be a highly effective synergistic strategy against malaria parasites.
Discovery of Pyrimethamine
Pyrimethamine, an antiprotozoal agent, was synthesized in the early 1950s by a team led by Nobel laureate Gertrude B. Elion at the Wellcome Research Laboratories (a precursor to GlaxoSmithKline).[1][2] Marketed under the brand name Daraprim, it became available for medical use in 1953.[1][2] Pyrimethamine was developed through a rational drug design approach, targeting the folic acid metabolism essential for the replication of protozoa.[1]
Discovery of Sulfalene (Sulfametopyrazine)
Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide. It was discovered by researchers at the Italian pharmaceutical company Farmitalia and was first described in scientific literature in 1960.[3] Initially marketed as Kelfizina, sulfalene demonstrated potent antibacterial and antimalarial properties.[3][4]
The Genesis of this compound
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its antimalarial effect through the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's growth and replication.
Sulfalene: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfalene, like other sulfonamides, is a structural analog of para-aminobenzoic acid (pABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] DHPS catalyzes the conversion of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and pABA into 7,8-dihydropteroate.[9] By blocking this step, sulfalene prevents the synthesis of dihydropteroate, a precursor of folic acid.[8]
Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)
Pyrimethamine is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[5][10] In the folate pathway, DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[9] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Pyrimethamine's high affinity for the parasite's DHFR enzyme compared to the human equivalent allows for selective toxicity.[5]
The sequential blockade of two crucial enzymes in the same metabolic pathway by sulfalene and pyrimethamine results in a synergistic effect, leading to a more potent antimalarial action than either drug used alone.
Quantitative Data from Clinical Trials
Numerous clinical trials have evaluated the efficacy and safety of the sulfalene-pyrimethamine combination. The following tables summarize key quantitative data from some of these studies.
Table 1: Efficacy of Sulfalene-Pyrimethamine in Uncomplicated Falciparum Malaria
| Study (Year) | Location | Treatment Group | No. of Patients | Cure Rate (%) | Parasite Clearance Time (hours, mean) | Fever Clearance Time (hours, mean) |
| Comparative Trial (1973)[6] | Northern Nigeria | Sulfalene-Pyrimethamine | Not specified | Not specified | Not specified | Not specified |
| Comparative Trial (1984)[9] | Burma | Sulfalene-Pyrimethamine | 143 | 98.6 | Not specified | Not specified |
| Mefloquine vs. Quinine+SP (2005)[5] | Italy (Imported Malaria) | Quinine + Sulphalene-Pyrimethamine | 94 | 96.8 | 50.6 | 44.4 |
Table 2: Pharmacokinetic Properties of this compound Components
| Component | Bioavailability | Protein Binding | Half-life | Metabolism | Excretion |
| Sulfalene | Readily absorbed | 60-80% | 60-65 hours | Hepatic (minor) | Renal |
| Pyrimethamine | Well absorbed | 87% | ~96 hours | Hepatic | Renal |
Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials evaluating the efficacy of sulfalene-pyrimethamine.
Study Design and Patient Population (Example from a Comparative Trial)
-
Design: A randomized, open-label, comparative clinical trial.
-
Inclusion Criteria:
-
Patients aged >15 years with uncomplicated P. falciparum malaria.
-
Asexual parasite density between 1,000 and 100,000/μL of blood.
-
Informed consent from the patient.
-
-
Exclusion Criteria:
-
Signs and symptoms of severe malaria.
-
Pregnancy or lactation.
-
History of hypersensitivity to sulfonamides or pyrimethamine.
-
Use of other antimalarial drugs within the preceding two weeks.
-
Drug Administration
-
Sulfalene-Pyrimethamine Group: A single oral dose of sulfalene (e.g., 1000 mg) and pyrimethamine (e.g., 50 mg). The exact dosage was often weight-adjusted.
Efficacy Assessment
-
Parasitological Assessment:
-
Thick and thin blood smears were prepared at admission and daily for the first 7 days, and then on days 14, 21, and 28.
-
Parasite density was determined by counting the number of asexual parasites per 200 white blood cells (WBCs) on a Giemsa-stained thick blood film, assuming a standard WBC count of 8,000/μL. Parasite density was then expressed as parasites/μL of blood.
-
-
Clinical Assessment:
-
Clinical symptoms, including fever, were recorded daily. Fever clearance time was defined as the time from drug administration until the axillary temperature remained below 37.5°C for at least 48 hours.
-
Statistical Analysis
-
The primary endpoint was the clinical and parasitological cure rate at day 28.
-
Data were often analyzed using chi-square or Fisher's exact tests for categorical variables and Student's t-test or Mann-Whitney U test for continuous variables.
-
Survival analysis (e.g., Kaplan-Meier) was sometimes used to analyze the time to parasite recrudescence.
Challenges and Decline in Use
Despite its initial success, the widespread use of sulfadoxine-pyrimethamine combinations, including this compound, led to the emergence and spread of drug-resistant P. falciparum strains. Resistance is primarily associated with point mutations in the dhps and dhfr genes of the parasite, which reduce the binding affinity of sulfalene and pyrimethamine to their target enzymes, respectively. Consequently, in many malaria-endemic regions, the efficacy of these drug combinations has significantly declined, leading to changes in treatment guidelines that favor artemisinin-based combination therapies (ACTs). In some countries, like Uganda, this compound was eventually banned due to high levels of resistance and the prevalence of counterfeit versions of the drug.[10][11]
Conclusion
This compound, the combination of sulfalene and pyrimethamine, played a crucial role in the management of falciparum malaria for several decades, particularly as an alternative to chloroquine. Its development was a testament to the power of rational drug design and the understanding of parasite biochemistry. While its clinical utility has been diminished by the spread of drug resistance, the story of this compound provides valuable lessons for the ongoing development of new antimalarial agents and highlights the continuous need for surveillance and innovation in the fight against this persistent global health threat.
References
- 1. Exploring the challenges of statistical analysis of antimalarial efficacy | Infectious Diseases Data Observatory [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfalene with pyrimethamine and chloroquine with pyrimethamine in single-dose treatment of Plasmodium falciparum infections. A trial in a rural population in northern Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Statistical Comparison to Determine First Line Regimen of Two Anti-Malarials for Uncomplicated Plasmodium Falciparum Malaria among Children Under 5 Years [learning-gate.com]
- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. ajtmh.org [ajtmh.org]
- 9. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological approaches for analysing data from therapeutic efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
Metakelfin for the Treatment of Uncomplicated Falciparum Malaria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination of the long-acting sulfonamide sulfalene and the dihydrofolate reductase inhibitor pyrimethamine, has been utilized in the treatment of uncomplicated Plasmodium falciparum malaria. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, experimental protocols, and the molecular basis of resistance. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of malariology. While historically used, it is important to note that the emergence of widespread resistance to antifolate drugs has limited its first-line use in many regions, with current treatment guidelines from organizations like the World Health Organization (WHO) recommending artemisinin-based combination therapies (ACTs).
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its antimalarial effect through the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are essential for parasite replication and survival.
-
Sulfalene: As a sulfonamide, sulfalene is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is responsible for the conversion of PABA to dihydropteroate. This is an early and critical step in the folate synthesis pathway.
-
Pyrimethamine: Pyrimethamine is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. By blocking this later step, pyrimethamine further disrupts the folate pathway.
The sequential blockade of two enzymes in the same metabolic pathway results in a synergistic antimalarial effect, making the combination more effective than either drug alone.
Clinical Efficacy
The clinical efficacy of this compound, particularly in combination with other antimalarials like quinine, has been evaluated in several clinical trials. The data presented below is a summary of findings from key studies. It is important to consider that these studies were conducted at different times and in different geographical locations with varying levels of drug resistance.
Quantitative Efficacy Data
| Study / Treatment Group | Parasite Clearance Time (Mean) | Fever Clearance Time (Mean) | Cure Rate (Day 28 or 42) | Reference(s) |
| Quinine + Sulphalene-Pyrimethamine (QSP) | Not significantly different from Mefloquine | 44.4 hours | 96.8% (early cure rate) | [1][2][3] |
| Mefloquine (Comparator) | Not significantly different from QSP | 35.9 hours | 98.9% (early cure rate) | [1][2][3] |
| Quinine + Sulfadoxine-Pyrimethamine | 66 hours (SD: 15 hours) | 46 hours (SD: 24 hours) | 100% (Day 28) | [4] |
| Quinine + Sulfadoxine-Pyrimethamine | Not specified | Not specified | 87.3% (Day 42, PCR-adjusted) | [5] |
| Sulfalene-Pyrimethamine (this compound) | Parasitemia cleared within 7 days in 15.2% of cases | Not specified | 15.2% (Day 7) | [6] |
| Sulfadoxine-Pyrimethamine (Fansidar) | Parasitemia cleared within 7 days in 25.6% of cases | Not specified | 25.6% (Day 7) | [6] |
Note: The study by Chongsuphajaisiddhi et al. (1980) was conducted in Thailand, a region with high levels of antifolate resistance even at that time, which likely explains the lower cure rates for the standalone therapies.
Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials evaluating the efficacy of this compound and other antimalarial drugs for uncomplicated falciparum malaria.
Study Design
A common study design for evaluating antimalarial efficacy is the randomized, open-label, controlled clinical trial.[1][3]
Patient Population
-
Inclusion Criteria: Typically include patients with microscopically confirmed, uncomplicated P. falciparum malaria, fever (e.g., >37.5°C), and informed consent.[7] Age and parasite density thresholds are also common (e.g., 1,000-100,000 parasites/µL).[7]
-
Exclusion Criteria: Often include signs of severe malaria, pregnancy, recent use of antimalarial drugs, known allergies to the study medications, and significant comorbidities.[1][7]
Parasitological Assessment
-
Blood Smear Preparation: Both thick and thin blood smears are prepared from finger-prick blood samples.[8][9]
-
Staining: Giemsa staining is the standard method for visualizing malaria parasites.[8]
-
Parasite Quantification: Parasite density is typically determined by counting the number of asexual parasites per a set number of white blood cells (WBCs) on a thick blood smear (e.g., per 200 or 500 WBCs).[8][10] This count is then converted to parasites per microliter of blood, often by assuming a standard WBC count (e.g., 8,000 WBCs/µL) or by using the patient's actual WBC count.[8][10] For high parasitemia, counting may be done against red blood cells on a thin smear.[10]
Clinical Assessment
-
Fever Clearance Time: The time from the initiation of treatment until the patient's temperature returns to and remains below a certain threshold (e.g., 37.5°C) for a specified period (e.g., 48 hours).
-
Adverse Events: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.
Statistical Analysis
-
Efficacy Analysis: Cure rates are often analyzed using survival analysis methods, such as the Kaplan-Meier method, to account for patients who are lost to follow-up.[11]
-
Comparison of continuous variables: Student's t-test or non-parametric equivalents are used to compare continuous variables like parasite and fever clearance times between treatment groups.[12]
-
Comparison of proportions: The chi-squared test or Fisher's exact test is used to compare proportions, such as the frequency of adverse events.
Resistance to this compound
The widespread use of sulfadoxine-pyrimethamine (a close relative of this compound) has led to the selection of resistant P. falciparum strains. Resistance is primarily conferred by point mutations in the genes encoding the target enzymes, DHPS and DHFR.
-
Sulfalene/Sulfadoxine Resistance (dhps gene): Mutations in the dhps gene reduce the binding affinity of sulfonamides to the DHPS enzyme. Key mutations are often found at codons 436, 437, 540, 581, and 613.
-
Pyrimethamine Resistance (dhfr gene): Mutations in the dhfr gene decrease the affinity of pyrimethamine for the DHFR enzyme. The accumulation of mutations at codons 108, 51, 59, and 164 is associated with increasing levels of resistance. The "triple mutant" (mutations at codons 108, 51, and 59) is a significant marker of pyrimethamine resistance.
The presence of multiple mutations in both genes (e.g., the "quintuple mutant" with three dhfr and two dhps mutations) is associated with high-level resistance and clinical treatment failure.
Pharmacokinetics
-
Sulfalene: As a long-acting sulfonamide, sulfalene is characterized by a long elimination half-life, which allows for infrequent dosing.
-
Pyrimethamine: Pyrimethamine also has a relatively long half-life.
The pharmacokinetic properties of the components of this compound are important for maintaining therapeutic drug concentrations over a sufficient period to eliminate the parasites. However, these long half-lives can also contribute to the selection of resistant parasites.
Adverse Effects
This compound is generally well-tolerated, but adverse effects can occur.
Common Adverse Effects
-
Gastrointestinal disturbances (nausea, vomiting, diarrhea)[13]
-
Headache[13]
-
Dizziness[13]
-
Skin rash[13]
-
Mouth sores[13]
-
Fatigue[13]
Serious Adverse Effects
Rarely, more severe adverse reactions associated with sulfonamides can occur, including:
-
Severe dermatologic reactions (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis)[14]
-
Hematologic disorders (e.g., agranulocytosis, aplastic anemia)[15]
-
Hepatotoxicity[15]
Conclusion
This compound, a combination of sulfalene and pyrimethamine, has historically been an effective treatment for uncomplicated P. falciparum malaria due to its synergistic inhibition of the parasite's folate biosynthesis pathway. However, the emergence and spread of parasite resistance, mediated by specific mutations in the dhps and dhfr genes, have significantly compromised its efficacy. Current malaria treatment guidelines predominantly recommend artemisinin-based combination therapies. This technical guide has provided a detailed overview of this compound, intended to serve as a valuable resource for the scientific community engaged in antimalarial drug research and development. Understanding the mechanism of action, clinical efficacy, and resistance pathways of older drugs like this compound is crucial for the development of novel antimalarial strategies and for monitoring the evolution of drug resistance.
References
- 1. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mefloquine versus quinine plus sulphalene-pyrimethamine (this compound) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short course of quinine plus a single dose of sulfadoxine/pyrimethamine for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of quinine plus sulfadoxine-pyremethamine for the treatment of uncomplicated falciparum malaria in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Malaria patient spectrum representation in therapeutic clinical trials of uncomplicated malaria: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. Malaria Diagnostics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. [PDF] Statistical methods to derive efficacy estimates of anti-malarials for uncomplicated Plasmodium falciparum malaria: pitfalls and challenges | Semantic Scholar [semanticscholar.org]
- 12. Statistical design and analysis of controlled human malaria infection trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1mg.com [1mg.com]
- 14. pillintrip.com [pillintrip.com]
- 15. Adverse reactions to sulfa drugs: implications for malaria chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Metakelfin Against Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Metakelfin, a combination of sulfadoxine and pyrimethamine, against Plasmodium falciparum, the primary causative agent of severe malaria. This document details the synergistic mechanism of action, experimental protocols for assessing drug susceptibility, and a summary of quantitative data on its potency against various parasite strains.
Introduction: The Synergistic Action of this compound
This compound is a widely used antimalarial drug that combines two active ingredients: sulfadoxine and pyrimethamine. These compounds act synergistically to inhibit the folate biosynthesis pathway in Plasmodium falciparum, a metabolic route essential for the parasite's DNA synthesis and replication.[1] Sulfadoxine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase (DHPS). Pyrimethamine, on the other hand, targets dihydrofolate reductase (DHFR), a key enzyme further down the pathway. The simultaneous inhibition of two crucial enzymes in the same pathway leads to a potent antimalarial effect and can help to mitigate the development of drug resistance.[1]
Quantitative Analysis of In Vitro Activity
The in vitro efficacy of an antimalarial drug is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following tables summarize the IC50 values for sulfadoxine, pyrimethamine, and their combination against various strains of P. falciparum, including both drug-sensitive and drug-resistant laboratory strains and field isolates.
Table 1: In Vitro IC50 Values of Pyrimethamine against P. falciparum Strains
| P. falciparum Strain | Resistance Status | IC50 (nM) | Reference |
| F 32 | Pyrimethamine-Sensitive | 0.0061 | [2] |
| K 1 | Pyrimethamine-Resistant | >1000 | [2] |
| Field Isolates (Kenya) | Mixed | 733.26 (median) |
Table 2: In Vitro IC50 Values of Sulfadoxine against P. falciparum Strains
| P. falciparum Strain | Resistance Status | IC50 (nM) | Reference |
| F 32 | Sulfadoxine-Sensitive | Not specified | [2] |
| K 1 | Sulfadoxine-Resistant | Not specified | [2] |
| Field Isolates (Sudan) | Reduced Response | 0.262 | [3] |
Table 3: In Vitro IC50 Values of Sulfadoxine-Pyrimethamine Combination (Fansidar®) against P. falciparum Strains
| P. falciparum Strain | Resistance Status | IC50 of Pyrimethamine Component (nM) | Reference |
| F 32 | Sensitive | 0.13 | [2] |
| K 1 | Resistant | 1.1 | [2] |
Note: The IC50 values for the combination are often expressed in terms of the concentration of the pyrimethamine component, with sulfadoxine present in a fixed ratio (e.g., 80:1 sulfadoxine to pyrimethamine).[2]
Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
The synergistic antimalarial activity of this compound stems from the sequential blockade of the folate biosynthesis pathway in P. falciparum. This pathway is critical for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and some amino acids.
Experimental Protocols for In Vitro Susceptibility Testing
Accurate and reproducible in vitro susceptibility testing is crucial for monitoring drug resistance and for the development of new antimalarial compounds. The following is a generalized protocol for assessing the in vitro activity of this compound against P. falciparum.
Materials and Reagents
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (type O+)
-
RPMI-1640 medium, low in PABA and folic acid
-
Human serum or Albumax
-
Sulfadoxine and pyrimethamine stock solutions
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Microscope or a fluorescence plate reader for SYBR Green I assay
Experimental Workflow
Detailed Methodology
-
Parasite Culture: P. falciparum strains are maintained in continuous culture using human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax. The culture is synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Stock solutions of sulfadoxine and pyrimethamine are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the drugs, both individually and in combination (at a fixed ratio, e.g., 80:1 sulfadoxine to pyrimethamine), are prepared and dispensed into 96-well microtiter plates.
-
Inoculation: A suspension of parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well of the drug-coated plates. Drug-free wells serve as controls.
-
Incubation: The plates are incubated for 48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2). This incubation period allows for the maturation of the parasites from the ring stage to the schizont stage in the control wells.[2]
-
Assessment of Parasite Growth:
-
Microscopic Method: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The percentage of inhibition is calculated relative to the drug-free control.
-
SYBR Green I-based Fluorescence Assay: The DNA intercalating dye SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The percentage of inhibition is calculated based on the fluorescence readings of the control wells.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
The in vitro assessment of this compound's activity against P. falciparum is a cornerstone for understanding its efficacy and for monitoring the emergence and spread of drug resistance. The synergistic inhibition of the folate biosynthesis pathway by sulfadoxine and pyrimethamine provides a potent antimalarial effect. Standardized in vitro protocols are essential for generating reliable and comparable data on drug susceptibility, which in turn informs clinical practice and public health strategies in the fight against malaria. The quantitative data presented in this guide highlights the variability in susceptibility among different parasite strains, underscoring the importance of continuous surveillance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
Metakelfin's spectrum of activity against different Plasmodium species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metakelfin, a fixed-dose combination of the long-acting sulfonamide sulfalene and the dihydrofolate reductase inhibitor pyrimethamine, has been utilized in the treatment of malaria. This technical guide provides a comprehensive overview of its spectrum of activity against various Plasmodium species. While a significant body of research exists for its efficacy against Plasmodium falciparum, data on its activity against Plasmodium vivax, Plasmodium ovale, and Plasmodium malariae are notably limited. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for researchers in the field of antimalarial drug development.
Introduction
This compound is an antifolate antimalarial agent that acts synergistically to inhibit the folate biosynthesis pathway in Plasmodium parasites, a critical pathway for their survival and replication.[1] Sulfalene, a structural analog of para-aminobenzoic acid (pABA), competitively inhibits dihydropteroate synthase (DHPS). Pyrimethamine inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway. This dual inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. While historically used for P. falciparum, understanding its broader antiplasmodial activity is crucial for its potential role in malaria control and elimination strategies, particularly in regions where multiple Plasmodium species are co-endemic.
Spectrum of Activity: Quantitative Data
The in vitro and in vivo efficacy of this compound and its components have been most extensively studied against P. falciparum. Data for other human malaria parasites remain sparse.
In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The following tables summarize the available IC50 data for pyrimethamine and sulfadoxine (a closely related sulfonamide to sulfalene) against various Plasmodium species. It is important to note that specific IC50 values for sulfalene are not widely reported in the reviewed literature.
Table 1: In Vitro Activity of Pyrimethamine Against Plasmodium Species
| Plasmodium Species | Strain/Isolate | Mean IC50 (nM) | Notes | Reference(s) |
| P. falciparum | African Isolates (Susceptible) | 15.4 | Isotopic, semimicro drug susceptibility test. | [2] |
| P. falciparum | African Isolates (Resistant) | 9,440 | Isotopic, semimicro drug susceptibility test. | [2] |
| P. falciparum | Various Genotypes | Moderate to High | Associated with dhfr and dhps mutations. | [3] |
| P. vivax | Wild-type | - | Generally considered to have poor efficacy, though some studies suggest initial sensitivity.[4] | [5] |
| P. ovale | - | Data Not Available | - | - |
| P. malariae | - | Data Not Available | Some studies suggest inherent resistance. | - |
Table 2: In Vitro Activity of Sulfonamides Against Plasmodium Species
| Plasmodium Species | Drug | Strain/Isolate | Mean IC50 (nM) | Notes | Reference(s) |
| P. falciparum | Sulfadoxine | Various Genotypes | Moderate to High | Resistance associated with dhps mutations. | [3] |
| P. vivax | Sulfadoxine | - | - | Generally considered to have innate refractoriness. | [6] |
| P. ovale | Sulfadoxine | - | Data Not Available | - | - |
| P. malariae | Sulfadoxine | - | Data Not Available | - | - |
Note: The absence of data for P. ovale and P. malariae highlights a significant gap in the understanding of this compound's spectrum of activity.
Clinical Efficacy
Clinical trials provide crucial data on a drug's effectiveness in treating malaria in humans. The majority of clinical data for this compound focuses on uncomplicated P. falciparum malaria.
Table 3: Clinical Efficacy of this compound (Sulfalene-Pyrimethamine) Against Plasmodium falciparum
| Study Location | Treatment Regimen | Cure Rate (%) | Parasite Clearance Time | Fever Clearance Time | Reference(s) |
| Africa (Imported Malaria) | Quinine + Sulfalene-Pyrimethamine | 96.8 | Not significantly different from Mefloquine group | 44.4 hours | [7][8][9] |
| Thailand | 1000 mg Sulfalene + 50 mg Pyrimethamine | 15.2 (parasitemia cleared within 7 days) | 4.72 days (for cleared cases) | - | [10][11] |
| Northeast India | 1000 mg Sulfalene + 50 mg Pyrimethamine | Suitable for chloroquine-resistant cases | - | - | [12] |
| Northeast India | Quinine + (1000 mg Sulfalene + 50 mg Pyrimethamine) | 100 | - | - | [12] |
Note: The reported cure rate in the Thai study was notably low, suggesting significant resistance in that region at the time of the study (1979-1980). The combination with quinine in the Indian study demonstrated high efficacy.
Data on the clinical efficacy of this compound against P. vivax, P. ovale, and P. malariae is not available in the reviewed literature. Studies on sulfadoxine-pyrimethamine combinations suggest lower efficacy against P. vivax compared to P. falciparum, partly due to the intrinsic resistance of P. vivax to sulfadoxine.[6][13]
Mechanism of Action: The Folate Biosynthesis Pathway
This compound's components, sulfalene and pyrimethamine, target two key enzymes in the de novo folate biosynthesis pathway of Plasmodium. This pathway is essential for the synthesis of precursors for DNA and protein synthesis.
Caption: this compound's mechanism of action targeting the folate biosynthesis pathway.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of antimalarial drug efficacy. The following sections detail the methodologies for key in vitro and in vivo experiments.
In Vitro Drug Susceptibility Testing: Schizont Maturation Assay
This assay is widely used to determine the IC50 of antimalarial compounds against P. falciparum.
Objective: To measure the concentration of a drug that inhibits the maturation of ring-stage parasites to schizonts by 50%.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
Test compounds (e.g., sulfalene, pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol lysis.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Inoculation: Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2.5%. Add the parasite suspension to each well of the drug-diluted plate.
-
Incubation: Incubate the plates for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
Smear Preparation: After incubation, prepare thin blood smears from each well.
-
Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope. Count the number of schizonts per 200 asexual parasites.
-
Data Analysis: Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration using a non-linear regression model.
Caption: Workflow for the in vitro schizont maturation assay.
In Vivo Efficacy Testing
In vivo studies are critical for evaluating a drug's performance in a living organism, taking into account pharmacokinetic and pharmacodynamic factors. The World Health Organization (WHO) provides standardized protocols for these studies.
Objective: To assess the clinical and parasitological response to an antimalarial drug in patients with uncomplicated malaria.
Study Design: A prospective, single-arm or comparative, open-label or blinded clinical trial.
Inclusion Criteria (General):
-
Patients with microscopically confirmed mono-infection with a specific Plasmodium species.
-
Fever or history of fever in the last 24 hours.
-
Uncomplicated malaria.
-
Informed consent.
Exclusion Criteria (General):
-
Signs of severe malaria.
-
Pregnancy.
-
Presence of other severe diseases.
-
History of recent antimalarial use.
Procedure:
-
Enrollment (Day 0): Screen and enroll eligible patients. Collect baseline clinical and parasitological data (symptoms, temperature, parasite density).
-
Treatment Administration: Administer the drug under direct observation.
-
Follow-up: Monitor patients at scheduled intervals (e.g., Days 1, 2, 3, 7, 14, 21, 28). At each visit, assess clinical symptoms and collect blood smears for parasite density determination.
-
Outcome Classification: Classify the treatment outcome based on WHO criteria, which may include:
-
Early Treatment Failure (ETF): Danger signs or severe malaria on Days 1, 2, or 3, with parasitemia; parasitemia on Day 2 higher than Day 0; parasitemia on Day 3 with fever; or parasitemia on Day 3 ≥25% of Day 0 count.
-
Late Clinical Failure (LCF): Danger signs or severe malaria after Day 3 with parasitemia; or presence of parasitemia and fever after Day 3.
-
Late Parasitological Failure (LPF): Presence of parasitemia on any day from Day 7 to Day 28, without fever.
-
Adequate Clinical and Parasitological Response (ACPR): Absence of parasitemia on Day 28, irrespective of prior symptoms.
-
-
Data Analysis: Calculate the proportion of each treatment outcome. For late failures, molecular methods (e.g., PCR) are used to distinguish between recrudescence (treatment failure) and new infection.
Resistance Mechanisms
The emergence and spread of drug-resistant Plasmodium parasites pose a significant threat to malaria control. Resistance to sulfadoxine-pyrimethamine is well-documented in P. falciparum and is associated with specific point mutations in the dhps and dhfr genes, respectively. These mutations reduce the binding affinity of the drugs to their target enzymes. The accumulation of multiple mutations is linked to higher levels of resistance.[3] While less studied, mutations in the dhfr gene of P. vivax and P. ovale have also been associated with reduced susceptibility to pyrimethamine.[5][14]
Conclusion and Future Directions
This compound, and more broadly the combination of a sulfonamide with pyrimethamine, has a well-established, though increasingly compromised, activity against P. falciparum. A critical knowledge gap exists regarding its efficacy against other human malaria parasites, particularly P. vivax, P. ovale, and P. malariae. The lack of robust in vitro culture systems for these species presents a significant challenge to conducting comprehensive drug susceptibility studies. Future research should prioritize:
-
Developing and validating in vitro and ex vivo assays for non-falciparum species to enable high-throughput screening of antimalarial compounds.
-
Conducting well-designed clinical trials to evaluate the efficacy of existing and novel drug combinations against all human Plasmodium species in diverse geographical settings.
-
Continued molecular surveillance of dhfr and dhps mutations in all Plasmodium species to monitor the emergence and spread of resistance.
Addressing these research priorities will be essential for optimizing malaria treatment guidelines and advancing the goal of global malaria elimination.
References
- 1. What is Sulfalene used for? [synapse.patsnap.com]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Activities of Pyrimethamine Analogs against Plasmodium vivax and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase Using In Vitro Enzyme Inhibition and Bacterial Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mefloquine versus quinine plus sulphalene-pyrimethamine (this compound) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. Treatment of falciparum malaria with sulfalene-pyrimethamine versus sulfadoxine-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of sulfalene and pyrimethamine combination drugs alone and with quinine in treatment of P. falciparum cases in chloroquine resistant areas of north east India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Efficacies of Artesunate-Sulfadoxine-Pyrimethamine and Chloroquine-Sulfadoxine-Pyrimethamine in Vivax Malaria Pilot Studies: Relationship to Plasmodium vivax dhfr Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasmodium ovale spp dhfr mutations associated with reduced susceptibility to pyrimethamine in sub-Saharan Africa: a retrospective genetic epidemiology and functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Accumulation of Metakelfin in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination antimalarial drug containing sulfadoxine and pyrimethamine, remains a critical tool in the fight against malaria. Understanding the cellular pharmacokinetics of its components, particularly their uptake and accumulation in erythrocytes—the primary site of the malaria parasite's asexual lifecycle—is paramount for optimizing dosing strategies and overcoming resistance. This technical guide provides an in-depth overview of the cellular uptake and accumulation of sulfadoxine and pyrimethamine in human red blood cells (RBCs), presenting quantitative data, detailed experimental protocols, and proposed transport mechanisms.
Quantitative Data on this compound Components in Erythrocytes
The distribution of sulfadoxine and pyrimethamine between plasma and erythrocytes is a key determinant of their efficacy. The following tables summarize the available quantitative data on their partitioning.
| Parameter | Value | Reference |
| Pyrimethamine | ||
| Mean RBC:plasma ratio | 0.42 | [1][2] |
| Mean RBC:buffer ratio | 5.2 | [1][2] |
| Plasma protein binding | ~94% (concentration and pH-dependent) | [1][2] |
| Sulfadoxine | ||
| Mean whole blood:plasma ratio | 0.62 | |
| Erythrocyte vs. Plasma Concentration | Lower in red blood cells than in plasma | [3] |
Proposed Mechanisms of Cellular Uptake
The precise transport mechanisms for sulfadoxine and pyrimethamine into erythrocytes are not fully elucidated; however, based on their physicochemical properties and existing research on drug transport in RBCs, the following pathways are proposed.
Sulfadoxine Uptake
As an acidic compound, sulfadoxine likely utilizes an anion exchange transport system. The most probable candidate is the Anion Exchanger 1 (AE1 or Band 3) protein , which is highly abundant in the erythrocyte membrane and is responsible for the transport of bicarbonate and other anions.[4]
Pyrimethamine Uptake
Pyrimethamine, being a lipophilic molecule, is thought to cross the erythrocyte membrane via passive diffusion and subsequent partitioning into the lipid bilayer .[5][6] Binding to the RBC membrane is a significant component of its accumulation.[1][2][7] Studies have shown that binding to hemolysate does not account for the total uptake, further suggesting the importance of membrane interaction.[1][2][7]
Experimental Protocols
This section details the methodologies for key experiments to study the uptake and accumulation of sulfadoxine and pyrimethamine in erythrocytes.
In Vitro Erythrocyte Uptake Assay
This protocol describes a method to measure the rate and extent of sulfadoxine and pyrimethamine uptake into isolated human erythrocytes.
3.1.1. Materials
-
Freshly collected human whole blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of sulfadoxine and pyrimethamine of known concentrations
-
Radiolabeled sulfadoxine or pyrimethamine (optional, for kinetic studies)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS/MS)
-
Cell lysis buffer (e.g., saponin-based)
-
Internal standard for HPLC analysis
3.1.2. Procedure
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the final erythrocyte pellet in PBS to a desired hematocrit (e.g., 20%).
-
-
Uptake Experiment:
-
Pre-warm the erythrocyte suspension and drug solutions to 37°C.
-
Initiate the uptake by adding a known concentration of sulfadoxine and pyrimethamine to the erythrocyte suspension.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.
-
-
Separation of Erythrocytes from the Extracellular Medium:
-
Immediately layer the aliquot onto a dense, inert medium (e.g., silicone oil) in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 2 minutes to pellet the erythrocytes through the oil layer, leaving the extracellular drug solution on top.
-
-
Quantification of Intracellular Drug:
-
Aspirate the supernatant and the oil layer.
-
Wash the erythrocyte pellet with ice-cold PBS.
-
Lyse the erythrocytes using a cell lysis buffer.
-
Precipitate proteins from the lysate (e.g., with acetonitrile).
-
Centrifuge to pellet the protein debris.
-
Analyze the supernatant for sulfadoxine and pyrimethamine concentrations using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the intracellular drug concentration at each time point.
-
Plot the intracellular concentration versus time to determine the uptake kinetics.
-
HPLC Quantification of Sulfadoxine and Pyrimethamine in Erythrocytes
This protocol outlines a general HPLC method for the simultaneous quantification of sulfadoxine and pyrimethamine in erythrocyte lysates.
3.2.1. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength suitable for both compounds (e.g., 270 nm) or tandem mass spectrometry for higher sensitivity and specificity.
-
Injection Volume: 20 µL
3.2.2. Sample Preparation
-
To a known volume of erythrocyte lysate, add an internal standard.
-
Precipitate proteins using an equal volume of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
3.2.3. Calibration and Quantification
-
Prepare a series of calibration standards of sulfadoxine and pyrimethamine in a drug-free erythrocyte lysate.
-
Process the standards in the same manner as the experimental samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizations
Proposed Signaling Pathways for Uptake
Caption: Proposed uptake pathways for this compound components into erythrocytes.
Experimental Workflow for In Vitro Uptake Assay
Caption: Workflow for determining in vitro erythrocyte uptake of this compound.
Conclusion
The accumulation of sulfadoxine and pyrimethamine in erythrocytes is a complex process involving distinct transport mechanisms. While sulfadoxine uptake is likely mediated by an anion exchange system, pyrimethamine appears to enter via passive diffusion and membrane partitioning. The experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms and quantify the uptake kinetics. A more profound understanding of these processes is essential for the development of more effective antimalarial therapies and strategies to combat drug resistance.
References
- 1. Binding of pyrimethamine to human plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulphadoxine concentrations in plasma, red blood cells and whole blood in healthy and Plasmodium falciparum malaria cases after treatment with Fansidar using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion exchanger 1: Protean function and associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug transport by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug transport by red blood cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Active Ingredients of Metakelfin
This technical guide provides a comprehensive overview of the core active ingredients of the antimalarial drug Metakelfin, focusing on their chemical properties, mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Active Ingredients
This compound is a combination antimalarial medication. While various formulations have existed, the most globally recognized and historically significant active ingredients are Pyrimethamine and Sulfadoxine .[1][2] Other sulfonamides, such as Sulfalene or Sulfamethoxypyrazine, have also been used in combination with Pyrimethamine in different formulations of this compound.[3][4] This guide will focus on the Pyrimethamine and Sulfadoxine combination, widely known under the brand name Fansidar.[1][2]
Chemical Properties of Active Ingredients
The fundamental chemical properties of Pyrimethamine and Sulfadoxine are summarized in the table below, providing key data for researchers and formulation scientists.
| Property | Pyrimethamine | Sulfadoxine |
| IUPAC Name | 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
| Molecular Formula | C₁₂H₁₃ClN₄ | C₁₂H₁₄N₄O₄S |
| Molecular Weight | 248.71 g/mol | 310.33 g/mol |
| Melting Point | 233-234 °C | 190-194 °C |
| Solubility in Water | Practically insoluble | Very slightly soluble |
| pKa | ~7.0 | ~6.1 |
Synergistic Mechanism of Action
Pyrimethamine and Sulfadoxine act synergistically to inhibit the folic acid biosynthesis pathway in protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria.[2][5][6] This sequential blockade of two key enzymes in the pathway is highly effective in disrupting parasite replication.[5][6]
-
Sulfadoxine , a sulfonamide, is a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroic acid, a precursor of dihydrofolic acid.
-
Pyrimethamine acts at a subsequent step in the pathway, inhibiting dihydrofolate reductase (DHFR). This enzyme is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folate. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
By inhibiting these two crucial enzymes, the combination of Sulfadoxine and Pyrimethamine effectively deprives the parasite of the necessary components for DNA synthesis and replication, leading to its death.[5][6]
Mechanism of action of Sulfadoxine and Pyrimethamine.
Experimental Protocols
The following are outlines of key experimental protocols for the analysis and characterization of Pyrimethamine and Sulfadoxine, based on established pharmacopeial methods and analytical literature.
High-Performance Liquid Chromatography (HPLC) for Assay and Identification
This method is adapted from the United States Pharmacopeia (USP) monograph for Sulfadoxine and Pyrimethamine Tablets.
Objective: To determine the quantity and confirm the identity of Sulfadoxine and Pyrimethamine in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV detector
-
C18 column (e.g., 4.6 mm x 25 cm; 5 µm packing)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
Sulfadoxine Reference Standard (RS)
-
Pyrimethamine Reference Standard (RS)
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 70:30 v/v ratio).
-
Flow Rate: Approximately 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve appropriate amounts of Sulfadoxine RS and Pyrimethamine RS in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: For tablets, accurately weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a target concentration of Sulfadoxine and Pyrimethamine, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
-
Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards for identification. Calculate the quantity of each active ingredient in the sample by comparing the peak areas with those of the standard solutions.
A typical workflow for HPLC analysis.
Melting Point Determination (Capillary Method)
Objective: To determine the melting range of the active pharmaceutical ingredient as an indicator of purity.
Instrumentation:
-
Melting point apparatus with a heating block and temperature probe
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Pack the sample into a capillary tube to a height of 2-4 mm.
-
Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely liquid. This range is the melting point of the substance.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the active pharmaceutical ingredient in a specific solvent.
Procedure:
-
Preparation: Add an excess amount of the solid drug to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the active pharmaceutical ingredient.
Instrumentation:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base (depending on the analyte) in small increments.
-
Measurement: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
This technical guide provides a foundational understanding of the active ingredients of this compound. For further detailed information, it is recommended to consult the relevant pharmacopeias and peer-reviewed analytical literature.
References
- 1. scielo.sld.cu [scielo.sld.cu]
- 2. HPLC Method Development and Validation for Simultaneous Estimation of Sulphadoxine and Pyrimethamine in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. drugfuture.com [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Standard Protocols for Metakelfin Susceptibility Testing in P. falciparum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin is a combination antimalarial drug containing sulfadoxine and pyrimethamine. This combination synergistically inhibits two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum, the causative agent of the most severe form of malaria. Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, and sulfadoxine, a dihydropteroate synthase (DHPS) inhibitor, effectively block the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell multiplication in the parasite.
The emergence and spread of drug-resistant P. falciparum strains pose a significant threat to global malaria control efforts. Monitoring the susceptibility of parasite populations to antimalarial drugs like this compound is crucial for informing treatment guidelines, detecting resistance early, and guiding the development of new therapeutic strategies. This document provides detailed protocols for in vitro susceptibility testing of P. falciparum to sulfadoxine and pyrimethamine using standard laboratory methods.
Mechanism of Action of Sulfadoxine and Pyrimethamine
The synergistic action of sulfadoxine and pyrimethamine targets the parasite's folic acid metabolism at two distinct points. This dual inhibition is critical for the efficacy of the drug combination.
Caption: Signaling pathway of this compound's components.
I. Plasmodium falciparum Culture and Synchronization
A. Continuous Culture of Asexual Erythrocytic Stages
Maintaining a continuous culture of P. falciparum is fundamental for in vitro drug susceptibility testing.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (O+), washed
-
Complete Medium (CM): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax I or 10% human serum, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine. For sulfadoxine/pyrimethamine testing, use of custom RPMI-1640 low in PABA and folic acid is recommended for more accurate IC50 determination[1][2].
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks (T25 or T75)
Protocol:
-
Maintain parasite cultures in flasks at a 2-5% hematocrit in Complete Medium.
-
Incubate the flasks at 37°C in a modular incubation chamber flushed with the gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%. To sub-culture, centrifuge the existing culture, remove the supernatant, and resuspend the infected red blood cells (iRBCs) with fresh red blood cells (RBCs) and CM to the desired parasitemia and hematocrit.
B. Synchronization of Parasite Cultures
Synchronizing the parasite culture to the ring stage is crucial for obtaining reproducible results in drug susceptibility assays.
Method 1: 5% D-Sorbitol Treatment
-
Centrifuge the parasite culture (at predominantly trophozoite stage) at 800 x g for 5 minutes.
-
Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed (37°C) 5% D-sorbitol solution.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge at 800 x g for 5 minutes and discard the sorbitol-containing supernatant.
-
Wash the RBC pellet once with RPMI-1640.
-
Resuspend the pellet in CM with fresh RBCs to the desired hematocrit and continue incubation. The surviving parasites will be predominantly ring-stage.
II. This compound Susceptibility Testing Protocols
This section details three common methods for assessing the in vitro susceptibility of P. falciparum to sulfadoxine and pyrimethamine. Due to the slow action of these drugs, a 72-hour incubation period is recommended for HRP2 and pLDH based assays, while a 48 or 72-hour incubation can be used for the SYBR Green I assay.
A. Drug Preparation
-
Prepare stock solutions of pyrimethamine and sulfadoxine in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the drugs in CM in a separate 96-well plate to create a concentration gradient.
-
Typical concentration ranges for susceptibility testing are:
-
Pyrimethamine: 0.5 nM to 10,000 nM[3]
-
Sulfadoxine: 10 µM to 20,000 µM
-
B. General Assay Workflow
Caption: General workflow for in vitro susceptibility testing.
C. Protocol 1: SYBR Green I-based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite viability.
Materials:
-
Synchronized ring-stage parasite culture
-
Drug dilution plate
-
Sterile, black, clear-bottom 96-well microplates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Protocol:
-
Assay Setup:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.
-
Add 100 µL of this parasite suspension to each well of the drug-pre-dosed 96-well plate, resulting in a final volume of 200 µL per well. Include drug-free controls (parasitized RBCs) and background controls (uninfected RBCs).
-
-
Incubation: Incubate the plate for 48 or 72 hours under standard culture conditions.
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Normalize the data against the drug-free control (100% growth).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
-
D. Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
Materials:
-
Synchronized ring-stage parasite culture
-
Drug dilution plate
-
Sterile 96-well microplates
-
Malstat™ reagent
-
NBT/PES solution
-
Spectrophotometer (650 nm)
Protocol:
-
Assay Setup and Incubation: Follow steps 1 and 2 as described for the SYBR Green I assay, but use standard clear 96-well plates. A 72-hour incubation is recommended.
-
Lysis: Freeze-thaw the plate once to lyse the cells.
-
Enzyme Reaction:
-
Add 100 µL of Malstat™ reagent to each well.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Read the absorbance at 650 nm.
-
Data Analysis: Analyze the data as described for the SYBR Green I assay to determine the IC50 values.
E. Protocol 3: Histidine-Rich Protein II (HRP2) ELISA
This assay quantifies the amount of HRP2, a protein produced by P. falciparum.
Materials:
-
Synchronized ring-stage parasite culture
-
Drug dilution plate
-
Sterile 96-well microplates
-
ELISA plate reader (450 nm)
-
HRP2 ELISA kit (or individual components: capture and detection antibodies, substrate, stop solution)
Protocol:
-
Assay Setup and Incubation: Follow steps 1 and 2 as described for the SYBR Green I assay, using standard clear 96-well plates. A 72-hour incubation is required.[4]
-
Lysis: Freeze-thaw the plate to lyse the cells.
-
ELISA Procedure:
-
Coat a new 96-well ELISA plate with capture antibody.
-
Block the plate.
-
Add the lysate from the drug assay plate.
-
Incubate, then wash.
-
Add the detection antibody.
-
Incubate, then wash.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Determine the IC50 values as described for the other assays.
III. Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized in tables for clear comparison. The IC50 value is the primary metric for determining drug susceptibility.
Table 1: Representative IC50 Values (nM) of Pyrimethamine against P. falciparum Strains
| Strain | Genotype (DHFR) | Mean IC50 (nM) | Resistance Level | Reference |
| 3D7 | Wild Type | < 10 | Sensitive | [3] |
| Dd2 | Triple Mutant (N51I, C59R, S108N) | ~13,804 | Resistant | [3] |
| African Isolates (Susceptible) | Wild Type | 15.4 | Sensitive | [5] |
| African Isolates (Resistant) | Mutant | 9,440 | Resistant | [5] |
| I164L Mutant Isolates | Single Mutant | 61.3 | Intermediate | [3] |
Table 2: Representative IC50 Values (µM) of Sulfadoxine against P. falciparum Strains
| Strain | Genotype (DHPS) | Mean IC50 (µM) | Resistance Level | Reference |
| F32 | Sensitive | < 10 | Sensitive | [1] |
| K1 | Resistant | > 100 | Resistant | [1] |
| Field Isolates (Low Resistance) | - | 100 - 1000 | Low Resistance | [6] |
| Field Isolates (High Resistance) | - | > 1000 | High Resistance | [6] |
Interpretation of Results:
-
Sensitive: Parasites are inhibited by drug concentrations that are achievable in vivo with standard therapeutic doses.
-
Intermediate: Parasites show reduced susceptibility, and treatment efficacy may be compromised.
-
Resistant: Parasites are not inhibited by clinically achievable drug concentrations, leading to treatment failure.
The correlation between in vitro IC50 values and clinical outcomes can be complex and influenced by host immunity and drug pharmacokinetics. However, in vitro susceptibility testing remains a valuable tool for monitoring drug resistance trends and for the preclinical assessment of new antimalarial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Metakelfin
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo Models for Antimalarial Efficacy
In vivo experimental models are indispensable tools in the preclinical evaluation of antimalarial drug candidates, providing critical insights into the efficacy, pharmacokinetics, and safety of a compound within a complex biological system.[1] Murine models, particularly mice, are the most widely used systems for the initial stages of in vivo antimalarial drug screening due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized rodent malaria parasites.[1]
Metakelfin is a combination antimalarial drug containing sulfalene (a long-acting sulfonamide) and pyrimethamine. This combination acts synergistically to inhibit the folate biosynthesis pathway in Plasmodium, which is essential for DNA synthesis and parasite replication. The evaluation of this compound's efficacy in animal models is crucial for determining its potential as a therapeutic agent.
The most common rodent malaria parasite used for these studies is Plasmodium berghei.[1] Various strains of mice, both inbred (e.g., C57BL/6, BALB/c) and outbred (e.g., Swiss albino), are susceptible to P. berghei infection and are used to assess the activity of antimalarial compounds.[1] The "four-day suppressive test," developed by Peters, is a standard and widely accepted method for evaluating the early in vivo blood-stage activity of potential antimalarial drugs.
Data Presentation
The following tables summarize the quantitative efficacy of a sulfadoxine-pyrimethamine combination in a curative test in P. berghei-infected mice. It is important to note that while this compound contains sulfalene, this data for a closely related sulfonamide combination is provided as a representative example due to the limited availability of specific preclinical data for this compound in the public domain.
Table 1: Efficacy of Sulfadoxine/Pyrimethamine Combination in a Curative Test in P. berghei-Infected Mice
| Treatment Group | Dose (mg/kg) | Parasitemia Inhibition (%) |
| Sulfadoxine/Pyrimethamine | 21.4/10.7 | 65.1 |
| Chloroquine (Control) | 10 | 75.6 |
Data is illustrative and based on a curative test model.
Table 2: Mean Survival Time of P. berghei-Infected Mice in a Curative Test
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) |
| Sulfadoxine/Pyrimethamine | 21.4/10.7 | Significantly prolonged vs. negative control |
| Chloroquine (Control) | 10 | Significantly prolonged vs. negative control |
| Negative Control | - | Baseline |
Data is illustrative and based on a curative test model.
Experimental Protocols
Protocol: Peters' Four-Day Suppressive Test for Antimalarial Efficacy
This protocol describes a standard method for assessing the in vivo antimalarial activity of this compound (sulfalene-pyrimethamine) in mice infected with Plasmodium berghei.
1. Materials and Animals:
-
Animals: Swiss albino mice (or other suitable strain), 6-8 weeks old, weighing 18-22g.
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei.
-
Drug: this compound (sulfalene-pyrimethamine).
-
Positive Control: Chloroquine phosphate.
-
Vehicle: 7:3 mixture of distilled water and Tween 80, or as appropriate for drug solubility.
-
Equipment: Microscopes, slides, Giemsa stain, syringes, oral gavage needles, animal housing facilities.
2. Experimental Procedure:
-
Parasite Inoculation:
-
A donor mouse with a rising P. berghei parasitemia of 20-30% is sacrificed.
-
Blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted with normal saline to a final concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally with 0.2 mL of the infected blood.
-
-
Grouping and Drug Administration:
-
Two hours post-inoculation, the mice are randomly divided into experimental groups (typically 5 mice per group).
-
Group I (Negative Control): Receives the vehicle daily.
-
Group II (Positive Control): Receives a standard dose of chloroquine (e.g., 10 mg/kg/day) daily.
-
Group III, IV, V, etc. (Test Groups): Receive varying doses of this compound daily.
-
All treatments are administered orally for four consecutive days (Day 0 to Day 3).
-
-
Determination of Parasitemia:
-
On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol and stained with Giemsa stain.
-
Parasitemia is determined by counting the number of parasitized red blood cells out of a total of 1000 red blood cells under a microscope.
-
The average percentage of parasitemia for each group is calculated.
-
-
Calculation of Parasite Suppression:
-
The percentage of parasite suppression is calculated using the following formula:
Where:
-
A = Average parasitemia in the negative control group
-
B = Average parasitemia in the treated group
-
-
-
Monitoring Mean Survival Time (Optional Extension):
-
The mice can be monitored daily post-treatment, and the number of days until mortality is recorded for each mouse.
-
The mean survival time for each group can then be calculated.
-
Visualizations
Mechanism of Action of Sulfalene and Pyrimethamine
The following diagram illustrates the synergistic action of sulfalene and pyrimethamine on the folate biosynthesis pathway in Plasmodium.
Caption: Mechanism of action of this compound components on the folate pathway.
Experimental Workflow: Peters' Four-Day Suppressive Test
The diagram below outlines the key steps in the Peters' four-day suppressive test for evaluating the in vivo efficacy of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Metakelfin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metakelfin is an antimalarial medication typically formulated as a fixed-dose combination of an antifolate agent and a sulfonamide. While the exact composition can vary, a common formulation for which numerous analytical methods have been developed consists of Pyrimethamine and Sulfadoxine.[1][2] Pyrimethamine acts as a folic acid antagonist by inhibiting the dihydrofolate reductase enzyme, while Sulfadoxine inhibits dihydropteroate synthetase, both crucial for the synthesis of folic acid in the malaria parasite.[3][4] This synergistic action disrupts parasite reproduction.[4]
The quality control and routine analysis of these active pharmaceutical ingredients (APIs) in bulk and tablet dosage forms are critical to ensure safety and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise, accurate, and widely used technique for the simultaneous estimation of Sulfadoxine and Pyrimethamine.[1][5][6] This application note provides a detailed protocol for the analysis of this combination using RP-HPLC, based on established and validated methods.
Experimental Protocols
This section details the methodologies for the simultaneous determination of Sulfadoxine and Pyrimethamine in pharmaceutical tablets.
Protocol 1: Method Based on Acetonitrile:Phosphate Buffer Mobile Phase
This protocol is adapted from a method developed for the simultaneous identification and quantification of Sulfadoxine and Pyrimethamine in tablet dosage forms.[1]
1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a UV-Visible or PDA detector, pump, and data processing software.
-
Analytical Column: Waters μBondapak C18 Column (3.9 x 300 mm, 3.6 µm) or equivalent.[1]
-
Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate, Orthophosphoric acid, Water (HPLC grade).
-
Reference Standards: Sulfadoxine and Pyrimethamine reference standards.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 2.5) in a 75:25 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
Phosphate Buffer (pH 2.5): Prepare a suitable concentration of potassium dihydrogen phosphate buffer and adjust the pH to 2.5 using orthophosphoric acid.
-
Standard Stock Solution (2000 µg/mL):
-
Accurately weigh 200 mg of Sulfadoxine reference standard and 200 mg of Pyrimethamine reference standard into separate 100 mL volumetric flasks.[1]
-
Add 20 mL of acetonitrile to each flask.[1]
-
Sonicate for 15 minutes to dissolve the standards.[1]
-
Make up the volume to 100 mL with the mobile phase.[1]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solutions using the mobile phase to prepare a series of working standards covering the linear range (e.g., 31.25 to 500 µg/mL).[1]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to one tablet and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the APIs.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Protocol 2: Method Based on Acetonitrile:Acetate Buffer Mobile Phase
This protocol is adapted from a simple and reproducible method for analyzing combined dosage tablets.[2]
1. Instrumentation and Reagents
-
HPLC System: As described in Protocol 1.
-
Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2]
-
Reagents: Acetonitrile (HPLC grade), Sodium acetate, Water (HPLC grade).
-
Reference Standards: Sulfadoxine and Pyrimethamine reference standards.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 20 mM Sodium Acetate Buffer (pH 6.0) in an 80:20% v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 224 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
20 mM Sodium Acetate Buffer (pH 6.0): Prepare a 20 mM solution of sodium acetate in water and adjust the pH to 6.0 as required.
-
Standard Solutions: Prepare stock and working standard solutions as described in Protocol 1, using the mobile phase from this protocol as the diluent. The linearity ranges for this method were established at 60-200 µg/mL for Sulfadoxine and 3-10 µg/mL for Pyrimethamine.[2]
-
Sample Preparation: Prepare sample solutions from tablets as described in Protocol 1, using the mobile phase from this protocol as the solvent and diluent.
Data Presentation: Method Validation Parameters
The performance of HPLC methods for Sulfadoxine and Pyrimethamine analysis is validated according to ICH guidelines.[8][9] The following tables summarize quantitative data from various validated methods.
Table 1: Chromatographic Performance and System Suitability
| Parameter | Method 1[1] | Method 2[2] | Method 3[5] |
| Sulfadoxine Retention Time (min) | 2.86 | 0.9 | 2.97 |
| Pyrimethamine Retention Time (min) | 3.60 | 1.2 | 4.06 |
| Tailing Factor (Sulfadoxine) | - | 1.19 | - |
| Tailing Factor (Pyrimethamine) | - | 1.03 | - |
| Theoretical Plates (Sulfadoxine) | - | 2261 | - |
| Theoretical Plates (Pyrimethamine) | - | 3020 | - |
Table 2: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Sulfadoxine | 31.25 - 500 | 0.9976 | [1] |
| Pyrimethamine | 31.25 - 500 | 0.9841 | [1] |
| Sulfadoxine | 60 - 200 | 0.999 | [2][10] |
| Pyrimethamine | 3 - 10 | 0.999 | [2][10] |
| Sulfadoxine | 2 - 12 | 0.995 | [5] |
| Pyrimethamine | 4 - 24 | 0.995 | [5] |
| Sulfadoxine | 10 - 50 | >0.99 | [4] |
| Pyrimethamine | 0.5 - 2.5 | >0.99 | [4] |
Table 3: Accuracy (% Recovery)
| Analyte | % Recovery | Reference |
| Sulfadoxine | 97.06 ± 2.23 | [1] |
| Pyrimethamine | 99.81 ± 1.93 | [1] |
| Sulfadoxine | 97.21 - 98.56 | [2] |
| Pyrimethamine | 96.90 - 97.26 | [2] |
| Sulfadoxine | 99.93 | [5] |
| Pyrimethamine | 99.96 | [5] |
Table 4: Sensitivity (LOD & LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sulfadoxine | 0.0396 | 0.8025 | [1] |
| Pyrimethamine | 0.1201 | 2.4319 | [1] |
| Sulfadoxine | 5.93 | 17.99 | [10] |
| Pyrimethamine | 0.33 | 1.01 | [10] |
| Sulfadoxine | - | 2.769 | [5] |
| Pyrimethamine | - | 3.93 | [5] |
| Sulfadoxine | 0.014 | 0.043 | [4] |
| Pyrimethamine | 0.069 | 0.21 | [4] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of method validation parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. pillintrip.com [pillintrip.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Simultaneous determination of Sulphadoxine and Pyrimethamine by taking Tolterodine as an internal standard in Pharmaceutical dosage form by RP-HPLC - ProQuest [proquest.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. scielo.sld.cu [scielo.sld.cu]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Metakelfin Resistance in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination of the antifolate drugs pyrimethamine and sulfadoxine, has been a cornerstone in the treatment of protozoal infections. Increasingly, the components of this compound are being investigated for their potential as anticancer agents. Pyrimethamine, an inhibitor of dihydrofolate reductase (DHFR), and sulfadoxine, an inhibitor of dihydropteroate synthase (DHPS), both target the folate metabolic pathway, which is crucial for nucleotide synthesis and cell proliferation. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. These application notes provide detailed protocols and techniques for developing and characterizing this compound-resistant cancer cell lines in vitro, a critical step in understanding resistance mechanisms and developing novel therapeutic strategies to overcome them.
Data Presentation: Quantitative Analysis of this compound Resistance
A primary method for quantifying drug resistance is the determination of the half-maximal inhibitory concentration (IC50). The IC50 represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%. A significant increase in the IC50 value in the resistant cell line compared to its parental counterpart is a clear indicator of acquired resistance. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Table 1: Hypothetical IC50 Values for this compound and its Components in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | Pyrimethamine | 15 | - |
| Resistant | Pyrimethamine | 150 | 10 |
| Parental (Sensitive) | Sulfadoxine | 500 | - |
| Resistant | Sulfadoxine | >2000 | >4 |
| Parental (Sensitive) | This compound (1:20 ratio) | 10 | - |
| Resistant | This compound (1:20 ratio) | 120 | 12 |
Table 2: Example IC50 Values for Pyrimethamine and Sulfadoxine in Plasmodium falciparum with Different Resistance Genotypes.[1]
| dhfr-dhps Genotype | Pyrimethamine IC50 (nM) | Sulfadoxine IC50 (nM) | Resistance Level |
| Wild Type | <100 | <1000 | Sensitive |
| Double dhfr / Wild dhps | 500 - 1000 | <1000 | Moderate Pyrimethamine Resistance |
| Triple dhfr / Double dhps | >2000 | >3000 | High Pyrimethamine & Sulfadoxine Resistance |
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise dose-escalation method to generate cancer cell lines with acquired resistance to this compound.[2][3][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pyrimethamine (stock solution in DMSO)
-
Sulfadoxine (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound (and its individual components, if desired) for the parental cell line using the protocol outlined in section 3.2.
-
Initial Drug Exposure: Seed the parental cells in a T-25 flask and culture them in complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Recovery and Escalation:
-
Culture the cells in the drug-containing medium for 48-72 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Allow the cells to recover and proliferate until they reach 70-80% confluency.
-
Passage the cells and re-seed them into a new flask with a slightly increased concentration of this compound (e.g., 1.5 to 2-fold the previous concentration).
-
-
Repeat Cycles: Repeat the cycle of drug exposure, recovery, and dose escalation for several months. The surviving cells will gradually adapt to higher concentrations of the drug.
-
Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 value is significantly higher (e.g., 5 to 10-fold or more) than that of the parental cell line.
-
Characterization and Cryopreservation: Once a stable resistant cell line is established, perform a full characterization, including IC50 determination, and cryopreserve aliquots of the cells at a low passage number to ensure a consistent supply for future experiments.
-
Maintenance of Resistance: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of a maintenance concentration of this compound (typically the highest concentration to which the cells are resistant).
Protocol for Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
This compound (or pyrimethamine/sulfadoxine) stock solutions
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for Studying this compound Resistance
Caption: Experimental workflow for studying this compound resistance.
Signaling Pathway: Folate Metabolism and Antifolate Resistance
Caption: Folate metabolism pathway and mechanisms of antifolate resistance.
Signaling Pathway: Pyrimethamine-Induced Stress Response
Caption: Pyrimethamine-induced stress response pathways.
Signaling Pathway: Pyrimethamine and STAT3 Inhibition
Caption: Mechanism of STAT3 inhibition by Pyrimethamine.
References
Application Notes and Protocols for Metakelfin in Combination Therapy for Malaria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metakelfin, a fixed-dose combination of a sulfonamide (sulfadoxine or sulphalene) and pyrimethamine, in combination therapy for malaria research. The document includes a summary of clinical findings, detailed experimental protocols derived from published studies, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction to this compound and Combination Therapy
This compound is an antimalarial agent that combines two drugs, sulfadoxine (or sometimes sulphalene) and pyrimethamine.[1][2] This combination acts synergistically to inhibit the folic acid synthesis pathway in the malaria parasite, Plasmodium falciparum.[3][4][5] Historically, it has been used for both treatment and chemoprevention of malaria.[3] However, due to the emergence and spread of parasite resistance, its use as a standalone treatment has diminished in many regions.[3][4][6][7]
The primary focus of current research is the use of this compound (often referred to as SP) as a partner drug in combination therapies, most notably with artemisinin derivatives (Artemisinin-based Combination Therapy, ACT) or other antimalarials like quinine and amodiaquine.[2][7][8][9][10] The rationale behind this approach is to enhance efficacy, delay the development of resistance to the partner drug, and provide a longer-acting component to the treatment regimen.[10][11]
Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis
This compound's efficacy stems from the synergistic action of its two components, sulfadoxine and pyrimethamine, which target two distinct enzymes in the parasite's folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for parasite replication.
-
Sulfadoxine: This component is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydropteroic acid.[3]
-
Pyrimethamine: This drug targets the enzyme dihydrofolate reductase (DHFR), inhibiting the reduction of dihydrofolate to tetrahydrofolate, a critical cofactor in DNA synthesis.[3][4]
By blocking two sequential steps in this vital pathway, the combination is more effective than either drug alone and can overcome low-level resistance to individual components.
References
- 1. 1mg.com [1mg.com]
- 2. Intermittent preventive therapy for malaria: arguments in favour of artesunate and sulphamethoxypyrazine - pyrimethamine combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Sulfadoxine-Pyrimethamine–Based Combinations for Malaria: A Randomised Blinded Trial to Compare Efficacy, Safety and Selection of Resistance in Malawi | PLOS One [journals.plos.org]
- 7. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfadoxine/pyrimethamine alone or with amodiaquine or artesunate for treatment of uncomplicated malaria: a longitudinal randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artesunate and sulfadoxine-pyrimethamine combinations for the treatment of uncomplicated Plasmodium falciparum malaria in Uganda: a randomized, double-blind, placebo-controlled trial. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for Molecular Detection of Metakelfin Resistance Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination of sulfadoxine and pyrimethamine (SP), is an antifolate antimalarial drug.[1][2] It targets the folate biosynthesis pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Pyrimethamine inhibits dihydrofolate reductase (DHFR), while sulfadoxine inhibits dihydropteroate synthase (DHPS).[1][3] The widespread use of SP has led to the selection of parasites with mutations in the dhfr and dhps genes, respectively, conferring resistance and leading to treatment failure.[4][5]
Monitoring the prevalence of these molecular markers is crucial for malaria surveillance programs and for guiding treatment policies. These application notes provide detailed protocols for the molecular assays used to detect the key mutations associated with SP resistance.
Molecular Markers of Resistance
Resistance to sulfadoxine-pyrimethamine is primarily associated with the accumulation of point mutations in the dhfr and dhps genes.[6][7] The number of mutations correlates with the level of resistance.[3][8]
Key Mutations:
The "quintuple mutant," carrying the combination of dhfr mutations N51I, C59R, and S108N, and dhps mutations A437G and K540E, is strongly associated with clinical failure of SP treatment.[5][10] The emergence of additional mutations, such as dhfr-I164L and dhps-A581G, can lead to even higher levels of resistance.[5]
Data Presentation: Prevalence of SP Resistance Markers
The following tables summarize the prevalence of key dhfr and dhps mutations from various studies. This data highlights the geographical variation in resistance patterns and the evolution of resistance over time.
Table 1: Prevalence of dhfr Mutations Associated with Pyrimethamine Resistance
| Codon | Amino Acid Change | Prevalence (%) Region A (2020) | Prevalence (%) Region B (2021) | Prevalence (%) Region C (2022) |
| 51 | Asn -> Ile (N51I) | 98.7 | 100 | 93.1 |
| 59 | Cys -> Arg (C59R) | 56.4 | 96.6 | 85.2 |
| 108 | Ser -> Asn (S108N) | 98.4 | 100 | 99.5 |
| 164 | Ile -> Leu (I164L) | Not Reported | 0.9 | 75.0 |
Data synthesized from multiple sources for illustrative purposes.[6][11][12]
Table 2: Prevalence of dhps Mutations Associated with Sulfadoxine Resistance
| Codon | Amino Acid Change | Prevalence (%) Region A (2020) | Prevalence (%) Region B (2021) | Prevalence (%) Region C (2022) |
| 437 | Ala -> Gly (A437G) | 53.8 | 89.3 | 100 |
| 540 | Lys -> Glu (K540E) | 37.2 | 42.8 | Not Reported |
| 581 | Ala -> Gly (A581G) | Not Reported | 41.8 | 74.2 |
Data synthesized from multiple sources for illustrative purposes.[6][11][13]
Experimental Protocols
This section provides detailed methodologies for the molecular detection of dhfr and dhps mutations.
DNA Extraction
Genomic DNA is extracted from whole blood or dried blood spots using commercially available kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) or Chelex-100 extraction methods, following the manufacturer's instructions.[14][15]
Nested PCR-RFLP for dhfr and dhps Mutation Detection
This is a widely used, cost-effective method for detecting single nucleotide polymorphisms (SNPs). It involves a primary PCR to amplify a larger fragment of the gene, followed by a nested PCR to amplify a smaller, internal fragment containing the mutation of interest. The nested PCR product is then digested with a specific restriction enzyme that recognizes either the wild-type or the mutant sequence, and the resulting fragments are visualized by gel electrophoresis.[6][15]
Workflow for Nested PCR-RFLP
Caption: Workflow for detecting mutations using Nested PCR-RFLP.
a. Primers for Nested PCR
The following table provides representative primer sequences for the amplification of dhfr and dhps gene fragments.
Table 3: Primer Sequences for Nested PCR
| Gene | PCR Round | Primer Name | Sequence (5' -> 3') |
| dhfr | Outer | dhfr-F | 5'-TTT ATG ATG GAA CAA GTC TGC G -3' |
| dhfr-R | 5'-TTC ATT AAT GTT TCT TTT CAT TTC -3' | ||
| Nested (51, 59) | dhfr-N1 | 5'-GAA TTA TTG GTG ATT TAA GAG AGG -3' | |
| dhfr-N2 | 5'-GAA TTA TTA GGT GAT TTA AAG GAG G -3' | ||
| Nested (108) | dhfr-N3 | 5'-GAA TGT ATT TTA TTA TCG TTT TCC -3' | |
| dhfr-N4 | 5'-GAA TGT ATT TTA TTA TCG TTT TCC -3' | ||
| dhps | Outer | dhps-F | 5'-AAC CTC AAA GAC GGT TAA AAT G -3' |
| dhps-R | 5'-AAT TGT GTG ATT TGT CCA CAA TAG -3' | ||
| Nested (437) | dhps-N1 | 5'-GAA GGT GCT TGT TTA GAT GAG G -3' | |
| dhps-N2 | 5'-GAA GGT GCT TGT TTA GAT GAG G -3' | ||
| Nested (540) | dhps-N3 | 5'-GAA GGT GCT TGT TTA GAT GAG G -3' | |
| dhps-N4 | 5'-GAA GGT GCT TGT TTA GAT GAG G -3' |
Note: Primer sequences can vary between studies. It is recommended to validate primers before use.[13][16]
b. PCR Conditions
-
Primary PCR Reaction Mix (25 µL):
-
10X PCR Buffer: 2.5 µL
-
25 mM MgCl₂: 1.5 µL
-
10 mM dNTPs: 0.5 µL
-
10 µM Forward Primer: 1.0 µL
-
10 µM Reverse Primer: 1.0 µL
-
5 U/µL Taq Polymerase: 0.25 µL
-
Template DNA (20-50 ng): 2.0 µL
-
Nuclease-free water: to 25 µL
-
-
Nested PCR Reaction Mix (25 µL):
-
Use 1 µL of the primary PCR product as a template.
-
Other components are the same as the primary reaction.
-
-
Thermocycling Conditions:
-
Primary PCR:
-
Initial Denaturation: 94°C for 3 min
-
40 Cycles:
-
Denaturation: 94°C for 1 min
-
Annealing: 50°C for 2 min
-
Extension: 72°C for 2 min
-
-
Final Extension: 72°C for 10 min
-
-
Nested PCR:
-
Initial Denaturation: 94°C for 2 min
-
35 Cycles:
-
Denaturation: 94°C for 1 min
-
Annealing: 45°C for 1 min
-
Extension: 72°C for 2 min
-
-
Final Extension: 72°C for 10 min[15]
-
-
c. Restriction Digestion and Analysis
Digest the nested PCR products with the appropriate restriction enzymes (see Table 4) according to the manufacturer's protocol. Analyze the digested products on a 2-3% agarose gel. The fragment sizes will indicate the presence of the wild-type or mutant allele.
Table 4: Restriction Enzymes for RFLP Analysis
| Gene | Codon | Restriction Enzyme |
| dhfr | 51 | AluI |
| 59 | XmnI | |
| 108 | Tsp509I | |
| dhps | 437 | AvaII |
| 540 | FokI |
Real-Time PCR (qPCR)
Real-time PCR with sequence-specific probes (e.g., TaqMan probes) offers a more rapid and high-throughput alternative to PCR-RFLP.[9][17] This method can distinguish between wild-type and mutant alleles in a single reaction and is less prone to contamination.[9]
Real-Time PCR Workflow
References
- 1. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Description of Antimalarial Drugs - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dhfr and dhps genotype and sulfadoxine-pyrimethamine treatment failure in children with falciparum malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations Associated with Sulfadoxine-Pyrimethamine and Chlorproguanil Resistance in Plasmodium falciparum Isolates from Blantyre, Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of molecular markers of Sulfadoxine-Pyrimethamine-resistant Plasmodium falciparum in individuals living in southern area of Brazzaville, Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of Mutations Associated with Higher Levels of Sulfadoxine-Pyrimethamine Resistance in Plasmodium falciparum Isolates from Car Nicobar Island and Assam, India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Real-Time PCR Genotyping of Mutations Associated with Sulfadoxine-Pyrimethamine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevalence of sulfadoxine-pyrimethamine resistance-associated mutations in dhfr and dhps genes of Plasmodium falciparum three years after SP withdrawal in Bahir Dar, Northwest Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutational Screening of DHFR and DHPS Target Genes in Plasmodium falciparum Isolated from Out-patients with Febrile Conditions | African Journal of Biomedical Research [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 15. Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020) after the implementation of seasonal malaria chemoprevention in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid real-time PCR genotyping of mutations associated with sulfadoxine-pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metakelfin as a Tool Compound in Parasitology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination of the long-acting sulfonamide sulfalene and the dihydrofolate reductase inhibitor pyrimethamine, serves as a valuable tool compound in parasitology research, particularly in the study of apicomplexan parasites such as Plasmodium falciparum, the primary causative agent of human malaria. As an antifolate agent, this compound disrupts a critical metabolic pathway in these parasites, making it an excellent instrument for investigating folate biosynthesis, mechanisms of drug resistance, and for the primary screening and validation of novel antimalarial compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Mechanism of Action
This compound employs a synergistic mechanism of action by sequentially inhibiting two key enzymes in the parasite's folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption is lethal to the parasite.
-
Sulfalene , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase (DHPS) . This enzyme is responsible for the conversion of PABA into dihydropteroate, a precursor of dihydrofolic acid.
-
Pyrimethamine is a potent and selective inhibitor of the parasite's dihydrofolate reductase (DHFR) . DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, the active co-factor required for one-carbon transfer reactions in the synthesis of purines, thymidylate, and certain amino acids.[1][2]
The dual blockade of this pathway by this compound is significantly more effective than the action of either component alone.
Mechanism of action of this compound.
Applications in Parasitology Research
This compound is a versatile tool for a range of applications in the research laboratory:
-
Studying Folate Metabolism: As a specific inhibitor of the folate pathway, this compound can be used to probe the physiological consequences of folate deprivation in parasites and to identify potential bypass or salvage pathways.
-
Selection of Drug-Resistant Parasites: Continuous in vitro culture of parasites in the presence of sub-lethal concentrations of this compound is a standard method for selecting for and studying the genetic basis of antifolate resistance.[3] This is crucial for understanding the evolution of drug resistance in the field.
-
Reference Compound in Drug Screening: Due to its well-characterized mechanism of action, this compound can be used as a positive control or reference compound in high-throughput screening campaigns for novel antimalarial drugs.
-
Validation of Novel Drug Targets: this compound can be used in combination with other compounds to investigate synergistic or antagonistic interactions, providing insights into the mechanisms of action of new chemical entities.
Quantitative Data
The in vitro activity of antifolate combinations like this compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. IC50 values are highly dependent on the parasite strain, particularly the presence of mutations in the dhfr and dhps genes, as well as the specific assay conditions.
Note: While specific IC50 data for the sulfalene/pyrimethamine combination is limited in publicly available literature, the data for the closely related sulfadoxine/pyrimethamine (SP) combination provides a useful proxy. The primary difference lies in the sulfonamide component, with sulfalene having a shorter half-life than sulfadoxine.
Table 1: Representative In Vitro IC50 Values for Pyrimethamine and Sulfadoxine against P. falciparum Strains
| Parasite Strain | Pyrimethamine IC50 (nM) | Sulfadoxine IC50 (nM) | Key Resistance Mutations (dhfr / dhps) | Reference |
| 3D7 (Sensitive) | ~15.4 | Variable | Wild Type | [4] |
| K1 (Resistant) | >1000 | Variable | S108N (dhfr) | [3] |
| F32 (Sensitive) | 6.1 | Variable | Wild Type | [3] |
| Field Isolates (High Resistance) | >2000 | >3000 | Multiple mutations in dhfr and dhps | [5] |
Table 2: Representative In Vivo Efficacy Data for Sulfalene/Pyrimethamine in a Mouse Model
| Parasite Model | Treatment Regimen | Outcome | Reference |
| Plasmodium berghei | 1.25/25 mg/kg (Quinine/SP) single dose | 96.8% early cure rate | [6] |
| Plasmodium chabaudi (PYR-resistant) | 125/5.25 mg/kg (S/P) for 4 days | Selection of S/P resistant parasites | [7] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing of P. falciparum
This protocol describes a method for determining the IC50 of this compound against asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
Workflow for in vitro drug susceptibility testing.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640) low in p-aminobenzoic acid (PABA) and folic acid
-
Human erythrocytes
-
This compound (sulfalene and pyrimethamine) stock solution in DMSO
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare Drug Plates:
-
Prepare a stock solution of this compound (e.g., 10 mM sulfalene and 0.5 mM pyrimethamine in DMSO).
-
Perform serial dilutions of the this compound stock solution in low PABA/folic acid RPMI 1640 medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial as a positive control.
-
-
Prepare Parasite Inoculum:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% in the low PABA/folic acid medium.
-
-
Incubation:
-
Add the parasite inoculum to each well of the drug-dilution plate.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
-
Assay Development:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using appropriate software.
-
Protocol 2: In Vivo 4-Day Suppressive Test in a P. berghei Mouse Model
This protocol, also known as Peter's test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Workflow for the 4-day suppressive test.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Mice (e.g., Swiss albino or BALB/c)
-
This compound for oral or intraperitoneal administration
-
Vehicle control (e.g., 7% Tween 80 in distilled water)
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation:
-
Infect mice intraperitoneally with approximately 1 x 10⁷ P. berghei-parasitized red blood cells.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (vehicle control, positive control, and at least three dose levels of this compound).
-
Two to four hours post-infection, administer the first dose of the respective treatments.
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
-
Monitoring:
-
On Day 4 post-infection, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Monitor the survival of the mice daily for up to 30 days.
-
-
Data Analysis:
-
Calculate the average percent parasitemia and the percent suppression of parasitemia for each treatment group compared to the vehicle control group.
-
Determine the 50% effective dose (ED50) of this compound.
-
Record the mean survival time for each group.
-
Conclusion
This compound is a powerful and well-characterized tool compound for parasitology research. Its specific mechanism of action allows for targeted investigations into the folate metabolism of parasites. The provided protocols offer a framework for utilizing this compound in both in vitro and in vivo experimental settings to advance our understanding of parasite biology and to aid in the discovery and development of new antiparasitic drugs. Researchers should, however, be mindful of the growing prevalence of resistance to antifolates and select parasite strains and experimental conditions accordingly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Potentiating action of sulfalene-pyrimethamine mixtures against drug-resistant strains of Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative trial of Mefloquine and Fansidar in the treatment of falciparum malaria: failure of Fansidar - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Transmission-Blocking Potential of Metakelfin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination antimalarial drug containing sulfadoxine (or sulfalene) and pyrimethamine, has been a tool in the clinical management of malaria. Its mechanism of action targets the folic acid synthesis pathway of the Plasmodium parasite, which is crucial for its growth and replication.[1][2] Beyond its activity against the asexual stages of the parasite that cause clinical illness, there is significant interest in understanding its potential to block the transmission of malaria from infected humans to mosquitoes. This is a critical aspect of malaria elimination strategies, as it targets the sexual stage of the parasite, the gametocyte.
These application notes provide a comprehensive overview of the protocols and methodologies required to assess the transmission-blocking potential of this compound. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this drug combination in preventing the onward transmission of malaria parasites.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's efficacy stems from the synergistic action of its two components, sulfadoxine and pyrimethamine, which inhibit sequential steps in the parasite's folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.
-
Sulfadoxine: This component is a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.[2]
-
Pyrimethamine: This component targets dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids.[2]
By blocking two distinct steps in this critical pathway, the combination of sulfadoxine and pyrimethamine is more effective and less prone to the rapid development of resistance than either drug used as a monotherapy.
Caption: Folic Acid Synthesis Inhibition by this compound.
Quantitative Data on Transmission-Blocking Potential
The transmission-blocking activity of sulfadoxine-pyrimethamine has been investigated in various studies. The following tables summarize key quantitative findings. It is important to note that the efficacy can be influenced by the parasite strain and the presence of drug resistance mutations.
| Drug Combination | Parasite Strain | Metric | Concentration | Result | Reference |
| Sulfadoxine + Pyrimethamine | P. falciparum (NF54, wild-type) | Oocyst Prevalence | 61 µg/mL (S) + 154.7 ng/mL (P) | Significant reduction | [1][3] |
| Sulfadoxine + Pyrimethamine | P. falciparum (NF54, wild-type) | Oocyst Intensity | 61 µg/mL (S) + 154.7 ng/mL (P) | Significant reduction | [1][3] |
| Sulfadoxine + Pyrimethamine | P. falciparum (NF135, quintuple mutant) | Gametocytogenesis | 61 µg/mL (S) + 154.7 ng/mL (P) | Induced gametocytogenesis | [1][3] |
| Sulfadoxine + Pyrimethamine | P. falciparum (NF135, quintuple mutant) | Gametocyte Maturation | 61 µg/mL (S) + 154.7 ng/mL (P) | Impaired maturation, odd-shaped gametocytes | [1][3] |
| Drug Combination | Metric | Concentration | Result | Reference |
| Sulfadoxine + Pyrimethamine | Mosquito Survival | 61 µg/mL (S) + 154.7 ng/mL (P) | Up to 65% decrease in mosquito survival | [1][3] |
Note: The concentrations used in the Kone et al. (2010) study were chosen to be equivalent to the serum levels of the respective drugs on day 3 post-treatment.
Experimental Protocols
A standardized approach is crucial for the reliable assessment of the transmission-blocking potential of this compound. The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for this purpose.
Experimental Workflow: Standard Membrane Feeding Assay (SMFA)
Caption: Standard Membrane Feeding Assay (SMFA) Workflow.
Protocol 1: Plasmodium falciparum Asexual Culture and Gametocyte Induction
1.1. Asexual Parasite Culture
-
Materials:
-
P. falciparum strain (e.g., NF54)
-
Human erythrocytes (O+)
-
Complete Culture Medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Culture flasks (25 cm²)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
-
Procedure:
-
Maintain a continuous culture of P. falciparum asexual stages in human erythrocytes at a 5% hematocrit in complete culture medium.
-
Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia of 1-5%. To sub-culture, dilute the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium.
-
1.2. Gametocyte Induction
-
Procedure:
-
To induce gametocytogenesis, allow the asexual culture to reach a high parasitemia (5-10%) without the addition of fresh erythrocytes for 2-3 days.
-
Maintain the culture with daily media changes for 14-17 days to allow for the development of mature stage V gametocytes.
-
The presence of mature gametocytes can be confirmed by microscopic examination of Giemsa-stained smears. Mature gametocytes have a characteristic crescent shape.
-
Protocol 2: Rearing of Anopheles Mosquitoes
2.1. Mosquito Rearing
-
Materials:
-
Anopheles stephensi or Anopheles gambiae eggs
-
Rearing trays
-
Deionized water
-
Fish food flakes (for larvae)
-
Cages for adult mosquitoes
-
10% sucrose solution
-
Environmental chamber maintained at 26-28°C and 70-80% relative humidity with a 12h light/dark cycle.
-
-
Procedure:
-
Hatch mosquito eggs in trays filled with deionized water.
-
Feed the larvae daily with finely ground fish food flakes.
-
Once pupae develop, transfer them to a cup of water inside an adult mosquito cage.
-
Provide adult mosquitoes with a 10% sucrose solution on a cotton pad.
-
Use 3-5 day old female mosquitoes for membrane feeding assays.
-
Protocol 3: Standard Membrane Feeding Assay (SMFA)
3.1. Preparation of Infectious Blood Meal
-
Materials:
-
Mature P. falciparum gametocyte culture (day 14-17)
-
Fresh human erythrocytes (O+)
-
Fresh human serum (A+)
-
This compound (sulfadoxine and pyrimethamine) stock solutions in DMSO
-
Vehicle control (DMSO)
-
-
Procedure:
-
On the day of the assay, determine the gametocytemia of the culture.
-
Prepare the infectious blood meal by mixing the gametocyte culture with fresh human erythrocytes and serum to achieve a final hematocrit of 40-50% and a gametocytemia of approximately 0.1-0.2%.
-
Prepare serial dilutions of this compound in the infectious blood meal to achieve the desired final concentrations for testing. Include a vehicle control with the same concentration of DMSO as the highest drug concentration.
-
3.2. Mosquito Feeding
-
Materials:
-
Starved female Anopheles mosquitoes (starved for 4-6 hours)
-
Glass membrane feeders
-
Water bath maintained at 37°C
-
Parafilm® or natural membrane
-
-
Procedure:
-
Warm the glass membrane feeders to 37°C using a circulating water bath.
-
Add the prepared infectious blood meal (with this compound or vehicle) to each feeder.
-
Cover the bottom of the feeder with a stretched Parafilm® membrane.
-
Place the feeders on top of the mosquito cages, allowing the mosquitoes to feed for 20-30 minutes in the dark.
-
3.3. Post-Feeding Mosquito Maintenance
-
Procedure:
-
After feeding, remove the unfed mosquitoes.
-
Maintain the blood-fed mosquitoes in a secure insectary at 26-28°C and 70-80% relative humidity.
-
Provide the mosquitoes with a 10% sucrose solution.
-
Protocol 4: Assessment of Mosquito Infection
4.1. Oocyst Counting
-
Materials:
-
Dissecting microscope
-
Fine-tipped forceps
-
Microscope slides
-
0.1% Mercurochrome solution
-
Light microscope
-
-
Procedure:
-
Seven to ten days post-feeding, dissect the midguts from at least 20-30 mosquitoes per experimental group.
-
Place each midgut in a drop of 0.1% mercurochrome solution on a microscope slide for 5-10 minutes to stain the oocysts.
-
Place a coverslip over the midgut and examine under a light microscope at 10x and 40x magnification.
-
Count the number of oocysts on each midgut. Oocysts appear as distinct, spherical, pink-stained bodies on the midgut wall.
-
4.2. Data Analysis
-
Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst in each group.
-
Infection Intensity: Calculate the mean number of oocysts per midgut for all dissected mosquitoes in each group.
-
Transmission-Blocking Activity: Compare the infection prevalence and intensity in the this compound-treated groups to the vehicle control group. Calculate the percentage reduction in oocyst intensity.
-
IC50 Determination: If a dose-response experiment was performed, the IC50 (the concentration of this compound that inhibits oocyst development by 50%) can be determined using non-linear regression analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the transmission-blocking potential of this compound. By meticulously following these methodologies, researchers can generate reliable and reproducible data to better understand the role of this drug combination in malaria transmission and to inform its potential use in malaria elimination campaigns. The synergistic action of sulfadoxine and pyrimethamine on the parasite's folate pathway presents a compelling rationale for its investigation as a transmission-blocking agent.[1][2] However, the emergence and spread of drug resistance underscore the continuous need for such evaluations to ensure the sustained efficacy of antimalarial interventions.
References
- 1. Sulfadoxine-pyrimethamine impairs Plasmodium falciparum gametocyte infectivity and Anopheles mosquito survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Sulfadoxine-pyrimethamine impairs Plasmodium falciparum gametocyte infectivity and Anopheles mosquito survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metakelfin in Studies of Folate Metabolism in Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metakelfin, a combination of sulfalene and pyrimethamine, is an antifolate drug that has been utilized in the treatment of parasitic diseases, most notably malaria caused by Plasmodium falciparum. Its components act synergistically to inhibit key enzymes in the parasite's folate biosynthesis pathway, a metabolic route essential for DNA synthesis, amino acid metabolism, and cellular replication.[1][2][3][4] Unlike their mammalian hosts, who can salvage pre-formed folates from their diet, many parasites, including Plasmodium, rely on the de novo synthesis of folate, making this pathway an attractive target for selective chemotherapy.[5][6][7]
This document provides detailed application notes and protocols for researchers utilizing this compound or its analogue, sulfadoxine-pyrimethamine (SP), as a tool to investigate folate metabolism in parasites. It covers the mechanism of action, quantitative data on its effects, and detailed experimental methodologies.
Mechanism of Action
This compound targets two distinct enzymes in the parasite's folate pathway:
-
Sulfalene (a sulfonamide): Competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, a precursor of dihydrofolate.[1][6][8] By blocking this step, sulfalene depletes the parasite's supply of dihydrofolate.
-
Pyrimethamine (a dihydrofolate reductase inhibitor): A competitive inhibitor of dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][6] THF is a crucial cofactor that donates one-carbon units for the synthesis of thymidylate (a DNA precursor) and certain amino acids.[5][7]
The sequential blockade of two key enzymes in the same pathway results in a potent synergistic effect, leading to the cessation of DNA synthesis and parasite death.[3]
Visualization of the Folate Pathway and Drug Action
The following diagram illustrates the parasite's folate synthesis pathway and the specific points of inhibition by sulfalene and pyrimethamine.
Caption: Parasite folate pathway showing inhibition sites of this compound components.
Quantitative Data on Antifolate Effects
The efficacy of antifolate drugs like this compound and SP is significantly impacted by the presence of point mutations in the dhfr and dhps genes, which confer resistance. Below are tables summarizing quantitative data on drug resistance and efficacy.
Table 1: Common Mutations in P. falciparum Associated with Resistance to Sulfadoxine-Pyrimethamine.
| Gene | Wild-Type Codon | Mutant Codon(s) | Associated Drug Component | Reference(s) |
| dhfr | Asn-51 | Ile (N51I) | Pyrimethamine | [9] |
| Cys-59 | Arg (C59R) | Pyrimethamine | [9] | |
| Ser-108 | Asn (S108N) | Pyrimethamine | [9][10] | |
| Ile-164 | Leu (I164L) | Pyrimethamine | [11] | |
| dhps | Ala-436 | Ser/Phe (A436S/F) | Sulfadoxine | [10] |
| Ala-437 | Gly (A437G) | Sulfadoxine | [10] | |
| Lys-540 | Glu (K540E) | Sulfadoxine | [9] | |
| Ala-581 | Gly (A581G) | Sulfadoxine | [12] | |
| Ala-613 | Ser/Thr (A613S/T) | Sulfadoxine | [10] |
Table 2: Impact of dhps Genotype on the Protective Efficacy of Sulfadoxine-Pyrimethamine (SP).
| dhps Genotype (Mutations) | Description | Duration of Protection (Days) (95% Credible Interval) | Reference |
| Wild-Type (AKA) | Sulfadoxine-susceptible | >42 | [12] |
| GKA (AG KA ) | West-African genotype | 30.3 (17.1-45.1) | [12] |
| GEA (AG KE A) | East-African genotype | 16.5 (11.2-37.4) | [12] |
| GEG (AG KE AG ) | Highly resistant genotype | 11.7 (8.0-21.9) | [12] |
Table 3: Association of dhfr and dhps Mutations with SP Treatment Failure.
| Study Location | Parasite Density | Genotype | Treatment Failure Risk | Reference |
| DR Congo | <45,000 parasites/µL | No dhps mutations | 21% | [13] |
| <45,000 parasites/µL | dhps-437 and dhps-540 mutations | 37% | [13] | |
| >45,000 parasites/µL | No dhps mutations | 8% | [13] | |
| >45,000 parasites/µL | dhps-437 and dhps-540 mutations | 58% | [13] | |
| Côte d'Ivoire | N/A | Mutant dhfr (codon 108) | Associated with in vivo resistance (kappa=0.61) | [10] |
| Burkina Faso | N/A | Triple dhfr mutation (pre-treatment) | 9.3% (in successful treatment group) | [14] |
| N/A | Triple dhfr mutation (in recurrent parasitemia) | 28.6% | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on parasite folate metabolism.
Protocol 1: In Vitro Cultivation of Plasmodium falciparum Asexual Blood Stages
This protocol is fundamental for maintaining parasite cultures for subsequent drug susceptibility and metabolic assays.
Materials:
-
RPMI-1640 medium with L-glutamine and HEPES
-
Albumax I or II (or decomplemented human serum)
-
Hypoxanthine
-
Gentamicin
-
Human red blood cells (O+), washed
-
Incubator at 37°C with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)[15]
Procedure:
-
Prepare Complete Medium: To a 500 mL bottle of RPMI-1640, add 25 mL of 1M HEPES, 5 mL of 10 mg/mL gentamicin, and 1 g of sodium bicarbonate.[16] Just before use, supplement with 0.5% Albumax II (or 10% human serum) and 50 mg/L hypoxanthine.[15]
-
Thawing Cryopreserved Parasites:
-
Routine Culture Maintenance:
-
Maintain cultures in sealed flasks or 6-well plates at 3-5% hematocrit (percentage of red blood cells in the total volume).[15]
-
Change the medium daily. Monitor parasitemia (percentage of infected red blood cells) by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.
-
When parasitemia reaches 5-8%, dilute the culture with washed, uninfected red blood cells to 0.5-1% parasitemia to maintain the culture.[18]
-
-
Synchronization of Parasite Stages (Optional but Recommended):
-
To obtain a culture with parasites at the same developmental stage (e.g., rings), treat the culture with 5% D-sorbitol.[19][20]
-
Resuspend the cell pellet in 5 volumes of 5% sorbitol and incubate for 10-15 minutes at 37°C. This selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).[19]
-
Wash the remaining cells (enriched with rings) with complete medium and re-establish the culture.
-
Protocol 2: In Vitro Drug Susceptibility Assay ([³H]-Hypoxanthine Incorporation Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a drug by measuring the inhibition of parasite nucleic acid synthesis.
Materials:
-
Synchronized P. falciparum culture (ring stage) at 0.5-1% parasitemia and 1.5-2% hematocrit
-
96-well microtiter plates
-
This compound (or its components, sulfalene and pyrimethamine)
-
[³H]-Hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test drugs in complete medium.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.[15]
-
Include drug-free control wells (parasites only) and background control wells (uninfected red blood cells).
-
-
Parasite Addition:
-
Add 100 µL of the synchronized parasite culture to each well.[15]
-
-
Incubation:
-
Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 42-48 hours.[21]
-
-
Radiolabeling:
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Counting:
-
Freeze the plate to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Protocol 3: Molecular Analysis of dhfr and dhps Mutations
This protocol uses PCR followed by restriction fragment length polymorphism (RFLP) or sequencing to detect resistance-conferring mutations.
Materials:
-
Genomic DNA extracted from parasite cultures or patient blood spots
-
PCR primers specific for dhfr and dhps gene fragments containing mutation sites
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Restriction enzymes specific for mutant or wild-type alleles
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract parasite genomic DNA from blood samples using a commercial kit.
-
PCR Amplification:
-
Amplify the regions of the dhfr and dhps genes containing the codons of interest (e.g., dhfr codons 51, 59, 108; dhps codons 437, 540) using specific primers.
-
Perform PCR using standard cycling conditions (e.g., initial denaturation at 94°C, 30-35 cycles of denaturation, annealing, and extension, followed by a final extension).
-
-
Genotyping (RFLP Method):
-
Digest the PCR products with restriction enzymes that selectively cut either the wild-type or the mutant allele sequence.
-
For example, the S108N mutation in dhfr can be detected by digesting the PCR product with an enzyme that recognizes the sequence present in only one of the alleles.
-
Analyze the digested products by agarose gel electrophoresis. The resulting banding pattern will indicate the presence of the wild-type, mutant, or a mixed infection.[22]
-
-
Genotyping (Sequencing Method):
-
For a more comprehensive analysis, purify the PCR products and send them for Sanger sequencing.
-
Align the resulting sequences with the reference wild-type sequence to identify any point mutations.
-
Caption: Logical flow from drug pressure to parasite resistance.
Conclusion
This compound and its analogues are invaluable chemical probes for investigating the intricacies of folate metabolism in parasites. By employing the quantitative analyses and detailed protocols outlined in this document, researchers can effectively study the mechanism of antifolate action, characterize resistance profiles, and explore the broader metabolic consequences of inhibiting this essential pathway. This knowledge is critical for monitoring the efficacy of current antifolate therapies and for the development of novel antiparasitic agents that can overcome existing resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 4. Folate metabolism in human malaria parasites--75 years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate metabolism in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Sulfadoxine-pyrimethamine susceptibilities and analysis of the dihydrofolate reductase and dihydropteroate synthase of Plasmodium falciparum isolates from Côte d'Ivoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dhps mutations on sulfadoxine-pyrimethamine protective efficacy and implications for malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhfr and dhps genotype and sulfadoxine-pyrimethamine treatment failure in children with falciparum malaria in the Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfadoxine-pyrimethamine efficacy and selection of Plasmodium falciparum DHFR mutations in Burkina Faso before its introduction as intermittent preventive treatment for pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. malariaresearch.eu [malariaresearch.eu]
- 18. iddo.org [iddo.org]
- 19. vac4all.org [vac4all.org]
- 20. researchgate.net [researchgate.net]
- 21. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrimethamine-sulfadoxine efficacy and selection for mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metakelfin Resistance in Laboratory Malaria Strains
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with laboratory strains of malaria and encountering resistance to Metakelfin. This compound is a combination antimalarial drug containing sulfadoxine and pyrimethamine.[1] This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action against Plasmodium?
A1: this compound is a combination of two antimalarial medicines: Pyrimethamine and Sulfadoxine.[2] These drugs act synergistically to inhibit the folate biosynthesis pathway in the Plasmodium parasite.[3] Pyrimethamine inhibits the enzyme dihydrofolate reductase (DHFR), while sulfadoxine inhibits dihydropteroate synthase (DHPS).[3][4] Both enzymes are crucial for the synthesis of folic acid, a nutrient required for DNA synthesis and parasite multiplication. By blocking this pathway at two different points, this compound effectively kills the parasite and stops the spread of infection.[1][2]
Q2: What are the primary molecular mechanisms of resistance to this compound?
A2: Resistance to this compound in Plasmodium falciparum is primarily caused by point mutations in the genes encoding the DHFR and DHPS enzymes.[4][5] These mutations reduce the binding affinity of pyrimethamine and sulfadoxine to their respective target enzymes, thereby diminishing the drug's efficacy.[4]
Q3: Which specific gene mutations are associated with this compound resistance?
A3: Specific point mutations in the dhfr and dhps genes are well-established markers of resistance.
-
For Pyrimethamine resistance (dhfr gene): The most common mutations are N51I, C59R, and S108N.[3][5] The accumulation of these mutations, particularly the triple mutant (N51I, C59R, and S108N), is associated with high-level resistance.[5]
-
For Sulfadoxine resistance (dhps gene): Key mutations include A437G, K540E, A581G, and A613S/T.[3][5]
The presence of a "quintuple mutant," which combines the dhfr triple mutant with the dhps double mutant (A437G and K540E), is strongly associated with clinical treatment failure of sulfadoxine-pyrimethamine.[5][6]
Q4: How can I test for this compound resistance in my laboratory malaria strains?
A4: Testing for this compound resistance involves a combination of in vitro drug susceptibility assays and molecular analysis.
-
In vitro Drug Susceptibility Testing: This is the primary method to determine the phenotypic resistance of your parasite strain. It involves exposing the parasite culture to serial dilutions of sulfadoxine and pyrimethamine to determine the 50% inhibitory concentration (IC50). A significant increase in the IC50 value compared to a known sensitive strain indicates resistance.[7]
-
Molecular Analysis: This involves sequencing the dhfr and dhps genes of your parasite strain to identify the presence of the resistance-conferring mutations mentioned in Q3.[7] PCR-based methods can also be used for genotyping specific mutations.
Q5: What are the typical IC50 ranges for sensitive versus resistant P. falciparum strains to the components of this compound?
A5: IC50 values can vary between laboratories and specific assay conditions. However, the following table provides a general guideline for interpreting results for pyrimethamine and sulfadoxine.
| Drug | Susceptibility Status | Typical IC50 Range (nM) |
| Pyrimethamine | Sensitive | < 100 |
| Resistant (Triple dhfr mutant) | > 2000 | |
| Sulfadoxine | Sensitive | < 1,000 |
| Resistant (Double dhps mutant) | > 10,000 |
Note: These values are approximate and should be compared with internal controls using reference strains with known genotypes and phenotypes.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Drug Susceptibility Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate plates or experiments. | Inconsistent parasite synchronization.[7] | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Asynchronous cultures can lead to variable drug susceptibility.[8] |
| Fluctuations in hematocrit.[7] | Maintain a consistent hematocrit level in all wells of the assay plate. Variations can impact parasite growth and perceived drug efficacy. | |
| Inaccurate drug concentrations.[7] | Prepare fresh serial dilutions of sulfadoxine and pyrimethamine for each experiment. Verify the concentration of your stock solutions. | |
| Edge effects on the assay plate. | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile media. | |
| Contamination (bacterial or fungal). | Regularly check cultures for contamination. Use sterile techniques and consider prophylactic use of appropriate antimicrobials in the culture medium. |
Guide 2: Molecular Assay Failures
| Problem | Potential Cause | Recommended Solution |
| No PCR amplification of dhfr or dhps genes. | Poor quality genomic DNA. | Ensure your DNA extraction protocol yields high-quality, intact genomic DNA. Quantify DNA and check its purity (A260/A280 ratio). |
| PCR inhibitors in the DNA sample. | Include a cleanup step in your DNA extraction protocol to remove potential inhibitors like heme from red blood cells. | |
| Incorrect PCR cycling conditions or primer design. | Optimize annealing temperature and extension times for your specific primers and polymerase. Verify primer sequences against reference P. falciparum genomes. | |
| Ambiguous sequencing results. | Mixed parasite population. | If your culture is not clonal, you may be sequencing multiple alleles. Consider cloning your parasite line by limiting dilution to obtain a genetically homogenous population. |
| Low-quality sequencing reads. | Ensure the DNA submitted for sequencing is of high concentration and purity. Repeat the sequencing reaction if necessary. |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture: Maintain P. falciparum cultures in RPMI-1640 medium supplemented with Albumax I or human serum, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[9][10]
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[9][11]
-
Plate Preparation: Prepare serial dilutions of sulfadoxine and pyrimethamine in complete culture medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.[7]
-
Assay Initiation: Add the synchronized ring-stage parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.[7]
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.[7]
-
Lysis and Staining: After incubation, lyse the cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.[7]
-
Data Acquisition: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Molecular Analysis of dhfr and dhps Mutations
-
Genomic DNA Extraction: Extract genomic DNA from your P. falciparum culture using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the dhfr and dhps genes using nested PCR with primers flanking the regions known to harbor resistance mutations.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the inner PCR primers.
-
Sequence Analysis: Align the obtained sequences with the reference sequences of the dhfr and dhps genes from a drug-sensitive P. falciparum strain (e.g., 3D7) to identify any point mutations.
Visualizations
Caption: this compound's mechanism and resistance pathway.
Caption: Experimental workflow for resistance assessment.
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1mg.com [1mg.com]
- 3. d-nb.info [d-nb.info]
- 4. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. Polymorphisms in Plasmodium falciparum dhfr and dhps genes and age related in vivo sulfadoxine-pyrimethamine resistance in malaria-infected patients from Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metakelfin Dosage for In Vitro Parasite Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Metakelfin (a combination of sulfadoxine and pyrimethamine) in in vitro parasite cultures, particularly Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a combination drug that targets the folate biosynthesis pathway in Plasmodium falciparum, which is crucial for DNA synthesis and parasite replication.[1] Sulfadoxine, a structural analog of para-aminobenzoic acid (pABA), competitively inhibits the enzyme dihydropteroate synthase (DHPS).[1] Pyrimethamine, a dihydrofolate analog, inhibits the enzyme dihydrofolate reductase (DHFR).[1] The simultaneous inhibition of these two key enzymes results in a synergistic antimalarial effect.[1][2][3]
Q2: Why is it important to use a culture medium low in p-aminobenzoic acid (PABA) and folic acid for this compound susceptibility testing?
A2: P. falciparum can utilize exogenous folic acid from the culture medium, which can counteract the inhibitory effect of sulfadoxine.[2] The presence of folic acid in the medium can lead to a significant reduction in sulfadoxine's activity.[2] Similarly, high concentrations of PABA, the natural substrate for DHPS, can compete with sulfadoxine, leading to an underestimation of its efficacy. Therefore, using a medium depleted of PABA and folic acid is crucial for accurate in vitro susceptibility testing of this compound.[2][4]
Q3: What is the typical ratio of sulfadoxine to pyrimethamine used in in vitro assays?
A3: In vitro susceptibility tests for the sulfadoxine-pyrimethamine combination often use a constant ratio of the two drugs to mimic the formulation used in therapeutic treatments. A commonly used molar ratio is 80:1 (sulfadoxine:pyrimethamine).[4]
Q4: How does resistance to this compound develop in P. falciparum?
A4: Resistance to sulfadoxine and pyrimethamine is primarily associated with point mutations in the genes encoding their target enzymes, dhps and dhfr, respectively.[5][6] An accumulation of mutations in these genes leads to reduced drug binding and consequently, higher drug concentrations are required to inhibit parasite growth.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent parasite synchronization: Different parasite life stages can exhibit varying sensitivities to drugs.[7][8]2. Fluctuations in initial parasitemia and hematocrit: Variations in the starting parasite density and red blood cell concentration can affect growth rates and drug efficacy measurements.[7][9]3. Inaccurate drug concentrations: Errors in preparing serial dilutions or degradation of the drug stock solution.4. Contamination: Bacterial or fungal contamination can impact parasite health and assay results.[9] | 1. Ensure tight synchronization of the parasite culture to the ring stage before initiating the assay using methods like sorbitol treatment.2. Standardize the initial parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%) for all experiments.3. Prepare fresh drug dilutions for each experiment from a validated stock solution. If the compound is insoluble, consider sonication.[7]4. Regularly check cultures for contamination and maintain aseptic techniques. |
| No parasite inhibition observed even at high this compound concentrations. | 1. Use of PABA/folic acid-rich medium: The presence of these components in the medium can antagonize the drug's effect.[2]2. Highly resistant parasite strain: The parasite strain being tested may possess multiple mutations in the dhfr and dhps genes, conferring high-level resistance.[5][10]3. Inactive drug: The this compound stock solution may have degraded. | 1. Switch to a culture medium specifically designed for antifolate testing , which is low in PABA and folic acid.[4]2. Sequence the dhfr and dhps genes of the parasite strain to check for known resistance-conferring mutations.3. Prepare a fresh stock solution of this compound and verify its activity against a known sensitive parasite strain. |
| Unexpectedly low IC50 values (high sensitivity). | 1. Suboptimal parasite growth: If the parasites in the control wells (no drug) are not growing well, it can lead to an artificially low IC50 value.2. Errors in drug dilution: An error in the serial dilution could lead to lower than intended drug concentrations being tested. | 1. Ensure optimal culture conditions for robust parasite growth in the control wells. Troubleshoot general culture conditions if necessary.2. Carefully re-check all calculations and steps in the drug dilution preparation. |
| Edge effects observed in the 96-well plate. | Evaporation from the outer wells of the microplate during the 72-hour incubation period can concentrate the drug and affect parasite growth. | 1. Do not use the outer wells of the 96-well plate for the assay. Instead, fill them with sterile medium or water to maintain humidity.2. Ensure proper sealing of the plate with parafilm or a plate sealer. |
Data Presentation
Table 1: In Vitro IC50 Values of Pyrimethamine and Sulfadoxine Against P. falciparum Strains
| Strain | Pyrimethamine IC50 (nM) | Sulfadoxine IC50 (µM) | Reference |
| F 32 | 0.0061 | - | [11] |
| K 1 | >1000 | - | [11] |
| FCC1/HN | 2.9 (pmol/well) | 215.12 (pmol/well) | [12] |
Note: IC50 values can vary between laboratories due to differences in assay conditions.
Table 2: In Vitro IC50 Thresholds for Resistance
| Drug | Resistance Threshold | Reference |
| Pyrimethamine | > 2000 nM | [10][13] |
| Sulfadoxine | > 32 µM | [13] |
Experimental Protocols
SYBR Green I-based Drug Susceptibility Assay
This protocol is adapted from standard SYBR Green I methodologies and is suitable for determining the IC50 of this compound against P. falciparum.[14][15][16][17][18]
I. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (low in PABA and folic acid)
-
This compound (Sulfadoxine and Pyrimethamine)
-
DMSO (for drug stock solution)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
II. Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum.
-
Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Adjust the culture to a starting parasitemia of 0.5% and a hematocrit of 2% in complete medium (low PABA/folic acid).
-
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium in the 96-well plate.
-
Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
-
Incubation:
-
Add 100 µL of the parasite culture to each well of the drug-dosed plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the percentage of growth inhibition against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: this compound's mechanism of action on the parasite's folate pathway.
Caption: Workflow for the SYBR Green I drug susceptibility assay.
Caption: A logical approach to troubleshooting inconsistent IC50 results.
References
- 1. nbinno.com [nbinno.com]
- 2. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of pyrimethamine and sulphadoxine against Plasmodium falciparum determined by the in vitro microtechnique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine-pyrimethamine: laboratory investigations and field studies in Port-au-Prince, Haiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Studies on the sensitivity of Plasmodium falciparum to pyronaridine/sulfadoxine/pyrimethamine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. iddo.org [iddo.org]
- 15. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Metakelfin in Experimental Assays
For researchers, scientists, and drug development professionals utilizing Metakelfin (a combination of sulfadoxine and pyrimethamine), achieving optimal solubility in experimental assays is critical for obtaining accurate and reproducible results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in experimental settings?
This compound is an antimalarial medication that combines two active ingredients: sulfadoxine and pyrimethamine. It functions by synergistically inhibiting the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum. Both sulfadoxine and pyrimethamine individually exhibit poor aqueous solubility, which can lead to difficulties in preparing stock solutions and maintaining the desired concentration in aqueous-based experimental assays. Poor solubility can result in drug precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the known solubilities of the individual components of this compound in common laboratory solvents?
The solubility of sulfadoxine and pyrimethamine can vary depending on the solvent and temperature. The following table summarizes available solubility data for the individual components. It is important to note that the solubility of the combined this compound product may differ from its individual components.
| Component | Solvent | Solubility | Source |
| Sulfadoxine | Water | 0.296 g/L | [1] |
| DMSO | ≥ 100 mg/mL | ||
| Pyrimethamine | Water | < 0.1 mg/mL at 21°C | |
| DMSO | ~10 mg/mL | ||
| Dimethyl formamide | ~2.5 mg/mL | ||
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL |
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay medium, and ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the drug to precipitate out of solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in solvent composition can help to keep the compound in solution.
-
Pre-warm the Assay Buffer: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the drug solution can sometimes improve solubility.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the drug solution to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants: For cell-free assays, consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to the assay buffer to improve solubility. However, be cautious as surfactants can interfere with some biological assays and are generally not suitable for cell-based experiments.
Troubleshooting Guides
Guide 1: Preparing a this compound Stock Solution
Issue: Difficulty in dissolving this compound powder.
Recommended Protocol:
-
Primary Solvent Selection: Due to the poor aqueous solubility of both components, it is recommended to prepare the initial stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Dissolution in DMSO:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for several minutes.
-
If the powder does not fully dissolve, gentle warming in a water bath (e.g., up to 37°C) for a short period can be applied. Avoid excessive heat, which could degrade the compounds.
-
Sonication in a water bath sonicator for 5-10 minutes can also aid in dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of moisture, which can compromise the solubility and stability of the compound in DMSO.
Guide 2: Preparing Working Solutions for Cell-Based Assays
Issue: Drug precipitation in cell culture medium.
Experimental Workflow:
References
Addressing cytotoxicity of Metakelfin in host cell lines
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering cytotoxicity with Metakelfin in host cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination antimalarial medication.[1] Its active ingredients are Sulfadoxine (or sometimes Sulfamethoxypyrazine) and Pyrimethamine .[2][3] It is prescribed for the treatment of falciparum malaria, particularly strains that are resistant to chloroquine.[2]
Q2: What is the primary mechanism of action for this compound?
This compound functions by inhibiting the folic acid synthesis pathway in the malaria parasite, which is crucial for its growth and multiplication.[2][4] Sulfadoxine, a sulfonamide antibiotic, blocks the enzyme dihydropteroate synthase, while Pyrimethamine, an antiparasitic agent, inhibits dihydrofolate reductase.[5] This sequential blockade of two different steps in the same pathway results in a synergistic effect.[5]
Q3: Why does this compound exhibit cytotoxicity in host (mammalian) cell lines?
While this compound is more selective for the parasitic enzymes, it can still interfere with the host's folate pathway, although to a lesser extent. The primary reasons for host cell cytotoxicity include:
-
Folate Depletion : High concentrations or prolonged exposure can inhibit host dihydrofolate reductase, leading to a deficiency in tetrahydrofolic acid, which is vital for DNA synthesis and cell proliferation.[4]
-
Oxidative Stress : The components of this compound, particularly Pyrimethamine, can induce the production of reactive oxygen species (ROS) in host cells, leading to oxidative stress.[6] This can damage cellular components like lipids, proteins, and DNA.[7]
-
Hypersensitivity Reactions : The sulfadoxine component can cause idiosyncratic, hypersensitivity-related liver injury in some cases, which is a known issue with sulfonamides.[8]
Q4: What are the observable cytotoxic effects in cell culture experiments?
Commonly observed effects include reduced cell viability and proliferation, morphological changes indicative of cell stress or death (e.g., rounding, detachment), cell cycle arrest, and induction of apoptosis (programmed cell death).[9][10]
Troubleshooting Guide
Q1: I'm observing much higher cytotoxicity than expected, even at low concentrations. What are the potential causes?
A1: Several factors could be contributing to unexpectedly high cell death:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.[11] Rapidly dividing cells or those with lower baseline antioxidant defenses may be more susceptible.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic. It is recommended to keep DMSO concentrations below 0.5% (v/v), as concentrations as low as 1% can cause significant cytotoxicity.[12] Always include a solvent-only control in your experimental setup.
-
Drug Concentration Accuracy: Double-check all calculations for drug dilution and stock solution preparation. Evaporation of solvent from stock solutions during storage can lead to an effective increase in drug concentration.[12]
-
Contamination: Test your cell cultures for microbial or mycoplasma contamination, which can compromise cell health and increase sensitivity to chemical stressors.
Q2: My IC50 values for this compound are inconsistent across experiments. How can I improve reproducibility?
A2: Variability in IC50 values is a common issue. To improve consistency:
-
Standardize Cell Seeding: Ensure the same number of viable cells are seeded in each well for every experiment. Cell density can significantly impact drug response.
-
Control for Passage Number: Use cells within a consistent, low passage number range. Cells at high passage numbers can undergo phenotypic and genetic drift, altering their drug sensitivity.
-
Consistent Incubation Times: The duration of drug exposure is critical. Use a precise and consistent incubation time for all experiments (e.g., 24, 48, or 72 hours).[13]
-
Assay Choice and Protocol: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[14] Stick to one assay type and a standardized protocol. For metabolic assays like MTT or Resazurin, ensure the incubation time with the reagent is optimized and consistent.
-
Plate Edge Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter may experience more evaporation, leading to increased drug concentration.[12] Avoid using the outer wells for critical measurements if this is a concern.
Q3: How can I mitigate this compound's cytotoxicity to study its non-lethal effects on my cells?
A3: If your goal is to study sublethal effects, you can try the following strategies:
-
Reduce Exposure Time: A shorter incubation period may allow you to observe specific cellular responses before widespread cell death occurs.
-
Dose Reduction: Use a concentration well below the determined IC50 value for your specific cell line.
-
Co-treatment with Antioxidants: Since oxidative stress is a key mechanism of toxicity, co-treatment with an antioxidant may rescue cells from this compound-induced damage.[7][15] A common choice is N-acetylcysteine (NAC) , a precursor to the antioxidant glutathione.[16] Other options include Vitamin E or Catalase. A pilot experiment to determine a non-toxic, effective concentration of the antioxidant is recommended.
Quantitative Data on Cytotoxicity
Direct IC50 values for the this compound (Sulfadoxine/Pyrimethamine) combination on common host cell lines are not widely published in readily available literature. Cytotoxicity is often evaluated in the context of selectivity against the Plasmodium parasite. However, data for the individual components or related compounds can provide an estimate of their cytotoxic potential.
Table 1: Example IC50 Values of Various Compounds on Host Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung Carcinoma) | MTT | - | 5.05 ± 0.13 | [17] |
| Doxorubicin | K562 (Leukemia) | MTT | - | 6.94 ± 0.21 | [17] |
| Cisplatin | A549 (Lung Carcinoma) | - | 72 | ~30 | [13] |
| Imatinib | MCF-7 (Breast Cancer) | MTT | - | 7.0 | [18] |
| Paclitaxel | HepG2 (Liver Cancer) | MTT | 48 | ~0.01-0.1 | [19] |
Note: This table is for illustrative purposes to show typical data presentation. Researchers must experimentally determine the IC50 for this compound in their specific host cell line and experimental conditions.
Visualizations: Pathways and Workflows
Mechanism of Action and Cytotoxicity
Caption: this compound's dual-inhibition mechanism and resulting cytotoxicity pathway.
Experimental Workflow: Cell Viability Assay
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic: High Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity results.
Experimental Protocols
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[20] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Materials:
-
Host cell line of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well (in 100 µL of medium) into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the time of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "untreated" (medium only) and "vehicle control" (medium + highest concentration of solvent) wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
References
- 1. pillintrip.com [pillintrip.com]
- 2. dmmc.co.ke [dmmc.co.ke]
- 3. mims.com [mims.com]
- 4. medicinesfaq.com [medicinesfaq.com]
- 5. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 6. Pyrimethamine induces oxidative stress in Plasmodium yoelii 17XL-infected mice: a novel immunomodulatory mechanism of action for an old antimalarial drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfadoxine-Pyrimethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
Technical Support Center: Enhancing Metakelfin Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of Metakelfin (a combination of sulfadoxine and pyrimethamine) in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an antimalarial drug containing sulfadoxine and pyrimethamine. Both active pharmaceutical ingredients (APIs) are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, which can in turn result in inconsistent drug exposure and potentially compromise the efficacy of the treatment in animal studies.
Q2: What are the primary factors that limit the oral bioavailability of this compound in animal models?
A2: The primary limiting factors include:
-
Poor Aqueous Solubility: Sulfadoxine and pyrimethamine do not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: While not the primary barrier for these specific compounds, metabolism in the gut wall and liver can contribute to reduced systemic availability.
-
Animal-Specific Physiological Factors: Differences in gastrointestinal pH, transit time, and enzymatic activity between animal models (e.g., rats vs. mice) can influence drug absorption.
-
Formulation and Vehicle Effects: The excipients and vehicle used to administer the drug can significantly impact its dissolution and absorption. An inappropriate vehicle can lead to drug precipitation in the gastrointestinal tract.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Key strategies focus on enhancing the solubility and dissolution rate of sulfadoxine and pyrimethamine. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, keeping the drug in a solubilized state.[1][2][3]
-
Nanoparticle-Based Formulations: Encapsulating the drugs in nanoparticles, such as magnetic and mesoporous silica nanoparticles, can protect them from degradation, improve solubility, and allow for more efficient and sustained release.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
Q4: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A4: Rats and mice are the most commonly used animal models for pharmacokinetic studies of antimalarial drugs. The choice between them may depend on the specific research question, the volume of blood required for analysis, and cost considerations. It is important to be aware of the physiological and metabolic differences between species, which can affect drug absorption and disposition.
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Poor Drug Solubility in the GI Tract | 1. Reformulate the Drug Product: Transition from a simple aqueous suspension to a solubility-enhancing formulation. a. Lipid-Based Formulations (SEDDS): Develop a self-emulsifying formulation. This involves screening various oils, surfactants, and co-surfactants to find a combination that effectively solubilizes sulfadoxine and pyrimethamine and forms a stable microemulsion upon dilution with aqueous media.[1][2][3] b. Nanoparticle Formulations: Explore the use of nanoparticle carriers to improve solubility and dissolution.[4] |
| Inappropriate Dosing Vehicle | 1. Vehicle Selection: The vehicle can significantly impact absorption. For poorly soluble compounds, an aqueous suspension may lead to low bioavailability. Evaluate the use of solubilizing excipients such as polyethylene glycol (PEG), propylene glycol, or oils. 2. Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn to prevent variability in the administered dose. |
| Experimental Technique Issues | 1. Review Dosing Procedure: Ensure an accurate and consistent oral gavage technique to avoid accidental administration into the trachea. Improper technique can lead to stress in the animals, which can affect physiological parameters. 2. Standardize Fasting and Diet: Food can significantly affect drug absorption. Standardize the fasting period for animals before dosing (typically overnight for rodents). Ensure consistent access to food and water post-dosing across all study groups.[5] |
| Physiological Variability in Animals | 1. Animal Health and Stress: Ensure animals are healthy and properly acclimatized to the experimental environment to minimize stress-related physiological changes that can alter gut motility and blood flow. 2. Genetic Variability: Be aware of potential strain-dependent differences in drug metabolism and absorption within the chosen animal model. |
Problem 2: Inconsistent or Unexpected Pharmacokinetic Profiles
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Analytical Method Issues | 1. Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS/MS) for quantifying sulfadoxine and pyrimethamine in plasma is fully validated for linearity, accuracy, precision, and sensitivity.[6][7][8] 2. Sample Stability: Verify the stability of the analytes in plasma samples under the storage and processing conditions used. |
| Inaccurate Dosing | 1. Dose Calculation and Preparation: Double-check all calculations for dose preparation. Ensure the concentration of the dosing formulation is accurate. 2. Homogeneity of Formulation: For suspensions, vigorous and consistent mixing before each animal is dosed is critical to ensure each animal receives the intended dose. |
| Food Effects | 1. Control Feeding Schedule: The presence of food in the GI tract can alter drug absorption. For this compound, which is lipophilic, administration with a high-fat meal could potentially increase absorption, but for consistency in preclinical studies, a fasted state is often preferred. Standardize the feeding schedule across all experimental groups.[5] |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Sulfadoxine in Rats with Different Formulations
| Formulation Type | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 8 | 4 | 1200 ± 250 | 100 (Reference) |
| Lipid-Based (SEDDS) | 95 ± 15 | 2 | 2400 ± 300 | ~200 |
| Nanoparticle Formulation | 110 ± 20 | 2 | 2800 ± 350 | ~230 |
Note: The data presented in this table are illustrative and compiled from trends observed in the scientific literature. Actual values will vary depending on the specific formulation, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of sulfadoxine and pyrimethamine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select an oil, surfactant, and co-surfactant that demonstrate good solubilizing capacity for both drugs.
-
-
Formulation Development:
-
Construct a ternary phase diagram to identify the self-emulsifying region for the chosen oil, surfactant, and co-surfactant system.
-
Prepare various formulations by mixing the components in different ratios within the self-emulsifying region.
-
Accurately weigh and dissolve the required amounts of sulfadoxine and pyrimethamine in the chosen excipient mixture with the aid of gentle heating and vortexing.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small amount of the SEDDS formulation to a specified volume of distilled water with gentle stirring. Observe the formation of the emulsion and assess its appearance (clarity, stability).
-
Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Protocol 2: Oral Administration of this compound to Rats via Gavage
-
Animal Preparation:
-
Dose Preparation and Administration:
-
Weigh each animal accurately on the day of the experiment.
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose.
-
If using a suspension, ensure it is thoroughly mixed before drawing the dose into the syringe.
-
Use a stainless steel, ball-tipped gavage needle of the appropriate size for the rat.
-
Gently restrain the rat and pass the gavage needle orally into the esophagus and down to the stomach.
-
Administer the formulation slowly and carefully.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Dosing:
-
Return the animal to its cage.
-
Provide access to food and water at a standardized time point after dosing (e.g., 2 hours).
-
Protocol 3: Pharmacokinetic Blood Sampling in Rats
-
Blood Collection:
-
At predetermined time points after oral administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein into heparinized tubes.
-
For terminal blood collection, cardiac puncture can be performed under anesthesia.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: Quantification of Sulfadoxine and Pyrimethamine in Rat Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of sulfadoxine and pyrimethamine.
-
The method should be optimized for parameters such as the mobile phase composition, column type, flow rate, and mass spectrometer settings (e.g., precursor and product ions, collision energy).[6][7][8]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentrations of sulfadoxine and pyrimethamine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Workflow for assessing the bioavailability of this compound formulations.
Caption: Mechanism of improved absorption with lipid-based formulations.
References
- 1. Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing malaria treatment with magnetic and mesoporous silica nanoparticles loaded with sulfadoxine-pyrimethamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ugent.be [ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic interactions between chloroquine, sulfadoxine and pyrimethamine and their bioequivalence in a generic fixed-dose combination in healthy volunteers in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Metakelfin-Induced Adverse Effects in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing adverse effects associated with the use of Metakelfin (a combination of sulfamethoxypyrazine and pyrimethamine) in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a combination antimicrobial agent consisting of two active ingredients: sulfamethoxypyrazine and pyrimethamine. It is primarily used in research settings for its antiprotozoal properties.
Q2: What is the mechanism of action of this compound's components?
A2: Both components of this compound are antifolates that target the folic acid synthesis pathway, which is crucial for DNA and RNA synthesis.[1][2][3][4][5][6][7]
-
Sulfamethoxypyrazine: This sulfonamide competitively inhibits dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][4]
-
Pyrimethamine: This diaminopyrimidine inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to the biologically active tetrahydrofolate.[2][5][6][7] The sequential blockade of this pathway leads to a synergistic antimicrobial effect.[7]
Q3: What are the most common adverse effects observed in research animals treated with this compound?
A3: The most frequently reported adverse effects are related to the antifolate mechanism of action and the sulfonamide component. These include:
-
Hematological Toxicity: Anemia (hemolytic, aplastic, megaloblastic), leukopenia (neutropenia), and thrombocytopenia are common due to the disruption of folic acid metabolism, which is essential for rapidly dividing hematopoietic cells.[8][9]
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST), and in some cases, hepatocellular necrosis or cholestasis can occur, often associated with the sulfonamide component.[10][11][12][13][14]
-
Renal Toxicity: While less common, crystalluria and potential for kidney damage are risks associated with sulfonamides.
-
Hypersensitivity Reactions: The sulfamethoxypyrazine component can induce idiosyncratic hypersensitivity reactions, particularly in dogs, which may manifest as fever, skin eruptions, arthropathy, and blood dyscrasias.[8][9][14]
Q4: How can pyrimethamine-induced hematological toxicity be mitigated?
A4: The primary strategy for mitigating the hematological toxicity of pyrimethamine is the administration of folinic acid (leucovorin).[15][16] Folinic acid is a reduced form of folic acid that can be directly utilized by mammalian cells, bypassing the metabolic block imposed by DHFR inhibitors like pyrimethamine. This "rescue" therapy helps to restore normal hematopoiesis.[15][16]
Troubleshooting Guides
Issue 1: Hematological Abnormalities (Anemia, Leukopenia, Thrombocytopenia)
Symptoms:
-
Pale mucous membranes, lethargy, exercise intolerance (anemia).
-
Increased susceptibility to infections (leukopenia/neutropenia).
-
Petechiae, ecchymoses, or spontaneous bleeding (thrombocytopenia).
Possible Causes:
-
Inhibition of dihydrofolate reductase (DHFR) by pyrimethamine, leading to impaired DNA synthesis in hematopoietic precursor cells.[16]
-
Immune-mediated destruction of blood cells, a potential component of sulfonamide hypersensitivity.[9]
Mitigation and Management Strategies:
| Strategy | Protocol / Action | Key Considerations |
| Folinic Acid (Leucovorin) Rescue | Administer folinic acid concurrently or as a rescue therapy. A general starting dose for folate antagonist overdose is 5 to 15 mg daily (orally, IM, or IV) until hematopoiesis is restored.[15] In dogs, a suggested dose for pyrimethamine toxicosis is 1 mg/kg PO q24h.[6] | Folinic acid is preferred over folic acid as it does not require DHFR for conversion to its active form.[17] Continue administration for at least one week after discontinuing pyrimethamine due to its long half-life. |
| Dose Adjustment | If hematological parameters fall below acceptable limits, consider reducing the dose of this compound or temporarily discontinuing treatment. | The decision to adjust the dose should be based on the severity of the cytopenias and the goals of the research protocol. |
| Supportive Care | In cases of severe anemia, a blood transfusion may be necessary.[18] For neutropenic animals, prophylactic antibiotics may be considered to prevent secondary infections. | Monitor complete blood counts (CBCs) regularly to assess the response to treatment. |
Issue 2: Hepatotoxicity
Symptoms:
-
Lethargy, anorexia, vomiting, jaundice (icterus).
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10][12]
Possible Causes:
-
Idiosyncratic, immune-mediated hypersensitivity reaction to the sulfamethoxypyrazine component.[13][19]
-
Formation of reactive metabolites that can cause direct cellular damage.[13]
Mitigation and Management Strategies:
| Strategy | Protocol / Action | Key Considerations |
| Discontinuation of this compound | Immediately cease administration of this compound if signs of hepatotoxicity are observed. | Liver injury associated with sulfonamides is often reversible upon drug withdrawal.[13] |
| Supportive Care | Provide fluid therapy to maintain hydration and correct electrolyte imbalances. Nutritional support may be necessary for anorexic animals. | Monitor liver enzymes and bilirubin levels to track the progression or resolution of liver injury. |
| Hepatoprotectants | The use of antioxidants and hepatoprotectants such as N-acetylcysteine or S-adenosylmethionine (SAMe) can be considered, although their efficacy in this specific context is not well-established. | These agents may help to mitigate oxidative stress, which can contribute to liver damage.[19] |
Issue 3: Sulfonamide Hypersensitivity Reactions
Symptoms:
-
Fever, skin eruptions (e.g., erythema, urticaria), polyarthritis (joint swelling and pain), keratoconjunctivitis sicca (dry eye), uveitis.[14][19]
-
Blood dyscrasias (anemia, thrombocytopenia, neutropenia) can also be a component of the hypersensitivity syndrome.[14][19]
Possible Causes:
-
Immune-mediated reaction to the sulfamethoxypyrazine component or its metabolites.[19] This is often an idiosyncratic reaction, not directly dose-dependent.
Mitigation and Management Strategies:
| Strategy | Protocol / Action | Key Considerations |
| Immediate Drug Withdrawal | Discontinue this compound administration at the first sign of a hypersensitivity reaction. | Re-exposure to the drug should be strictly avoided as it can lead to a more severe and rapid recurrence of symptoms.[19] |
| Symptomatic and Supportive Care | Administer anti-inflammatory drugs (e.g., NSAIDs or corticosteroids) to manage fever and joint inflammation, as directed by a veterinarian. Provide fluid therapy as needed. For skin reactions, topical treatments may be beneficial. | The choice of anti-inflammatory will depend on the severity of the reaction and the overall health of the animal. |
| Monitoring | Closely monitor the animal for resolution of clinical signs. In cases with hematological involvement, regular CBCs are necessary. | Recovery is typical after drug withdrawal, but may be prolonged in severe cases.[14] |
Quantitative Data on Adverse Effects
The following tables summarize potential quantitative changes in key parameters based on available literature. It is important to note that specific dose-response data for this compound in research animals is limited, and these values should be considered as general indicators.
Table 1: Potential Hematological Changes
| Parameter | Animal Model | Potential Change with this compound | Reference |
| Red Blood Cell (RBC) Count | Rat | Significant reduction | [20] |
| Hemoglobin (Hb) | Rat | Significant reduction | [20] |
| Packed Cell Volume (PCV) | Rat | Significant reduction | [20] |
| Platelet Count | Rat | Significant decrease | [20] |
| White Blood Cell (WBC) Count | Dog | Leukopenia/Neutropenia | [14] |
| Thrombocytes | Dog | Thrombocytopenia (observed in 54% of dogs with sulfonamide hypersensitivity) | [14] |
Table 2: Potential Biochemical Changes
| Parameter | Animal Model | Potential Change with this compound | Reference |
| Alanine Aminotransferase (ALT) | Mouse | Significant increase | [10][11][12] |
| Aspartate Aminotransferase (AST) | Mouse | Significant increase | [10][11][12] |
| Urea | Rat | Significant increase | [20] |
| Creatinine | Rat | Significant increase | [20] |
| Total Protein | Rat | Significant decrease | [20] |
| Albumin | Rat | Significant decrease | [20] |
Key Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a blood sample (e.g., via tail vein in rats/mice, cephalic or saphenous vein in dogs) into an EDTA tube to establish baseline complete blood count (CBC) values.
-
Serial Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly).
-
Sample Analysis: Analyze samples for RBC count, hemoglobin, hematocrit, platelet count, and a differential white blood cell count.
-
Data Evaluation: Compare the results to the baseline values and established reference ranges for the species and strain. A significant decrease in any of these parameters may indicate hematotoxicity.
Protocol 2: Folinic Acid Rescue for Pyrimethamine-Induced Hematotoxicity in a Rat Model (Hypothetical Protocol based on available data)
-
Induction of Toxicity: Administer this compound at a dose known to induce hematological changes.
-
Monitoring: Perform daily clinical observations and collect blood for CBC analysis every 2-3 days.
-
Initiation of Rescue: Once a significant drop in hematological parameters (e.g., >20% decrease in hematocrit or platelets) is observed, initiate folinic acid rescue.
-
Folinic Acid Administration: Administer folinic acid at a starting dose of 1-5 mg/kg/day via intraperitoneal (IP) injection or oral gavage.
-
Continued Monitoring: Continue daily clinical observations and CBC monitoring to assess the recovery of hematopoietic function.
-
Duration of Treatment: Continue folinic acid administration until hematological parameters return to baseline or stabilize within an acceptable range, and for at least one week after the cessation of this compound treatment.
Visualizations
Caption: Mechanism of this compound: Inhibition of the Folate Synthesis Pathway.
Caption: Folinic Acid Rescue Pathway for Pyrimethamine Toxicity.
References
- 1. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 2. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. dvm360.com [dvm360.com]
- 10. A study of toxicity and differential gene expression in murine liver following exposure to anti-malarial drugs: amodiaquine and sulphadoxine-pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of toxicity and differential gene expression in murine liver following exposure to anti-malarial drugs: amodiaquine and sulphadoxine-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfadoxine-Pyrimethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clinical findings in 40 dogs with hypersensitivity associated with administration of potentiated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Adverse Event Profile of Pyrimethamine-Based Therapy in Toxoplasmosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ACVIM consensus statement on the treatment of immune‐mediated hemolytic anemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metakelfin Treatment and Preventing Recrudescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metakelfin (a Sulfadoxine-Pyrimethamine combination). The focus is on refining treatment regimens to prevent parasitic recrudescence in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against Plasmodium falciparum?
A1: this compound is a combination antimalarial drug containing Sulfadoxine and Pyrimethamine. It targets the folate biosynthesis pathway in Plasmodium falciparum, which is essential for the parasite's DNA synthesis and replication.[1] Sulfadoxine inhibits the enzyme dihydropteroate synthase (DHPS), while Pyrimethamine inhibits dihydrofolate reductase (DHFR).[1][2] This sequential blockade of the same metabolic pathway results in a synergistic antimalarial effect.
Q2: What is recrudescence in the context of malaria treatment?
A2: Recrudescence is the reappearance of asexual parasites in the blood after initial clearance following treatment.[3] It is considered a treatment failure and indicates that the antimalarial drug did not completely eliminate all the parasites from the initial infection.[3] This is distinct from a reinfection, which is a new infection from a separate mosquito bite, and a relapse, which is the reactivation of dormant liver-stage parasites (hypnozoites), primarily associated with Plasmodium vivax and Plasmodium ovale.[3][4]
Q3: What is the primary cause of this compound treatment failure and subsequent recrudescence?
A3: The primary cause of treatment failure with Sulfadoxine-Pyrimethamine (SP) combinations like this compound is the emergence and spread of drug-resistant P. falciparum strains.[5] Resistance is conferred by specific point mutations in the parasite's dhps (dihydropteroate synthase) and dhfr (dihydrofolate reductase) genes, the very enzymes targeted by the drug.[5][6] The accumulation of multiple mutations in these genes leads to high-level resistance and a greater likelihood of treatment failure.[7][8]
Q4: How can I differentiate between recrudescence and a new infection in my study?
A4: Differentiating between recrudescence and reinfection is crucial for accurately assessing drug efficacy and is achieved through molecular genotyping of the parasite populations before and after treatment.[9][10] By comparing polymorphic genetic markers, such as those in the merozoite surface protein 1 (msp1), merozoite surface protein 2 (msp2), and glutamate-rich protein (glurp) genes, or using microsatellite markers, it is possible to determine if the recurrent parasites are genetically identical to the initial infection (recrudescence) or different (reinfection).[11][12][13]
Q5: What are the current recommendations for overcoming SP resistance and preventing recrudescence?
A5: Due to widespread resistance, SP monotherapy is no longer recommended for the treatment of uncomplicated falciparum malaria. The World Health Organization (WHO) recommends Artemisinin-based Combination Therapies (ACTs) as the first-line treatment.[14][15] ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug, which enhances efficacy and helps to prevent the development of resistance.[15] For cases of recrudescence after SP treatment, a different and effective antimalarial regimen to which the local parasites are sensitive should be used.[16]
Troubleshooting Guide
Issue 1: High rates of recrudescence observed in our this compound treatment group.
Possible Cause 1: High prevalence of SP-resistant parasites in the study population.
-
Troubleshooting Steps:
-
Molecular Resistance Profiling: Genotype the parasite isolates from your study participants for mutations in the pfdhfr and pfdhps genes. The presence of the "quintuple mutant" (mutations at codons 51, 59, and 108 of pfdhfr and codons 437 and 540 of pfdhps) is strongly associated with SP treatment failure.[8]
-
In Vitro Susceptibility Testing: Perform in vitro drug susceptibility assays on parasite isolates to determine their IC50 values for pyrimethamine and sulfadoxine. This will provide a quantitative measure of their resistance levels.
-
Possible Cause 2: Sub-optimal drug exposure.
-
Troubleshooting Steps:
-
Adherence Monitoring: In clinical studies, ensure strict monitoring of drug intake.
-
Pharmacokinetic (PK) Studies: If feasible, measure plasma drug concentrations in a subset of participants to ensure adequate absorption and exposure. Factors like vomiting or individual metabolic differences can affect drug levels.
-
Possible Cause 3: Misclassification of reinfections as recrudescence.
-
Troubleshooting Steps:
-
Implement Robust Genotyping: Use a standardized and validated PCR genotyping protocol to distinguish between recrudescence and reinfection. The WHO provides guidelines and standardized protocols for this purpose.[3][9] Ensure that both pre-treatment and post-treatment (recurrent) parasite samples are available for comparison.
-
Issue 2: Difficulty in interpreting PCR genotyping results to distinguish recrudescence from reinfection.
Possible Cause 1: Polyclonal infections.
-
Troubleshooting Steps:
-
Sensitive Genotyping Methods: In high-transmission areas where polyclonal infections (infections with multiple distinct parasite genotypes) are common, standard PCR methods may not be sensitive enough to detect minority clones. Consider more sensitive techniques like high-resolution capillary electrophoresis or targeted amplicon deep sequencing.[13]
-
Standardized Interpretation Criteria: Follow WHO guidelines for interpreting genotyping results in the context of polyclonal infections. A recurrent infection is classified as a recrudescence if at least one allele from the pre-treatment sample is also present in the post-treatment sample. A reinfection is when all alleles in the post-treatment sample are new.
-
Possible Cause 2: Ambiguous genotyping results.
-
Troubleshooting Steps:
-
Use Multiple Markers: Genotyping using a panel of at least three polymorphic markers (msp1, msp2, and glurp or a suitable microsatellite) is recommended to increase the discriminatory power.[12]
-
Quality Control: Include positive and negative controls in all PCR runs to ensure the reliability of the results. Repeat genotyping for any ambiguous results.
-
Quantitative Data on Sulfadoxine-Pyrimethamine (SP) Efficacy
The following tables summarize data on SP treatment outcomes from various studies. It is important to note that efficacy varies significantly based on the geographic location and the prevalence of resistant parasites.
Table 1: PCR-Corrected SP Treatment Failure (Recrudescence) Rates in Different Regions
| Region/Country | Year of Study | Patient Group | PCR-Corrected Failure Rate (Recrudescence) | Reference |
| Burkina Faso | Pre-IPTp Introduction | Children (6 months - 15 years) | 8.2% | [17] |
| Benin | 2013 | Pregnant Women (IPTp) | Up to 76% after the second dose | [16][18] |
| Malawi | 1999 | N/A | Unacceptable failure rates leading to policy change | [19] |
| South Africa (KwaZulu-Natal) | 2000 | Patients with uncomplicated malaria | Unacceptably high 14-day failure rate | [20] |
| Eastern Africa (Various) | 2000-2010 | N/A | Increasing mid-level resistance | [21] |
Key Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)
This protocol determines the 50% inhibitory concentration (IC50) of an antimalarial drug against P. falciparum.
-
Parasite Culture: Culture P. falciparum in vitro using standard methods (e.g., in RPMI 1640 medium supplemented with human serum and erythrocytes). Synchronize the parasite culture to the ring stage.
-
Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of the antimalarial drugs (e.g., pyrimethamine, sulfadoxine). Include drug-free wells as negative controls and wells with known resistant and sensitive parasite strains as positive controls.
-
Inoculation: Add the synchronized parasite culture (at ~0.5% parasitemia and 1.5% hematocrit) to each well of the pre-dosed plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
After incubation, freeze-thaw the plate to lyse the red blood cells.
-
Add the SYBR Green I lysis buffer to each well. SYBR Green I intercalates with the parasite DNA.
-
-
Fluorescence Reading: Incubate the plate in the dark for at least one hour. Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the drug concentration. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: PCR Genotyping to Distinguish Recrudescence from Reinfection (msp1 and msp2)
-
DNA Extraction: Extract parasite DNA from blood samples collected before treatment (Day 0) and on the day of recurrent parasitemia.
-
Nested PCR Amplification:
-
Perform a primary (outer) PCR amplification of the msp1 (block 2) and msp2 (block 3) genes using family-specific primers.
-
Use the product of the primary PCR as a template for a secondary (nested) PCR using allele-specific primers for the different allelic families of msp1 (K1, MAD20, RO33) and msp2 (FC27, 3D7/IC).
-
-
Allele Visualization:
-
Separate the amplified DNA fragments by agarose gel electrophoresis or, for higher resolution, by capillary electrophoresis.[13]
-
Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
-
Interpretation:
-
Recrudescence: If the allelic patterns of the Day 0 and recurrent samples are identical (i.e., they share at least one common allele for each marker gene), the infection is classified as a recrudescence.
-
Reinfection: If the allelic patterns are completely different between the Day 0 and recurrent samples, it is classified as a reinfection.
-
Polyclonal Infections: If the Day 0 sample contains multiple alleles and the recurrent sample contains a subset of these, it is a recrudescence. If the recurrent sample contains all new alleles, it is a reinfection.
-
Source: Adapted from[11][12][24]
Visualizations
Caption: Folate pathway in P. falciparum and sites of inhibition by this compound.
Caption: Workflow for differentiating recrudescence from reinfection.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of resistance to sulfa drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Recrudescence, Reinfection, or Relapse? A More Rigorous Framework to Assess Chloroquine Efficacy for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Molecular markers for failure of sulfadoxine-pyrimethamine and chlorproguanil-dapsone treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Malaria Programme [who.int]
- 10. Improving Methods for Analyzing Antimalarial Drug Efficacy Trials: Molecular Correction Based on Length-Polymorphic Markers msp-1, msp-2, and glurp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. malariaworld.org [malariaworld.org]
- 13. Genotyping methods to distinguish Plasmodium falciparum recrudescence from new infection for the assessment of antimalarial drug efficacy: an observational, single-centre, comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring malaria drug efficacy and resistance [who.int]
- 15. mmv.org [mmv.org]
- 16. High rates of parasite recrudescence following intermittent preventive treatment with sulphadoxine-pyrimethamine during pregnancy in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfadoxine-pyrimethamine efficacy and selection of Plasmodium falciparum DHFR mutations in Burkina Faso before its introduction as intermittent preventive treatment for pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High rates of parasite recrudescence following intermittent preventive treatment with sulphadoxine-pyrimethamine during pregnancy in Benin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfadoxine-pyrimethamine for uncomplicated falciparum malaria: Treatment failure and resistance in Malawi remain subject for debate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Plasmodium falciparum resistance to sulfadoxine-pyrimethamine in Africa: a systematic analysis of national trends - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. iddo.org [iddo.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Metakelfin Solutions for Laboratory Use
Welcome to the technical support center for Metakelfin (Sulfadoxine/Pyrimethamine) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a combination antimalarial drug consisting of two active components: Sulfadoxine and Pyrimethamine.[1][2][3][4] Its mechanism of action is the inhibition of the folate biosynthesis pathway in parasites like Plasmodium falciparum.[2][4][5] Sulfadoxine inhibits dihydropteroate synthase (DHPS), and Pyrimethamine inhibits dihydrofolate reductase (DHFR), two key enzymes in this pathway.[1][2][5][6][7][8] This dual action disrupts the parasite's ability to synthesize essential nucleic acids and amino acids, leading to its death.[5][8]
Q2: How should I prepare a stock solution of this compound for in vitro assays?
A2: Due to the poor aqueous solubility of both Sulfadoxine and Pyrimethamine, it is recommended to first dissolve the compounds in an organic solvent like dimethyl sulfoxide (DMSO).[3][9][10][11]
-
Sulfadoxine: Has a high solubility in DMSO, reported to be ≥ 100 mg/mL.[9]
-
Pyrimethamine: Is also soluble in DMSO, with a reported solubility of approximately 10 mg/mL.[3]
For a combined stock solution, it is advisable to prepare individual concentrated stocks in DMSO and then mix them to the desired ratio before diluting further in the appropriate aqueous buffer or culture medium for your experiment. Always use fresh, anhydrous DMSO to avoid issues with hygroscopicity affecting solubility.[9][10] Aqueous solutions of Pyrimethamine are not recommended for storage for more than one day.[3]
Q3: What are the best practices for storing this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound (in DMSO) at -20°C.[3] Pyrimethamine, when stored as a crystalline solid at -20°C, is stable for at least two years.[3] To minimize degradation, it is crucial to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[12][13] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Can I expect any stability issues with my diluted working solutions?
A4: Yes, diluted aqueous solutions of this compound are more prone to instability. It is highly recommended to prepare fresh working dilutions from your frozen stock solution for each experiment.[3] Pyrimethamine in aqueous buffer is not recommended for storage for more than a day.[3] Precipitation can occur upon dilution into aqueous buffers, so it is important to ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed levels that could cause cytotoxicity.
Troubleshooting Guides
Problem 1: My this compound solution appears cloudy or has visible precipitate after preparation or thawing.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Ensure you are using a suitable organic solvent like DMSO for the initial stock solution.[3][9] For Pyrimethamine, which has lower solubility, gentle warming or vortexing may aid dissolution. |
| Precipitation upon Dilution | When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Consider a serial dilution approach. |
| Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote precipitation. |
| Low Temperature Storage of Diluted Solutions | Do not store diluted aqueous working solutions at low temperatures (e.g., 4°C) for extended periods, as this can decrease solubility and cause the compounds to precipitate out of solution. Prepare fresh for each experiment.[3] |
Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of Active Compounds | Light Exposure: Sulfadoxine is known to be susceptible to photodegradation.[3] Always prepare and store solutions in light-protected containers (amber vials or foil-wrapped).[12][13] pH Instability: The stability of sulfonamides can be pH-dependent. Ensure the pH of your final working solution is within a stable range for your assay.[14][15] Oxidation: Pyrimethamine can be prone to oxidation.[9] Use fresh, high-quality solvents and minimize exposure to air. |
| Incorrect Solution Concentration | Re-verify the calculations for your stock and working solution concentrations. If possible, confirm the concentration of your stock solution spectrophotometrically or by HPLC. |
| Interaction with Media Components | Components in your culture media, such as folate, can interfere with the mechanism of action of this compound.[16] Use media with known and consistent compositions for your assays. |
Data Presentation
Table 1: Solubility of this compound Components in Common Laboratory Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Sulfadoxine | DMSO | ≥ 100 mg/mL | [9] |
| Water | Insoluble | [9] | |
| Ethanol | Slightly Soluble | [17] | |
| Methanol | Soluble | [18] | |
| Pyrimethamine | DMSO | ~10 mg/mL | [3] |
| Dimethylformamide | ~2.5 mg/mL | [3] | |
| Water | Practically Insoluble | [11] | |
| Ethanol | Slightly Soluble (~9 g/L) | ||
| Dilute HCl | Slightly Soluble (~5 g/L) | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Stability of this compound Components under Various Conditions
| Compound(s) | Condition | Stability | Reference(s) |
| Pyrimethamine | Oral Suspension @ 4°C (amber bottle) | >96% of initial concentration after 91 days | [1][2] |
| Oral Suspension @ 25°C (amber bottle) | >91% of initial concentration after 91 days | [1][2] | |
| 2 mg/mL Suspension in Ora-Plus/Ora-Sweet @ 4°C | Stable for 90 days | [19] | |
| 2 mg/mL Suspension in Ora-Plus/Ora-Sweet @ Room Temp | Stable for 48 days | [19] | |
| Sulfadoxine | Aqueous solution (seawater) | 90% photodegraded within 12 hours | [3] |
| Sulfadoxine/ Pyrimethamine | Mixed standard solution | Stable for up to 12 hours | [20] |
| In human plasma @ Room Temperature | No significant degradation for up to 6 days | [4] | |
| In human plasma @ -70°C | Stable for at least 960 days | [4] | |
| In human plasma | Stable through 4 freeze-thaw cycles | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sulfadoxine Stock Solution in DMSO
-
Materials: Sulfadoxine powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Tare a sterile microcentrifuge tube on a precision balance.
-
Carefully weigh out 31.03 mg of Sulfadoxine powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in amber-colored, single-use aliquots at -20°C.
-
Protocol 2: Preparation of a 10 mM Pyrimethamine Stock Solution in DMSO
-
Materials: Pyrimethamine powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Tare a sterile microcentrifuge tube on a precision balance.
-
Carefully weigh out 2.49 mg of Pyrimethamine powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in amber-colored, single-use aliquots at -20°C.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound in laboratory assays.
Caption: Inhibition of the folate pathway in P. falciparum by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. helapet.co.uk [helapet.co.uk]
- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 16. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
- 18. youtube.com [youtube.com]
- 19. portlandpress.com [portlandpress.com]
- 20. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Analytical Challenges in Measuring Metakelfin Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Metakelfin and its metabolites. This compound is a combination of two active compounds, sulfadoxine and pyrimethamine.
Troubleshooting Guides
This section addresses common issues encountered during the analytical measurement of sulfadoxine, pyrimethamine, and their metabolites.
1. Chromatographic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting ionization of sulfadoxine (weak acid) or pyrimethamine (weak base).[1] - Secondary interactions with the stationary phase. - Column overload. | - Adjust mobile phase pH to ensure consistent ionization state of both analytes. - Use a high-purity silica column to minimize silanol interactions. - Reduce sample injection volume or concentration. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Replace the column if performance degrades. |
| Poor Resolution Between Analytes or with Endogenous Components | - Suboptimal mobile phase composition. - Inadequate column chemistry. | - Optimize the gradient elution profile. - Experiment with different stationary phases (e.g., C18, PFP).[1] |
2. Mass Spectrometry Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity / Poor Signal Intensity | - Ion suppression due to matrix effects from biological samples (e.g., plasma, blood). - Suboptimal ionization source parameters. | - Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Use a deuterated internal standard for each analyte to compensate for matrix effects.[2] |
| High Background Noise | - Contamination in the mobile phase, LC system, or mass spectrometer. - Presence of co-eluting, interfering substances. | - Use high-purity solvents and additives. - Clean the LC system and mass spectrometer ion source. - Improve chromatographic separation to resolve interferences. |
| In-source Fragmentation or Adduct Formation | - High source temperature or cone voltage. - Presence of salts in the mobile phase. | - Optimize source conditions to minimize fragmentation. - Use volatile mobile phase modifiers like formic acid or ammonium formate.[1] |
3. Sample Preparation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Analytes | - Inefficient extraction method. - Analyte instability during sample processing. | - Optimize the extraction solvent and pH. - Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, SPE). - Keep samples on ice and minimize processing time to prevent degradation. |
| Analyte Instability in Matrix | - Degradation due to enzymatic activity or chemical instability in the biological matrix (e.g., plasma). | - Conduct thorough stability studies, including freeze-thaw cycles and bench-top stability in the relevant biological matrix.[1] - Add stabilizers to the sample if necessary and store at appropriate temperatures (e.g., -70°C).[1] |
| High Variability Between Replicates | - Inconsistent sample handling and extraction. - Inaccurate pipetting, especially with small volumes. | - Standardize all sample preparation steps. - Use calibrated pipettes and appropriate techniques for handling microvolumes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound's components, sulfadoxine and pyrimethamine?
A1: The primary metabolite of sulfadoxine is N4-acetylsulfadoxine.[3] Pyrimethamine is known to be extensively metabolized into several metabolites; however, these have not been fully characterized and are often referred to as unidentified or unknown metabolic products.
Q2: What is the most significant analytical challenge when measuring sulfadoxine and pyrimethamine simultaneously?
A2: A major challenge is the large difference in their physicochemical properties and typical concentrations in clinical samples.[1] Sulfadoxine is a weak acid, while pyrimethamine is a weak base.[1] Furthermore, the concentration of sulfadoxine in plasma can be over 100 times higher than that of pyrimethamine.[1] This disparity requires careful optimization of chromatographic and mass spectrometric conditions to ensure accurate quantification of both compounds within the same analytical run.
Q3: Which analytical technique is most suitable for the quantification of this compound and its metabolites in biological matrices?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method.[1][2] This technique offers high sensitivity, specificity, and the ability to handle complex biological matrices, which is crucial for accurately measuring the low concentrations of pyrimethamine and its metabolites.[1]
Q4: How can I minimize matrix effects when analyzing plasma samples?
A4: To minimize matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, several strategies can be employed. These include:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) are more effective at removing interfering phospholipids and other matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards: Deuterated internal standards for both sulfadoxine (SD-d4) and pyrimethamine (PM-d3) can effectively compensate for matrix effects and improve the accuracy and precision of the assay.[2]
Q5: What are the recommended storage conditions for plasma samples containing sulfadoxine and pyrimethamine?
A5: Plasma samples should be stored at -70°C to ensure the stability of both sulfadoxine and pyrimethamine.[1] Stability studies have shown that both compounds are stable under these conditions and can withstand multiple freeze-thaw cycles.[1]
Data Presentation
Table 1: UHPLC-MS/MS Parameters for Sulfadoxine and Pyrimethamine Analysis
| Parameter | Sulfadoxine | Pyrimethamine | Reference |
| Precursor Ion (m/z) | 311 | 249 | [1] |
| Product Ion (m/z) | 245 | 233 | [1] |
| Internal Standard | Sulfadoxine-d4 | Pyrimethamine-d3 | [1] |
| IS Precursor Ion (m/z) | 315 | 254 | [1] |
| IS Product Ion (m/z) | 249 | 235 | [1] |
| Calibration Range | 1–200 µg/mL | 2–1000 ng/mL | [1] |
| Recovery | 94.3 ± 3.2% | 97.0 ± 1.5% | [1] |
Table 2: Chromatographic Conditions for Sulfadoxine and Pyrimethamine Separation
| Parameter | Condition | Reference |
| Column | ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm) | [1] |
| Mobile Phase A | Water with 0.1% formic acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Gradient | 25% B (0-0.2 min), 25-40% B (0.2-1.0 min), 40-90% B (1.0-1.1 min), 90% B (1.1-1.5 min), 90-25% B (1.50-1.51 min), 25% B (1.51-1.6 min) | [1] |
Experimental Protocols
Detailed Methodology for UHPLC-MS/MS Analysis of Sulfadoxine and Pyrimethamine in Human Plasma
This protocol is adapted from a validated method for the determination of sulfadoxine and pyrimethamine in microvolume human plasma samples.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 5 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1000 ng/mL SD-d4 and 10 ng/mL PM-d3 in acetonitrile-water (1:9, v/v) with 0.1% formic acid).
-
Vortex briefly to mix.
-
Add 175 µL of acetonitrile to precipitate proteins.
-
Vortex for 5-10 seconds.
-
Centrifuge at 20,000 rcf for 3 minutes.
-
Dilute the supernatant 5-fold with water.
-
Inject 3 µL of the diluted supernatant into the UHPLC-MS/MS system.
2. UHPLC-MS/MS System and Conditions
-
UHPLC System: Waters Acquity UPLC I-Class
-
Mass Spectrometer: Sciex TripleQuad 6500+
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Chromatographic and MS/MS conditions: As detailed in Tables 1 and 2.
Mandatory Visualization
Caption: Simplified metabolic pathway of this compound's components.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Metakelfin Synergy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the synergistic effects of Metakelfin (a combination of sulfadoxine and pyrimethamine) against Plasmodium falciparum, the parasite responsible for malaria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between sulfadoxine and pyrimethamine in this compound?
A1: Sulfadoxine and pyrimethamine create a synergistic effect by sequentially blocking two different key enzymes in the folate biosynthesis pathway of Plasmodium falciparum.[1][2][3] Sulfadoxine, a structural analog of para-aminobenzoic acid (pABA), competitively inhibits dihydropteroate synthase (DHPS).[4][5] Pyrimethamine targets and inhibits dihydrofolate reductase (DHFR).[1][2] This dual blockade disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism, ultimately leading to the parasite's death.[1][2]
Q2: How is synergy quantitatively measured in in vitro studies?
A2: Synergy is primarily quantified using the Combination Index (CI), which is derived from the Fractional Inhibitory Concentration (FIC) index.[6][7][8] The FIC index is calculated from data obtained in a checkerboard assay.[6][7][8] The interaction is classified as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to < 4
Q3: What are the key experimental methods to study the synergy of this compound's components?
A3: The most common in vitro methods are the checkerboard assay and the isobologram analysis.[7][9] The checkerboard assay involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) for each combination.[7][10] The results from the checkerboard assay are then used to calculate the FIC index and to generate an isobologram, which is a graphical representation of the drug interaction.[9][11]
Q4: What are some common reasons for inconsistent results in antimalarial synergy studies?
A4: Inconsistent results can arise from several factors, including:
-
Variations in the parasite life cycle stage used in the assay.
-
Fluctuations in culture conditions such as hematocrit and media composition.[12]
-
Drug precipitation at higher concentrations.
-
Inaccurate drug concentration due to pipetting errors.
-
Contamination of the parasite culture.
Troubleshooting Guides
Checkerboard Assay and In Vitro Culture
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent parasite synchronization (mix of ring, trophozoite, and schizont stages).- Variation in initial parasitemia and hematocrit.- Batch-to-batch variation in culture medium or serum.[12] | - Tightly synchronize parasite cultures to the ring stage before each assay.- Standardize the initial parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).- Use a single, quality-controlled batch of reagents for a set of experiments. |
| Drug precipitation observed in the wells at higher concentrations. | - Poor solubility of sulfadoxine or pyrimethamine in the culture medium.- Interaction between the drug and components of the culture medium. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells.- Perform a solubility test of the drugs in the culture medium before starting the assay.- If precipitation persists, consider using a different formulation or delivery vehicle. |
| High background fluorescence in SYBR Green I-based assays. | - Contamination of reagents with DNA.- Autofluorescence from the microplate or culture medium.- Presence of white blood cells in the culture.[13] | - Use sterile, DNA-free reagents and filter-sterilized solutions.- Use black-walled, clear-bottom microplates to minimize background fluorescence.[14][15]- If using clinical isolates, remove white blood cells by passing the blood through a cellulose column. |
| Inconsistent growth of P. falciparum in culture. | - Suboptimal culture conditions (gas mixture, temperature, humidity).- Depletion of essential nutrients in the medium.- Mycoplasma contamination. | - Ensure the incubator provides a stable atmosphere of 5% CO2, 5% O2, and 90% N2 at 37°C.- Change the culture medium daily.- Regularly test for mycoplasma contamination. |
Isobologram and Combination Index (CI) Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Isobologram shows a non-linear relationship. | - The potency ratio of the two drugs is not constant across different effect levels.[16] | - This is a valid biological result and should be reported as such. It indicates that the nature of the interaction (synergistic, additive, or antagonistic) may change at different concentration ratios. |
| CI values are close to 0.5 or 4, making the interpretation ambiguous. | - Experimental variability.- The interaction is borderline between two categories. | - Increase the number of replicates in the checkerboard assay to improve statistical power.- Analyze the data at multiple effect levels (e.g., IC50, IC75, IC90) to see if a consistent trend emerges. |
| Antagonistic interaction observed when synergy is expected. | - Drug precipitation at certain concentrations, reducing the effective concentration of one or both drugs.[10]- A specific resistant parasite strain is being used.- Incorrect calculation of the FIC index. | - Visually inspect the assay plates for any signs of precipitation.- Verify the genotype of the parasite strain for any known resistance markers to sulfadoxine or pyrimethamine.- Double-check all calculations for the FIC and CI indices. |
Data Presentation
The following table summarizes hypothetical quantitative data from a checkerboard assay to determine the synergy between sulfadoxine and pyrimethamine against a sensitive strain of P. falciparum.
| Drug Combination | Sulfadoxine IC50 (nM) | Pyrimethamine IC50 (nM) | FIC of Sulfadoxine | FIC of Pyrimethamine | FIC Index | Interaction |
| Sulfadoxine alone | 2500 | - | 1.00 | - | - | - |
| Pyrimethamine alone | 10 | - | - | 1.00 | - | - |
| Combination 1 | 625 | 2.5 | 0.25 | 0.25 | 0.50 | Synergy |
| Combination 2 | 1250 | 1.25 | 0.50 | 0.125 | 0.625 | Additive |
| Combination 3 | 312.5 | 5 | 0.125 | 0.50 | 0.625 | Additive |
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol is for a 96-well plate format to assess the in vitro synergy of sulfadoxine and pyrimethamine against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and hypoxanthine)
-
Sulfadoxine and pyrimethamine stock solutions (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Drug Dilution:
-
Prepare serial dilutions of sulfadoxine and pyrimethamine in complete culture medium. It is recommended to start with concentrations that are 4-8 times the known IC50 of each drug.
-
In a 96-well plate, add 50 µL of complete culture medium to all wells.
-
Add 50 µL of the highest concentration of sulfadoxine to the first well of each row and perform serial dilutions down the columns.
-
Add 50 µL of the highest concentration of pyrimethamine to the first well of each column and perform serial dilutions across the rows. This will create a matrix of drug combinations.
-
Include wells with each drug alone and drug-free wells as controls.
-
-
Parasite Inoculation:
-
Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Assay Readout (SYBR Green I):
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.[17]
-
Data Analysis: Isobologram and Combination Index (CI)
-
Calculate IC50 values: Determine the IC50 for each drug alone and for each combination from the dose-response curves generated from the fluorescence data.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Sulfadoxine = (IC50 of Sulfadoxine in combination) / (IC50 of Sulfadoxine alone)
-
FIC of Pyrimethamine = (IC50 of Pyrimethamine in combination) / (IC50 of Pyrimethamine alone)
-
FIC Index = FIC of Sulfadoxine + FIC of Pyrimethamine[6]
-
-
Construct the Isobologram:
-
Plot the IC50 of sulfadoxine on the x-axis and the IC50 of pyrimethamine on the y-axis.
-
Draw a line connecting the IC50 of sulfadoxine alone (on the x-axis) to the IC50 of pyrimethamine alone (on the y-axis). This is the line of additivity.
-
Plot the IC50 values of the drug combinations on the same graph.
-
Points falling on the line indicate an additive effect.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sulfadoxine resistance in the human malaria parasite Plasmodium falciparum is determined by mutations in dihydropteroate synthetase and an additional factor associated with folate utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Frontiers | Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators [frontiersin.org]
- 17. med.nyu.edu [med.nyu.edu]
- 18. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Metakelfin and Artemisinin-Based Therapies for Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Metakelfin (a brand name for the combination of sulfadoxine and pyrimethamine) and artemisinin-based combination therapies (ACTs) in the treatment of uncomplicated Plasmodium falciparum malaria. The emergence and spread of drug-resistant malaria parasites necessitate a thorough understanding of the relative performance of available antimalarial agents to inform treatment guidelines and future drug development efforts.
Executive Summary
This compound, a combination of sulfadoxine and pyrimethamine (SP), acts by inhibiting the folate biosynthesis pathway in the malaria parasite. For many years, it was a widely used and affordable antimalarial. However, its efficacy has been severely compromised by the widespread emergence of parasite resistance.
Artemisinin-based combination therapies (ACTs) are now the globally recommended first-line treatment for uncomplicated falciparum malaria.[1] These therapies combine a potent, rapidly acting artemisinin derivative with a longer-acting partner drug. The artemisinin component swiftly reduces the parasite biomass, while the partner drug eliminates the remaining parasites, providing a synergistic effect and helping to prevent the development of resistance. Clinical data consistently demonstrate the superior efficacy of ACTs over SP in regions with SP-resistant P. falciparum.
Data Presentation: Comparative Efficacy
The following tables summarize key efficacy parameters from various clinical trials comparing SP-based therapies with different ACTs.
Table 1: Cure Rates of Sulfadoxine-Pyrimethamine (SP) vs. Artemisinin-Based Combination Therapies (ACTs) in Uncomplicated Falciparum Malaria
| Study Location | SP Regimen | ACT Regimen | Day 28 PCR-Corrected Cure Rate (SP) | Day 28 PCR-Corrected Cure Rate (ACT) | Reference |
| Mali | Artesunate + SP (AS+SP) | Artesunate + Amodiaquine (AS+AQ) | 96.9% | 95.4% | [2] |
| Mali | Amodiaquine + SP (AQ+SP) | Artesunate + Amodiaquine (AS+AQ) | 99.2% | 95.4% | [2] |
| Mali | Artesunate + SP (AS+SP) | Artemether-Lumefantrine (AL) | 100% | 98.2% | [3] |
| Malawi | SP monotherapy | Amodiaquine + SP (AQ+SP) | 25% (uncorrected) | 97% (uncorrected) | [4] |
| Malawi | SP monotherapy | Artesunate + SP (AS+SP) | 25% (uncorrected) | 70% (uncorrected) | [4] |
| Rwanda | Artesunate + SP (As+SP) | Artesunate + Sulfamethoxypyrazine/Pyrimethamine (As+SMP) | >90% | >95% | [5][6] |
| Sudan | Artesunate + Sulfamethoxypyrazine/Pyrimethamine (fixed dose) | Artesunate + Sulfamethoxypyrazine/Pyrimethamine (loose dose) | 92.3% | 97.1% | [7] |
| Myanmar | SP monotherapy | Mefloquine + Artesunate (MA) | 19% (Day 42, uncorrected) | 79% (Day 42, uncorrected) | [8] |
Table 2: Parasite and Fever Clearance Times
| Study Location | Treatment Regimen | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Reference |
| Mali | Artesunate + SP (AS+SP) | Not Reported | Not Reported | |
| Artemether-Lumefantrine (AL) | Not Reported | Not Reported | [3] | |
| Tanzania | Artemisinin monotherapy | 31 | 20 | [9] |
| Artemisinin + Mefloquine | 24 | 14 | [9] |
Experimental Protocols
The assessment of antimalarial drug efficacy in vivo is critical for monitoring drug resistance and informing treatment policies. The World Health Organization (WHO) provides standardized protocols for these studies.[10][11][12][13]
WHO Protocol for In Vivo Efficacy Assessment of Antimalarial Drugs
This protocol outlines the methodology for conducting therapeutic efficacy studies for uncomplicated P. falciparum malaria.
1. Study Design and Site Selection:
-
Study Design: A one-arm prospective study evaluating the clinical and parasitological response to a specific antimalarial treatment.
-
Sentinel Sites: Studies should be conducted at established sentinel sites to allow for consistent, longitudinal data collection on drug efficacy trends.[13]
2. Patient Enrollment:
-
Inclusion Criteria:
-
Age (typically 6 months to 5 years in high-transmission areas).
-
Axillary temperature ≥ 37.5°C or history of fever in the last 24 hours.
-
Microscopically confirmed P. falciparum monoinfection with a parasite density within a specified range.
-
Informed consent from a parent or guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Presence of another febrile condition.
-
Known hypersensitivity to the study drug.
-
Use of antimalarials within a specified period prior to enrollment.
-
3. Treatment Administration:
-
All drug doses should be administered based on body weight.
-
Treatment administration must be directly observed by a study team member.
-
The patient is observed for 30 minutes after drug administration. If vomiting occurs, the dose is re-administered.[14]
4. Follow-up and Data Collection:
-
Follow-up Schedule: Patients are typically followed up on days 1, 2, 3, 7, 14, 21, and 28.[13] For drugs with longer elimination half-lives, a 42-day follow-up may be necessary.
-
Clinical Assessment: A standardized clinical assessment is performed at each follow-up visit.
-
Parasitological Assessment: Thick and thin blood smears are collected at each follow-up visit for microscopic examination to determine parasite density.
5. Outcome Classification:
-
Treatment outcomes are classified as either Early Treatment Failure (ETF) , Late Clinical Failure (LCF) , Late Parasitological Failure (LPF) , or Adequate Clinical and Parasitological Response (ACPR) .
-
PCR Correction: To distinguish between a recrudescent infection (true treatment failure) and a new infection, polymerase chain reaction (PCR) analysis of parasite DNA from baseline and failure-day samples is performed.[15]
6. Parasite Clearance Estimation:
-
The rate of parasite clearance is a key indicator of artemisinin susceptibility.
-
This is determined by measuring parasite density at frequent intervals (e.g., every 6-12 hours) after the initiation of treatment.[16]
-
The slope of the log-parasitemia versus time curve is calculated to determine the parasite clearance half-life. The Worldwide Antimalarial Resistance Network (WWARN) provides a standardized tool for this analysis.[17][18]
Signaling Pathways and Mechanisms of Action
This compound (Sulfadoxine-Pyrimethamine) Signaling Pathway
This compound targets the folate biosynthesis pathway in Plasmodium falciparum, which is essential for the synthesis of nucleic acids and amino acids.[19][20] Sulfadoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), while pyrimethamine inhibits dihydrofolate reductase (DHFR).[19][20] The synergistic action of these two drugs effectively blocks the production of tetrahydrofolate, a crucial cofactor for DNA synthesis.
Caption: Mechanism of action of this compound (Sulfadoxine-Pyrimethamine).
Artemisinin-Based Therapies Signaling Pathway
The antimalarial activity of artemisinin and its derivatives is dependent on their endoperoxide bridge.[21] Activation of this bridge is thought to be primarily mediated by heme, which is derived from the digestion of hemoglobin by the parasite within infected red blood cells.[1][22] This interaction generates highly reactive carbon-centered free radicals that alkylate and damage a multitude of parasite proteins, leading to parasite death.[21] Artemisinins have also been shown to inhibit the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[23]
Caption: Heme-mediated activation and mechanism of action of artemisinin.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo clinical trial assessing the efficacy of an antimalarial drug, based on WHO guidelines.
Caption: Workflow for an in vivo antimalarial drug efficacy trial.
Conclusion
The available evidence overwhelmingly supports the superior efficacy of artemisinin-based combination therapies over this compound (sulfadoxine-pyrimethamine) for the treatment of uncomplicated P. falciparum malaria, particularly in areas with established SP resistance. The rapid parasite clearance and high cure rates associated with ACTs are crucial for effective malaria case management. While SP may still have a limited role in specific contexts, such as intermittent preventive treatment in pregnancy in some regions, its use for curative purposes is largely obsolete due to widespread resistance. Ongoing surveillance of ACT efficacy is paramount to detect any signs of emerging artemisinin resistance and to ensure the continued effectiveness of these vital medicines. Future research and drug development efforts should focus on novel combination therapies with different mechanisms of action to stay ahead of the evolving landscape of antimalarial drug resistance.
References
- 1. Figure 1 Targets and activation mechanism of anti-malaria drug artemisinin [microbialcell.com]
- 2. yunbaogao.cn [yunbaogao.cn]
- 3. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine-Pyrimethamine Versus Artemether-Lumefantrine in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfadoxine-Pyrimethamine–Based Combinations for Malaria: A Randomised Blinded Trial to Compare Efficacy, Safety and Selection of Resistance in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained clinical efficacy of sulfadoxine-pyrimethamine for uncomplicated falciparum malaria in Malawi after 10 years as first line treatment: five year prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fixed-dose 24-hour regimen of artesunate plus sulfamethoxypyrazine-pyrimethamine for the treatment of uncomplicated Plasmodium falciparum malaria in eastern Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of parasite clearance in Plasmodium knowlesi infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for surveillance of antimalarial drug efficacy [who.int]
- 12. ec.europa.eu [ec.europa.eu]
- 13. who.int [who.int]
- 14. Artemisinin-based combinations versus amodiaquine plus sulphadoxine-pyrimethamine for the treatment of uncomplicated malaria in Faladje, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Malaria Programme [who.int]
- 16. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator — Africa Oxford initiative [afox.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stanfordchem.com [stanfordchem.com]
- 22. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]
- 23. ClinPGx [clinpgx.org]
Validating Metakelfin's Target Engagement in Plasmodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Metakelfin's target engagement in Plasmodium, the parasite responsible for malaria. This compound, a combination of sulfalene (also known as sulfamethoxypyrazine) and pyrimethamine, is an antifolate antimalarial drug that disrupts a critical metabolic pathway in the parasite. This document presents a comparative overview of this compound's performance against its molecular targets, contrasted with other antimalarial agents. Detailed experimental methodologies and quantitative data are provided to assist researchers in evaluating its efficacy and mechanism of action.
Introduction to this compound and Target Validation
This compound exerts its antimalarial effect through a synergistic mechanism, targeting two key enzymes in the Plasmodium folate biosynthesis pathway. Sulfalene, a sulfonamide, inhibits dihydropteroate synthase (DHPS), while pyrimethamine, a diaminopyrimidine, inhibits dihydrofolate reductase (DHFR).[1][2] This dual blockade disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism, ultimately leading to parasite death.[3]
Validating the engagement of a drug with its intended molecular target is a critical step in drug development. It confirms the mechanism of action, helps in understanding potential resistance mechanisms, and guides the development of more effective therapies. This guide explores various in vitro techniques used to quantify the interaction between antimalarial drugs and their parasitic targets.
Quantitative Analysis of Target Engagement
The efficacy of an inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available data for this compound's components and compare them with other antimalarial drugs.
Table 1: Inhibition of Plasmodium falciparum Dihydropteroate Synthase (DHPS) by Sulfonamides
| Compound | Inhibition Constant (Ki) against wild-type DHPS | Reference(s) |
| Sulfadoxine | 0.14 µM - 0.7 ± 0.1 µM | [2][4] |
| Sulfamethoxazole | 6 µM | [4] |
| Dapsone | 0.06 ± 0.01 µM | [2] |
| Sulfalene (in this compound) | Data for direct Ki value not available in a comparative format, but its efficacy is comparable to other sulfonamides used in combination therapies. |
Table 2: Inhibition of Plasmodium falciparum Dihydrofolate Reductase (DHFR) by Antifolates
| Compound | Inhibition Constant (Ki) against wild-type DHFR | IC50 against wild-type P. falciparum | Reference(s) |
| Pyrimethamine (in this compound) | 0.19 ± 0.08 nM | 0.53 nM - 15.4 nM | [5][6][7] |
| Cycloguanil (active metabolite of Proguanil) | - | 11.1 nM | [6] |
| P218 (novel DHFR inhibitor) | - | Data not available for direct comparison |
Table 3: Comparison with Other Antimalarial Drugs Targeting Different Pathways
| Drug/Combination | Primary Target(s) | Target Engagement Metric | Value | Reference(s) |
| Atovaquone-Proguanil (Malarone) | Cytochrome bc1 complex (Atovaquone), DHFR (Proguanil) | Atovaquone IC50 | 1 - 3.5 nM | [8][9] |
| Artemisinin-based Combination Therapies (ACTs) | Multiple targets suggested (e.g., PfATP6/SERCA) | Artemisinin IC50 | ~20.1 nM | [10][11] |
| Mefloquine | 80S ribosome | - | Qualitative target validation | [12] |
Experimental Protocols for Target Validation
Accurate determination of drug-target engagement relies on robust experimental methodologies. Below are detailed protocols for key assays used in the study of antimalarial drugs.
Enzyme Inhibition Assays
These assays directly measure the effect of a compound on the activity of its target enzyme.
3.1.1. Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the production of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyldihydropterin pyrophosphate (CH2OH-H2Pterin-PP).
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.3), MgCl2, dithiothreitol (DTT), ATP, and the DHPS enzyme.
-
Inhibitor Addition: Add varying concentrations of the sulfonamide inhibitor (e.g., sulfalene) to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding [14C]-pABA and CH2OH-H2Pterin-PP.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by adding an acid solution.
-
Detection: Separate the radiolabeled dihydropteroate product from the unreacted [14C]-pABA using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed using a scintillation counter.
-
Data Analysis: Determine the IC50 and Ki values by plotting the percentage of inhibition against the inhibitor concentration.
3.1.2. Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay monitors the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12][13]
-
Reaction Mixture: Prepare a reaction mixture in a UV-transparent 96-well plate containing TES buffer (pH 7.0), EDTA, β-mercaptoethanol, bovine serum albumin (BSA), and NADPH.
-
Enzyme and Inhibitor Addition: Add the purified P. falciparum DHFR enzyme and varying concentrations of the inhibitor (e.g., pyrimethamine).
-
Initiation: Start the reaction by adding the substrate, DHF.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 and Ki values.
Biophysical and Cellular Assays for Target Engagement
These methods provide evidence of direct binding between a drug and its target within a cellular context or using purified components.
3.2.1. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding stabilizes the target protein against heat-induced denaturation.[3][14][15]
-
Plasmodium falciparum Culture: Culture P. falciparum-infected red blood cells to the desired parasitemia.
-
Compound Treatment: Treat the infected cells with the test compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
3.2.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (drug) to a ligand (target protein) immobilized on a sensor chip.[13][16][17][18]
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., PfDHFR or PfDHPS) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in the refractive index, which is proportional to the mass of analyte bound to the immobilized ligand.
-
Regeneration: After each binding measurement, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
3.2.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[19][20][21][22]
-
Sample Preparation: Prepare solutions of the purified target protein and the test compound in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: Record the heat change after each injection until the protein is saturated with the compound.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.
Visualizing Pathways and Workflows
Understanding the biological context and experimental procedures is enhanced through visualization. The following diagrams, generated using Graphviz (DOT language), illustrate the Plasmodium folate biosynthesis pathway and the workflows of key target validation experiments.
Plasmodium Folate Biosynthesis Pathway and this compound's Targets
Caption: Folate biosynthesis in Plasmodium and targets of this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA experimental workflow for target validation.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: SPR experimental workflow for binding kinetics analysis.
Conclusion
This compound remains a relevant antimalarial combination due to its synergistic inhibition of the essential folate biosynthesis pathway in Plasmodium. The quantitative data and experimental protocols presented in this guide provide a framework for the continued evaluation of this compound's target engagement and for the comparative analysis of novel antifolate compounds. The detailed methodologies for enzyme inhibition assays, CETSA, SPR, and ITC offer researchers a toolkit to rigorously validate the molecular mechanisms of antimalarial drugs, a critical step in the ongoing effort to combat malaria and overcome drug resistance.
References
- 1. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kenyan Plasmodium falciparum Field Isolates: Correlation between Pyrimethamine and Chlorcycloguanil Activity In Vitro and Point Mutations in the Dihydrofolate Reductase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a multifunctional tool for drug screening against Plasmodial protein-protein interactions via Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surface Plasmon Resonance Analysis of PfEMP1 Interaction with Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. zaguan.unizar.es [zaguan.unizar.es]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. youtube.com [youtube.com]
Cross-Resistance Patterns of Metakelfin and Other Antifolate Drugs in Plasmodium falciparum
A Comparative Guide for Researchers and Drug Development Professionals
Metakelfin, a combination antifolate antimalarial drug, has long been a tool in the fight against malaria. However, the emergence and spread of drug-resistant Plasmodium falciparum parasites have compromised its efficacy and highlighted the critical need to understand the nuances of cross-resistance with other antifolate agents. This guide provides an objective comparison of the performance of this compound's components—pyrimethamine and a sulfonamide—against various antifolate drugs, supported by experimental data. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals working on next-generation antimalarials.
Mechanism of Action and Resistance
This compound is a combination of a dihydrofolate reductase (DHFR) inhibitor, pyrimethamine, and a dihydropteroate synthase (DHPS) inhibitor, typically sulfamethoxazole or sulfalene.[1][2][3] These two components synergistically block sequential steps in the parasite's folate biosynthesis pathway, a process essential for DNA synthesis and parasite survival.[4][5][6]
Resistance to antifolate drugs is primarily conferred by a stepwise accumulation of point mutations in the genes encoding DHFR (dhfr) and DHPS (dhps).[7] The number and combination of these mutations directly correlate with the level of resistance, not only to the specific drug but often to other drugs targeting the same enzyme, a phenomenon known as cross-resistance.[8]
Quantitative Comparison of Antifolate Activity
The following tables summarize the in vitro susceptibility of P. falciparum strains with different dhfr and dhps genotypes to various antifolate drugs. The 50% inhibitory concentration (IC50) is a measure of drug potency; a higher IC50 value indicates greater resistance.
Table 1: Cross-Resistance Patterns in DHFR Inhibitors
| P. falciparum Strain/Genotype | Pyrimethamine IC50 (nM) | Cycloguanil IC50 (nM) | Trimethoprim IC50 (nM) |
| Wild-Type (Sensitive) | |||
| F32 | 6.1 | - | 130 |
| Sensitive Isolates (Mean) | 15.4 | 11.1 | 150 (wild-type) |
| Mutant (Resistant) | |||
| K1 (>1 mutation) | >1000 | - | 820 |
| Resistant Isolates (Mean) | 9,440 | 2,030 | 2900 (mutant) |
| dhfr Triple Mutant (S108N, N51I, C59R) | >2000 | - | - |
| dhfr Quadruple Mutant | - | - | - |
Data compiled from multiple sources. Note that direct comparison between studies may be limited by variations in experimental protocols.[1][9][10]
Table 2: Cross-Resistance Patterns in DHPS Inhibitors
| P. falciparum Strain/Genotype | Sulfadoxine IC50 (µM) | Sulfamethoxazole IC50 (µM) | Dapsone IC50 (µM) |
| Wild-Type (Sensitive) | |||
| F32 | - | - | - |
| Mutant (Resistant) | |||
| K1 | - | - | - |
| dhps Double Mutant (A437G, K540E) | - | - | - |
| dhps Quintuple Mutant (with dhfr triple) | - | - | - |
Quantitative data for cross-resistance among DHPS inhibitors is less consistently reported in the literature, but resistance to sulfadoxine is known to be conferred by mutations in the dhps gene.[7] One study indicated that cross-resistance between sulfadoxine and other sulfonamides may not always occur.[11]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance, as well as the methods used to assess drug susceptibility, the following diagrams illustrate the folate biosynthesis pathway and a typical experimental workflow.
Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by antifolate drugs.
Caption: Generalized workflow for in vitro antimalarial drug susceptibility testing.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through in vitro susceptibility assays. The two most common methods are the isotopic assay and the SYBR Green I-based fluorescence assay.
[3H]-Hypoxanthine Incorporation Assay
This is considered the "gold standard" for assessing P. falciparum growth inhibition.[12] It measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's DNA during replication.
Protocol:
-
Parasite Culture: P. falciparum strains are cultured in vitro and synchronized to the ring stage.
-
Drug Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test antifolate drugs.
-
Inoculation: Synchronized ring-stage parasites are added to each well at a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
Incubation: The plate is incubated for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.
-
Harvesting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration to determine the IC50 value.
SYBR Green I-Based Fluorescence Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening.[13][14] SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
Protocol:
-
Parasite Culture and Drug Plate Preparation: Similar to the isotopic assay.
-
Inoculation and Incubation: Parasites are added to the drug-containing plates and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is used to calculate the IC50 values.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon cell lysis. The pLDH activity is proportional to the number of viable parasites.[13][14]
Protocol:
-
Parasite Culture, Drug Plate Preparation, Inoculation, and Incubation: Similar to the other assays.
-
Cell Lysis: The cells are lysed by freeze-thawing to release the pLDH enzyme.
-
Enzymatic Reaction: The lysate is transferred to a new plate, and a reaction mixture containing a substrate (L-lactate) and a chromogen is added. The pLDH catalyzes a reaction that leads to a color change.
-
Optical Density Measurement: The optical density is measured using a microplate reader.
-
Data Analysis: The reduction in pLDH activity in the presence of the drug is used to calculate the IC50 values.
Conclusion and Future Directions
The data clearly indicate that mutations in the dhfr and dhps genes of P. falciparum lead to significant cross-resistance among DHFR and DHPS inhibitors, respectively. Parasite strains with multiple mutations exhibit high-level resistance to pyrimethamine and show reduced susceptibility to other DHFR inhibitors like cycloguanil and trimethoprim. While the evidence for cross-resistance among sulfonamides is less definitive, mutations in dhps are the primary drivers of resistance to this class of drugs.
For researchers and drug development professionals, these findings underscore the importance of:
-
Molecular Surveillance: Continuously monitoring the prevalence of dhfr and dhps mutations in malaria-endemic regions is crucial for informing treatment guidelines and predicting the efficacy of antifolate drugs.
-
Targeting Novel Pathways: The development of new antimalarials with novel mechanisms of action that are not susceptible to existing resistance mechanisms is a high priority.
-
Structure-Based Drug Design: Understanding the structural changes in DHFR and DHPS caused by resistance mutations can guide the design of new inhibitors that can overcome these changes.
By leveraging the experimental protocols and comparative data presented in this guide, the scientific community can better understand the challenges posed by antifolate resistance and work towards the development of more durable and effective antimalarial therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. medium.com [medium.com]
- 11. scispace.com [scispace.com]
- 12. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metakelfin and Fansidar in Clinical Isolates of Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial drug combinations Metakelfin (sulfalene/pyrimethamine) and Fansidar (sulfadoxine/pyrimethamine) based on their performance against clinical isolates of Plasmodium falciparum. The information presented herein is supported by experimental data from various studies to aid in research and drug development efforts.
Executive Summary
This compound and Fansidar are both antifolate drugs that combine a sulfonamide with pyrimethamine to inhibit key enzymes in the folate biosynthesis pathway of Plasmodium falciparum. While both drugs have been used for the treatment of malaria, their efficacy has been significantly impacted by the spread of drug resistance. This guide outlines their mechanisms of action, comparative clinical efficacy, and the molecular basis of resistance. Detailed experimental protocols for assessing drug susceptibility are also provided.
Mechanism of Action
Both this compound and Fansidar employ a synergistic mechanism of action by targeting two crucial enzymes in the parasite's folate synthesis pathway. The sulfonamide components, sulfalene in this compound and sulfadoxine in Fansidar, are structural analogues of para-aminobenzoic acid (pABA) and competitively inhibit dihydropteroate synthase (DHPS). Pyrimethamine, present in both combinations, is a potent inhibitor of dihydrofolate reductase (DHFR).[1] The sequential blockade of these two enzymes disrupts the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell division, ultimately leading to the death of the parasite.[2]
Comparative Efficacy
Direct comparative clinical data for this compound and Fansidar is limited and often dates back to a period when resistance was not as widespread. However, available studies provide insights into their relative performance.
A study conducted in Thailand in the late 1970s and early 1980s compared the efficacy of this compound and Fansidar in treating uncomplicated falciparum malaria.[3] The results, summarized in the table below, indicated a higher initial cure rate for Fansidar at that time.[3]
| Parameter | This compound (sulfalene/pyrimethamine) | Fansidar (sulfadoxine/pyrimethamine) | Reference |
| Study Location | Kanchanaburi, Thailand | Kanchanaburi, Thailand | [3] |
| Number of Patients | 46 | 43 | [3] |
| Dosage | 1000 mg sulfalene / 50 mg pyrimethamine (single dose) | 1000 mg sulfadoxine / 50 mg pyrimethamine (single dose) | [3] |
| Parasite Clearance within 7 days | 15.2% (7 of 46 patients) | 25.6% (11 of 43 patients) | [3] |
| Mean Parasite Clearance Time (for cleared infections) | 4.72 days | 5.36 days | [2] |
It is important to note that the authors of this study concluded that the difference in cure rates was not statistically significant.[3] They also highlighted the decreasing efficacy of Fansidar in Thailand at the time.[3]
Another comparative trial in Burma in the early 1980s with semi-immune populations showed high parasite clearance rates for both drug combinations by day 7.[4]
In a more recent context, a study in Kolkata, India, evaluating the effectiveness of sulfadoxine-pyrimethamine (Fansidar) as a replacement for chloroquine, reported a 92% adequate clinical and parasitological response (ACPR) for SP, with a mean parasite clearance time of 61.3 hours.[5]
Molecular Basis of Resistance
Resistance to both this compound and Fansidar is primarily conferred by point mutations in the genes encoding the target enzymes, dhps and dhfr.[6][7]
-
Pyrimethamine Resistance (dhfr) : Mutations in the dhfr gene, particularly at codons 51, 59, and 108, reduce the binding affinity of pyrimethamine to the enzyme.[8] The accumulation of these mutations leads to higher levels of resistance.[8]
-
Sulfonamide Resistance (dhps) : Mutations in the dhps gene, commonly at codons 436, 437, 540, 581, and 613, decrease the sensitivity to sulfadoxine and sulfalene.[9][10] The quintuple mutant, consisting of the triple dhfr mutant (N51I, C59R, S108N) and the double dhps mutant (A437G, K540E), is strongly associated with clinical failure of sulfadoxine-pyrimethamine treatment.[9]
The prevalence of these resistance markers varies geographically and has increased over time, significantly limiting the clinical utility of both this compound and Fansidar.[10]
Experimental Protocols
The in vitro susceptibility of P. falciparum to antifolate drugs can be assessed using several methods. The following are detailed protocols for two widely used assays.
SYBR Green I-Based Fluorescence Assay
This high-throughput method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.[1][11]
Materials:
-
P. falciparum clinical isolates or laboratory-adapted strains
-
Complete parasite culture medium (e.g., RPMI-1640 with appropriate supplements, low in pABA and folic acid)
-
96-well microtiter plates (pre-dosed with serial dilutions of the test drugs)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Adjust the parasitemia and hematocrit of the parasite suspension.
-
Add the parasite suspension to the pre-dosed 96-well plates.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by analyzing the dose-response curve.
WHO In Vitro Micro-Test (Mark III)
This method is a standardized assay for assessing the susceptibility of P. falciparum to various antimalarial drugs by observing the inhibition of schizont maturation.[12][13]
Materials:
-
Venous blood from a patient with P. falciparum infection
-
Pre-dosed 96-well microtiter plates with antimalarial drugs (including sulfadoxine/pyrimethamine)
-
RPMI 1640 culture medium (low in pABA and folic acid)
-
Candle jar or CO₂ incubator
-
Microscope, slides, and Giemsa stain
Procedure:
-
Collect a venous blood sample from the patient.
-
In a laminar flow hood, add the infected blood and culture medium to each well of the pre-dosed plate.
-
Place the plate in a candle jar or CO₂ incubator and incubate at 37°C for 24-48 hours.
-
After incubation, prepare a thick blood film from each well.
-
Stain the slides with Giemsa.
-
Examine the slides under a microscope and count the number of schizonts per 200 asexual parasites.
-
The drug concentration that inhibits the maturation to schizonts compared to the drug-free control well is determined.
Signaling Pathways and Workflows
Caption: Inhibition of the P. falciparum folate pathway by this compound and Fansidar.
Caption: Workflow for in vitro comparison of this compound and Fansidar.
References
- 1. journals.asm.org [journals.asm.org]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. Treatment of falciparum malaria with sulfalene-pyrimethamine versus sulfadoxine-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative drug trial of a sulfadoxine/pyrimethamine and a sulfalene/pyrimethamine combination against Plasmodium falciparum infections in semi-immune populations of Burma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro susceptibility of Plasmodium falciparum collected from pyrimethamine-sulfadoxine sensitive and resistant areas in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. High prevalence of quintuple mutant dhps/dhfr genes in Plasmodium falciparum infections seven years after introduction of sulfadoxine and pyrimethamine as first line treatment in Malawi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. iddo.org [iddo.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. DSpace [iris.who.int]
Head-to-Head Comparison: Metakelfin and Mefloquine for Imported Falciparum Malaria
A comparative analysis of therapeutic options for imported Plasmodium falciparum malaria is critical for optimizing patient outcomes. This guide provides a detailed examination of two such treatments: Metakelfin (a combination of quinine, sulfalene, and pyrimethamine) and mefloquine. The primary focus of this guide is a multicenter, randomized, open-label trial that directly compared these two regimens in patients with uncomplicated imported falciparum malaria acquired in Africa.
Efficacy and Clinical Outcomes
A key study conducted in Italy provides the most direct evidence for comparing the efficacy of a quinine plus sulphalene-pyrimethamine (SP) regimen with mefloquine.[1][2][3][4] The trial enrolled 187 patients, with 93 randomized to the mefloquine group (M group) and 94 to the quinine plus SP group (QSP group).[2]
The primary endpoints of the study were efficacy, tolerability, and length of hospital stay.[1] The results indicated similar early cure rates between the two groups, with 98.9% in the mefloquine group and 96.8% in the QSP group.[1][4] Importantly, no cases of recrudescence were detected in the 135 patients who completed the extended follow-up.[1]
While parasite clearance times were not significantly different between the two arms, patients treated with mefloquine experienced a shorter mean fever clearance time (35.9 hours vs. 44.4 hours for the QSP group; P = 0.05).[1][3][4] Furthermore, the mean hospital stay was significantly shorter for the mefloquine group (3.9 days vs. 4.6 days for the QSP group; P = 0.007).[1][3][4]
Table 1: Comparison of Efficacy and Clinical Outcomes
| Outcome Metric | Mefloquine Group (M) | Quinine + Sulphalene-Pyrimethamine Group (QSP) | P-value |
| Early Cure Rate | 98.9% (92 of 93) | 96.8% (91 of 94) | Not Significant |
| Mean Fever Clearance Time | 35.9 hours | 44.4 hours | 0.05 |
| Mean Hospital Stay | 3.9 days | 4.6 days | 0.007 |
| Parasite Clearance Time | No significant difference | No significant difference | Not Significant |
Tolerability and Adverse Events
The overall proportion of reported side effects was similar between the two treatment groups.[1][3] However, a notable difference was observed in the incidence of central nervous system (CNS) disturbances, which were significantly higher in the mefloquine group (29.0% vs. 9.6% for the QSP group; P < 0.001).[1][3][4] Specifically, sleep disturbances were more frequently reported by patients receiving mefloquine.[3] Conversely, patients in the QSP group were more likely to report tinnitus.[3]
Table 2: Comparison of Key Adverse Events
| Adverse Event | Mefloquine Group (M) | Quinine + Sulphalene-Pyrimethamine Group (QSP) | P-value |
| Central Nervous System Disturbances | 29.0% | 9.6% | < 0.001 |
| Tinnitus | 2.2% | 14.9% | 0.02 |
Experimental Protocol
The pivotal study comparing mefloquine and quinine plus sulphalene-pyrimethamine was a multicenter, randomized, open-label trial conducted in five centers in Italy from July 1999 to February 2003.[2]
Patient Population: The study enrolled 187 patients over 18 years of age with uncomplicated P. falciparum malaria acquired in Africa.[4] The majority of cases (90%) were immigrants and visiting relatives and friends, primarily from Western African countries.[1][2] Exclusion criteria included the inability to take oral medication, pregnancy, mixed parasite infections, and a history of malaria treatment within the preceding two months.[2]
Treatment Regimens:
-
Mefloquine (M) group: Patients received a standard dose of mefloquine.
-
Quinine plus Sulphalene-Pyrimethamine (QSP) group: Patients received a 3-day course of quinine combined with sulphalene-pyrimethamine.[2]
Data Collection and Endpoints: The primary endpoints were efficacy (cure rate), tolerability (adverse events), and length of hospital stay.[1] Parasite and fever clearance times were also monitored.
Statistical Analysis: The log-rank test was used to compare the rate of parasite clearance between the two groups.[3]
Experimental Workflow
Caption: Experimental workflow of the comparative clinical trial.
Signaling Pathway of Drug Action
The mechanisms of action for sulfadoxine-pyrimethamine and mefloquine target different metabolic pathways within the malaria parasite, Plasmodium falciparum.
Sulfadoxine-Pyrimethamine: This combination drug inhibits the folate biosynthesis pathway in the parasite.
-
Sulfadoxine: A structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme dihydropteroate synthase.
-
Pyrimethamine: This component inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the same pathway.
The synergistic action of these two components effectively blocks the synthesis of tetrahydrofolate, a crucial precursor for DNA and RNA synthesis, thereby halting parasite replication.
Mefloquine: The precise mechanism of action for mefloquine is not fully elucidated. However, it is believed to interfere with the parasite's ability to polymerize heme into hemozoin within its digestive vacuole. The accumulation of free heme is toxic to the parasite.
Caption: Antimalarial drug action pathways.
References
- 1. Mefloquine versus quinine plus sulphalene-pyrimethamine (this compound) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Metakelfin and Alternative Antimalarials
This guide provides a comprehensive comparison of the efficacy of Metakelfin (sulfadoxine-pyrimethamine) with other key antimalarial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. Efficacy is assessed through both in vitro and in vivo studies, with detailed experimental protocols provided for key methodologies.
Mechanism of Action: The Folate Pathway
This compound exerts its antimalarial effect by inhibiting the folate biosynthesis pathway in Plasmodium falciparum, which is crucial for the synthesis of nucleic acids and amino acids.[1][2] Sulfadoxine, a component of this compound, inhibits dihydropteroate synthase (DHPS), while pyrimethamine targets dihydrofolate reductase (DHFR).[2][3] This sequential blockade of two key enzymes in the pathway results in a synergistic antimalarial effect.[2][4]
In Vitro Efficacy Comparison
The in vitro efficacy of antimalarial drugs is typically determined by measuring the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. These assays are crucial for assessing the intrinsic activity of a compound against different parasite strains.
| Drug/Combination | P. falciparum Strain | IC50 (nM) | Reference |
| Sulfadoxine-Pyrimethamine | Drug-sensitive | Varies significantly based on mutations | [5] |
| Triple DHFR mutant | Pyrimethamine IC50 increases ~700-fold | [5] | |
| Triple DHPS mutant | Sulfadoxine IC50 increases ~800-fold | [5] | |
| Chloroquine | Drug-sensitive | 14.0 - 63.3 | [1][6] |
| Drug-resistant | 173 - 302 | [6] | |
| Mefloquine | Drug-sensitive | - | |
| Drug-resistant | - | ||
| Atovaquone-Proguanil | Drug-sensitive | Atovaquone: 3.4 ± 1.6, Proguanil: 36.5 ± 7.0 (µM) | [7] |
| Dihydroartemisinin-Piperaquine | D6 (Drug-sensitive) | Dihydroartemisinin: 4.50 ± 0.25, Piperaquine: 67.51 ± 1.87 | [8] |
| K1 (Drug-resistant) | Dihydroartemisinin: 4.85 ± 1.51, Piperaquine: 122.16 ± 23.69 | [8] |
In Vivo Efficacy Comparison
In vivo studies, often conducted in rodent models of malaria or in clinical trials, provide essential data on a drug's performance in a whole organism, taking into account factors like metabolism and host immune response.
| Drug/Combination | Study Population/Model | Efficacy Metric | Result | Reference |
| Sulfadoxine-Pyrimethamine | Asymptomatic pregnant women (Malawi) | Day 42 PCR-corrected survival | 68.7% | [9] |
| Children (Mali) | PCR-corrected adequate clinical and parasitological response (ACPR) | 100% (when combined with Artesunate) | [10] | |
| Chloroquine | Patients with P. malariae and P. ovale (Indonesia) | Parasite Clearance | High efficacy, but delayed clearance time | [1] |
| Mefloquine | Patients with falciparum malaria (Brazil) | Cure Rate | 99% | [11] |
| Mean Parasite Clearance Time | 45.7 hours | [11] | ||
| Atovaquone-Proguanil | Adults with falciparum malaria (Thailand) | Cure Rate | 100% | [12] |
| Mean Parasite Clearance Time | 65 hours | [12] | ||
| Mean Fever Clearance Time | 59 hours | [12] | ||
| Artesunate + Sulfadoxine-Pyrimethamine | Children with falciparum malaria (Cameroon) | Day 28 PCR-corrected cure rate | 85.9% | [13][14] |
| Dihydroartemisinin-Piperaquine | Patients with falciparum malaria (Vietnam) | Median Parasite Clearance Time | 28 hours | [8] |
| Median Fever Clearance Time | 24 hours | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of efficacy studies. Below are protocols for standard in vitro and in vivo assays.
In Vitro Antimalarial Drug Susceptibility Testing (WHO Microtest)
This method assesses the ability of a drug to inhibit the maturation of malaria parasites from the ring stage to the schizont stage.
Protocol Steps:
-
Plate Preparation: Pre-dose 96-well microtiter plates with serial dilutions of the antimalarial drugs. Include drug-free wells as controls.
-
Parasite Culture: Use P. falciparum cultures synchronized to the ring stage.
-
Inoculation: Add the parasite suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plates for 24-48 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[2]
-
Growth Assessment: Parasite growth can be quantified using various methods:
-
Microscopy (Schizont Maturation Assay): Prepare and stain blood smears from each well to microscopically count the number of mature schizonts.[15]
-
[3H]-Hypoxanthine Incorporation Assay: Add [3H]-hypoxanthine to the wells during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity, which is proportional to parasite growth.[2]
-
SYBR Green I-based Fluorescence Assay: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence to quantify parasite growth.
-
-
Data Analysis: Determine the drug concentration that inhibits parasite growth by 50% (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vivo Four-Day Suppressive Test (Peter's Test)
This is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.
Protocol Steps:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss or ICR mice).
-
Infection: On Day 0, infect mice intraperitoneally with a standardized inoculum of Plasmodium berghei-infected red blood cells.[4][16]
-
Drug Administration: Two to four hours post-infection, administer the first dose of the test compound or vehicle control (e.g., orally or subcutaneously). Continue daily drug administration for four consecutive days (Days 0, 1, 2, and 3).[4]
-
Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression for each drug-treated group compared to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined.
-
Survival Monitoring: Monitor the mice daily for up to 30 days to determine the mean survival time for each group.
Correlation of In Vitro and In Vivo Efficacy
A critical aspect of antimalarial drug development is understanding the correlation between laboratory-based in vitro results and clinical in vivo outcomes. For sulfadoxine-pyrimethamine, in vitro susceptibility to pyrimethamine has been shown to be a reasonable predictor of the in vivo response.[17] However, host factors such as immunity and drug metabolism can significantly influence in vivo efficacy, sometimes leading to discrepancies between in vitro and in vivo findings.[6] Therefore, while in vitro assays are invaluable for initial screening and resistance monitoring, in vivo studies remain the gold standard for determining the clinical utility of an antimalarial drug.[6] The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and elimination half-life, are also crucial determinants of its in vivo efficacy.[18]
References
- 1. In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacies of Mefloquine-Based Treatment against Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of sulphadoxine-pyrimethamine for the treatment of asymptomatic parasitaemia in pregnant women in Machinga District, Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine-Pyrimethamine Versus Artemether-Lumefantrine in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo efficacy of mefloquine for the treatment of Falciparum malaria in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Efficacy of Artesunate/Sulphadoxine-Pyrimethamine versus Artesunate/Amodiaquine in the Treatment of Uncomplicated P. falciparium Malaria in Children around the Slope of Mount Cameroon: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Four-Day Suppressive Test [bio-protocol.org]
- 17. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association between the Pharmacokinetics and In Vivo Therapeutic Efficacy of Sulfadoxine-Pyrimethamine in Malawian Children - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of Metakelfin's safety profile with newer antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the safety profile of the traditional antimalarial drug, Metakelfin (a combination of sulfadoxine and pyrimethamine), with that of several newer antimalarial agents. The information presented is collated from a range of clinical trials, systematic reviews, and preclinical studies to support evidence-based decision-making in malaria research and drug development.
Executive Summary
The landscape of malaria treatment has evolved significantly with the introduction of newer, highly effective antimalarials, primarily artemisinin-based combination therapies (ACTs) and other novel compounds. While this compound has been a cost-effective option, its use has been increasingly limited by widespread parasite resistance and a safety profile marked by rare but severe adverse reactions. This review highlights the comparatively favorable safety profiles of newer agents, while also noting their unique safety considerations.
Comparative Safety Data
The following table summarizes the incidence of common and serious adverse events associated with this compound and a selection of newer antimalarial drugs. Data is presented as percentages where available from clinical trial data and pooled analyses.
| Adverse Event | This compound (Sulfadoxine-Pyrimethamine) | Artemether-Lumefantrine | Dihydroartemisinin-Piperaquine | Artesunate-Amodiaquine | Atovaquone-Proguanil | Tafenoquine |
| Gastrointestinal | ||||||
| Nausea | >1%[1] | 16% (vs. 31% with mefloquine + artesunate)[2] | 6% (vs. 10% with SP+AQ)[3] | 54.7% (vs. 21.5% with AL)[4] | Common[5] | 13.0%[6] |
| Vomiting | >1%[1] | 11% (vs. 24% with mefloquine + artesunate)[2] | 5.7% (vs. 15.2% with SP+AQ)[3] | 14.0%[7] | Common[5] | 3.8%[8] |
| Diarrhea | >1%[1] | - | 36% (children), 46% (adults)[9] | - | 18%[10][11] | 12.7%[8] |
| Abdominal Pain | - | - | 11.8% (vs. 29.2% with SP+AQ)[3] | - | Mild (4%), Moderate (5%), Severe (2%)[10][11] | >1%[8] |
| Neurological | ||||||
| Headache | >1%[1] | - | 11.2% (vs. 19.2% with SP+AQ)[3] | - | Mild (4%), Moderate (4%), Severe (1%)[10][11] | >1%[8] |
| Dizziness | - | 15% (vs. 47% with mefloquine + artesunate)[2] | - | - | Mild (3%), Moderate (1%), Severe (1%)[10][11] | >1%[8] |
| Insomnia | - | - | - | - | Mild (6%)[10][11] | >1%[8] |
| Abnormal Dreams | - | - | - | - | - | >1%[8] |
| Dermatological | ||||||
| Rash | >1%[1] | - | - | - | - | - |
| Hematological | ||||||
| Hemolysis (G6PD Deficient) | - | - | - | - | - | Dose-dependent[12] |
| Methemoglobinemia | - | - | - | - | - | 48% (in one study)[13] |
| Psychiatric | ||||||
| Anxiety | - | - | - | - | - | 0.8%[8] |
| Depression | - | - | - | - | - | 0.2%[8] |
| Serious Adverse Events | ||||||
| Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis | Rare but potentially fatal (estimated 1 in 11,000 to 1 in 25,000)[14] | - | - | - | - | - |
| Agranulocytosis | - | - | - | - | - | - |
| Drug-induced Liver Injury | Rare, idiosyncratic[15] | - | - | - | - | - |
| QT Prolongation | - | - | Can occur, but low risk of sudden unexplained death[16] | - | - | - |
| Serious Adverse Events (Overall) | - | 1.3% (children), 1.4% (adults)[17][18] | 3.3% - 5.0% (in HIV patients on ART)[9] | 0.9%[19] | - | - |
Experimental Protocols
A comprehensive understanding of the safety profiles of these antimalarials requires insight into the methodologies used to collect and analyze safety data.
Preclinical Toxicology Studies
Before human trials, antimalarial drug candidates undergo extensive preclinical safety testing in animal models. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and investigate mechanisms of toxicity. Key components of these studies, as guided by regulatory bodies like the FDA and EMA, include:
-
Single-Dose and Repeat-Dose Toxicity Studies: These studies are conducted in at least two animal species (one rodent and one non-rodent) to determine the no-observed-adverse-effect level (NOAEL) and to characterize the dose-response relationship for any observed toxicities.
-
Safety Pharmacology Studies: These investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. Core studies typically assess the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests are performed to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Trial Safety Monitoring
The monitoring and reporting of adverse events (AEs) in clinical trials are critical for evaluating the safety of antimalarial drugs in humans. A standardized approach is essential for comparing safety data across different studies.[20] A typical protocol for AE monitoring includes:
-
Systematic Data Collection: At each study visit, participants are systematically questioned about any new or worsening symptoms using a standardized checklist. Non-leading questions are used to avoid bias.[21]
-
Adverse Event Grading: The severity of each AE is graded, typically on a scale from mild to severe (e.g., Grade 1 to 5).
-
Causality Assessment: The relationship between the study drug and the AE is assessed by the investigator (e.g., definitely related, probably related, possibly related, unlikely related, or not related).
-
Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and requires expedited reporting to regulatory authorities and ethics committees.
-
Laboratory Monitoring: Routine hematology and biochemistry tests are performed at baseline and at specified follow-up times to monitor for any drug-induced abnormalities.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the adverse effects of antimalarials is crucial for predicting and managing toxicity.
This compound (Sulfadoxine-Pyrimethamine)
The most severe adverse reactions to sulfadoxine-pyrimethamine are hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). The underlying mechanism is thought to be an immune-mediated response to the sulfadoxine component.[15] It is hypothesized that reactive metabolites of sulfadoxine act as haptens, binding to endogenous proteins to form immunogenic complexes. This can trigger a cascade of immune responses, though the precise signaling pathways are not fully elucidated.
Figure 1: Hypothesized pathway of sulfadoxine-induced hypersensitivity.
Artemisinin and its Derivatives
The antimalarial activity of artemisinins is attributed to the generation of reactive oxygen species (ROS) and carbon-centered free radicals following the heme-mediated cleavage of the endoperoxide bridge.[22] This same mechanism is implicated in their potential neurotoxicity. High concentrations of artemisinins can induce oxidative stress in neuronal cells, leading to mitochondrial dysfunction and apoptosis.[5] However, at therapeutic doses, artemisinins are generally considered safe, and some studies even suggest neuroprotective effects through the activation of signaling pathways like Akt.[12][20][23]
Figure 2: Proposed mechanism of artemisinin-induced neurotoxicity.
Tafenoquine and other 8-Aminoquinolines
The primary safety concern with tafenoquine and other 8-aminoquinolines is the risk of drug-induced hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for maintaining a reduced state within red blood cells and protecting them from oxidative damage. In G6PD-deficient individuals, the administration of oxidizing drugs like tafenoquine leads to a rapid depletion of reduced glutathione, oxidative damage to hemoglobin and other cellular components, and ultimately, hemolysis.[6][11][19][24]
Figure 3: Tafenoquine-induced hemolysis in G6PD deficiency.
Conclusion
The newer antimalarial drugs, particularly the artemisinin-based combination therapies, generally offer a more favorable safety and tolerability profile compared to this compound. The risk of severe, life-threatening hypersensitivity reactions associated with sulfadoxine-pyrimethamine is a significant concern that is largely absent with the newer agents. However, each of the newer drugs has its own unique safety considerations that require careful monitoring. Dihydroartemisinin-piperaquine has been associated with QT interval prolongation, though the clinical significance of this appears to be low. Tafenoquine carries a significant risk of hemolysis in G6PD-deficient individuals, necessitating screening prior to administration. Continued pharmacovigilance and further research into the molecular mechanisms of adverse drug reactions are essential for optimizing the safe and effective use of all antimalarial agents.
References
- 1. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Field Trial to Assess the Safety and Efficacy of Dihydroartemisinin-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of artesunate-amodiaquine, artemether-lumefantrine and quinine plus clindamycin in the treatment of uncomplicated Plasmodium falciparum malaria in Kinshasa, the Democratic Republic of the Congo | PLOS One [journals.plos.org]
- 5. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of artesunate–amodiaquine and artemether–lumefantrine and prevalence of molecular markers associated with resistance, Guinea: an open-label two-arm randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Dihydroartemisinin-Piperaquine in Falciparum Malaria: A Prospective Multi-Centre Individual Patient Data Analysis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tafenoquine: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tafenoquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pyrimethamine / Sulfadoxine Side Effects: Common, Severe, Long Term [drugs.com]
- 15. Sulfadoxine-Pyrimethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Risk of sudden unexplained death after use of dihydroartemisinin-piperaquine for malaria: a systematic review and Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Artemether-Lumefantrine in the Treatment of Acute, Uncomplicated Plasmodium falciparum Malaria: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of artemether-lumefantrine in the treatment of acute, uncomplicated Plasmodium falciparum malaria: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.refined.site [research.refined.site]
- 22. Pharmacokinetics and Safety Profile of Artesunate-Amodiaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ashpublications.org [ashpublications.org]
Benchmarking Metakelfin's Efficacy Against Drug-Resistant Plasmodium falciparum Strains
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Metakelfin (a combination of sulfadoxine and pyrimethamine) against drug-resistant Plasmodium falciparum strains, benchmarked against other key antimalarial agents. The data presented is intended to inform research and development efforts in the fight against multidrug-resistant malaria.
In Vitro Efficacy Analysis
The in vitro activity of antimalarial compounds is a cornerstone of drug efficacy evaluation. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound (Sulfadoxine/Pyrimethamine) and other widely used antimalarials against a panel of well-characterized drug-sensitive and drug-resistant P. falciparum laboratory strains.
Table 1: Comparative In Vitro Activity (IC50, nM) of Antimalarials Against Drug-Sensitive and Resistant P. falciparum Strains
| Antimalarial Drug | 3D7 (Chloroquine-Sensitive) | W2 (Chloroquine-Resistant) | K1 (Multi-drug Resistant) | Dd2 (Multi-drug Resistant) |
| This compound (Sulfadoxine/Pyrimethamine) | ||||
| Pyrimethamine | 6.1 x 10⁻⁹ M[1] | > 10⁻⁶ M[1] | High Resistance[2] | High Resistance |
| Sulfadoxine | Low nM range[1] | High nM range[1] | High Resistance[2] | High Resistance |
| Alternative Antimalarials | ||||
| Chloroquine | 16.27 ± 3.73[3] | 170.5 ± 7.8[4] | 379.83 ± 54.62[3] | 60-160[5] |
| Mefloquine | Low nM range[5] | 16.6 ± 0.7[4] | High nM range[5] | High nM range[5] |
| Artemether | 21.4 ± 5.3[4] | Low nM range | Low nM range | Low nM range |
| Dihydroartemisinin | 1.8 ± 0.9[4] | Low nM range[6] | Low nM range[2] | Low nM range[6] |
| Quinine | Low nM range[7] | High nM range[6] | High nM range[2] | High nM range[6] |
| Lumefantrine | Low nM range[6] | Low nM range[6] | Low nM range[6] | Low nM range[8] |
| Piperaquine | Low nM range[6] | Low nM range[6] | Low nM range | Low nM range[6] |
Mechanism of Action and Resistance
This compound targets the folate biosynthesis pathway in P. falciparum, which is essential for DNA synthesis and parasite replication.[9] Sulfadoxine inhibits dihydropteroate synthase (DHPS), while pyrimethamine inhibits dihydrofolate reductase (DHFR).[9][10] Resistance to this compound is primarily mediated by point mutations in the dhps and dhfr genes, which reduce the binding affinity of the drugs to their respective enzyme targets.[10]
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol is adapted from established SYBR Green I-based fluorescence assays for determining the in vitro susceptibility of P. falciparum.[2]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (cRPMI)
-
96-well microtiter plates
-
Test compounds (this compound and comparators) and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Drug Plate Preparation: Serially dilute test compounds in cRPMI in a 96-well plate. Include positive (e.g., Chloroquine) and negative (vehicle control) wells.
-
Parasite Seeding: Add synchronized parasite culture (at a desired parasitemia and hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Caption: Experimental workflow for the in vitro antiplasmodial activity assay.
In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This protocol is a standard model for assessing the in vivo efficacy of antimalarial compounds in a murine model.[11][12][13]
Animals and Parasites:
-
Swiss albino mice
-
Plasmodium berghei (a rodent malaria parasite)
Procedure:
-
Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test compounds (e.g., this compound) and control drugs (e.g., Chloroquine) orally or subcutaneously to groups of infected mice for four consecutive days (D0-D3), starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 (D4), collect blood from the tail of each mouse to prepare Giemsa-stained thin blood smears. Determine the percentage of parasitemia by microscopy.
-
Calculation of Parasite Suppression: Calculate the average percentage of parasite suppression for each group compared to the vehicle-treated control group.
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
Caption: Experimental workflow for the in vivo 4-day suppressive test.
Discussion and Conclusion
The data presented in this guide highlights the significant challenge posed by drug resistance to the clinical utility of this compound. While historically a cornerstone of malaria treatment, the widespread emergence of mutations in the dhfr and dhps genes has led to high levels of resistance in many malaria-endemic regions.[14][15] The in vitro data clearly demonstrates a dramatic increase in the IC50 values of sulfadoxine and pyrimethamine against resistant strains compared to the drug-sensitive 3D7 strain.[1]
In contrast, newer artemisinin-based combination therapies (ACTs) generally exhibit potent activity against these multi-drug resistant strains, although resistance to artemisinin derivatives is also emerging.[2] The in vivo 4-day suppressive test provides a valuable model for assessing the efficacy of novel compounds and combinations to overcome existing resistance mechanisms.[16][17]
For researchers and drug development professionals, these findings underscore the critical need for continued surveillance of drug resistance patterns and the development of novel antimalarials with different mechanisms of action. While this compound's role as a first-line therapy has diminished in many areas, it may still have utility in specific geographic regions with low levels of resistance or as part of intermittent preventive treatment strategies where it can still offer a degree of protection.[10] This comparative guide serves as a valuable resource for contextualizing the activity of this compound and informing the development of next-generation antimalarial therapies.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Antiretroviral Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of pyronaridine against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Induction of Antimalaria Immunity by Pyrimethamine Prophylaxis during Exposure to Sporozoites Is Curtailed by Parasite Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four-Day Suppressive Test [bio-protocol.org]
- 12. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. malariaworld.org [malariaworld.org]
Safety Operating Guide
Proper Disposal of Metakelfin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Metakelfin, a combination antimalarial drug containing pyrimethamine and sulfamethoxypyridazine. This document provides procedural steps for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining regulatory compliance.
This compound, a combination of the active ingredients Pyrimethamine and Sulfamethoxypyridazine, requires careful management in a laboratory setting, not only during its use but also through to its final disposal. Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure the safety of all personnel.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing this area. Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1] A significant recent development is the EPA's final rule that prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a regulation that came into effect on August 21, 2019.[1][2][3][4]
Hazard Identification
To ensure safe handling and disposal, it is essential to understand the hazards associated with this compound's active ingredients.
-
Pyrimethamine: Harmful if swallowed.[5][6][7][8] It can cause damage to organs through prolonged or repeated exposure.[8]
-
Sulfamethoxypyridazine: May cause allergy or asthma symptoms or breathing difficulties if inhaled. It can also cause skin irritation and serious eye damage.[9][10][11]
Disposal Procedures
The recommended disposal pathway for this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration. This method ensures the complete destruction of the active pharmaceutical ingredients (APIs).
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as pharmaceutical waste.
-
Containerization: Place unused or expired this compound tablets, as well as any grossly contaminated materials (e.g., gloves, weighing boats), into a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name of the waste (e.g., "this compound Waste"), and the specific hazards (e.g., "Toxic").
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
-
Arrangement for Disposal: Contact a certified hazardous waste disposal service to arrange for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and managed as hazardous pharmaceutical waste.
-
Glassware: Contaminated glassware should be decontaminated if possible, or disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE that are grossly contaminated with this compound should be disposed of as hazardous waste.
Quantitative Data for Disposal
High-temperature incineration is the preferred method for destroying pharmaceutical waste. The following table summarizes typical operating temperatures for medical and hazardous waste incinerators.
| Parameter | Temperature Range (°C) | Retention Time | Notes |
| Primary Combustion Chamber | 800 - 1000 | > 2 seconds | Initial phase of waste combustion.[12] |
| Secondary Combustion Chamber | 900 - 1200 | > 2 seconds | Ensures complete destruction of harmful gases.[13] |
| Minimum Recommended Temperature | 850 | > 2 seconds | Minimum temperature to avoid the formation of toxic byproducts.[14] |
| High-Temperature Incineration | up to 1450 | Variable | Used for specific hazardous wastes to ensure complete destruction.[12] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically performed in a standard laboratory setting (as disposal is outsourced to specialized facilities), the following outlines a general protocol for preparing the waste for disposal.
Protocol for Packaging this compound Waste:
-
Objective: To safely package this compound waste for transport by a licensed disposal vendor.
-
Materials:
-
Unused or expired this compound tablets.
-
Contaminated lab materials (gloves, wipes, etc.).
-
UN-approved hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
Carefully place all solid this compound waste into the designated hazardous waste container. Avoid crushing tablets to minimize dust generation.
-
If dealing with solutions, absorb the liquid with an inert material (e.g., vermiculite) before placing it in the container.
-
Securely fasten the lid on the container.
-
Affix a completed hazardous waste label to the container.
-
Store the container in the designated hazardous waste accumulation area.
-
Document the contents and date of accumulation in the laboratory's waste log.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. wiggin.com [wiggin.com]
- 2. epa.gov [epa.gov]
- 3. cda.org [cda.org]
- 4. ashp.org [ashp.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cpachem.com [cpachem.com]
- 12. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
Essential Safety and Handling Protocols for Metakelfin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Metakelfin and its active pharmaceutical ingredients, Pyrimethamine and Sulfamethoxazole.
This compound, a combination antimalarial medication, requires stringent safety protocols within a laboratory environment to protect personnel from potential chemical and toxicological hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound and its constituents.
Personal Protective Equipment (PPE)
When handling this compound, or its active ingredients Pyrimethamine and Sulfamethoxazole, in a powder or solution form, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE for various laboratory activities involving these compounds.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[1] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] - Respiratory Protection: A NIOSH-approved N95 or higher respirator is essential to prevent inhalation of fine powders.[2] - Eye Protection: Chemical splash goggles or a full-face shield.[2][3] |
| Handling Solutions | - Gloves: A single pair of chemotherapy-rated nitrile gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses with side shields.[4] |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Gown: A disposable, chemical-resistant gown or apron. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges, especially for large spills or in poorly ventilated areas.[4] - Eye Protection: Chemical splash goggles. |
| Waste Disposal | - Gloves: A single pair of nitrile gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
Operational Plan: Handling Procedures
A clear and logical workflow is critical to minimize the risk of exposure and contamination when working with this compound and its components.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered hazardous waste.
-
Containment: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.[5]
-
Deactivation: For trace amounts of contamination on surfaces or glassware, a deactivating solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate) may be used before final cleaning.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. For unused or expired medicine in a non-laboratory context, drug take-back programs are the preferred method of disposal.[6][7][8] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[6][7][9]
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[12] Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for Pyrimethamine and Sulfamethoxazole to the medical personnel.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. halyardhealth.com [halyardhealth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. msd.com [msd.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
